molecular formula C4H12O2Si B074317 Dimethoxydimethylsilane CAS No. 1112-39-6

Dimethoxydimethylsilane

货号: B074317
CAS 编号: 1112-39-6
分子量: 120.22 g/mol
InChI 键: JJQZDUKDJDQPMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dimethoxydimethylsilane is a versatile organosilicon compound that serves as a fundamental building block in materials science and synthetic chemistry. Its primary research value lies in its role as a precursor in the synthesis of silicone polymers, resins, and elastomers, where it acts as a chain-terminating (capping) agent to control molecular weight and modify polymer properties. The molecule features two labile methoxy groups that undergo facile hydrolysis and subsequent condensation reactions, leading to the formation of siloxane (Si-O-Si) linkages. This reactivity is harnessed in sol-gel processes to create hybrid organic-inorganic materials and thin films, and in surface modification to impart hydrophobic characteristics to substrates like silica, glass, and metals. Furthermore, this compound is utilized as an intermediate in the preparation of more complex functional silanes. Its mechanism of action involves the initial hydrolysis of the methoxy groups to form silanols, which then condense with other silanols or hydroxylated surfaces, resulting in a stable, covalently bonded siloxane network or monolayer. This controlled reactivity makes it an invaluable tool for researchers developing advanced coatings, tailored polymers, and novel composite materials with specific mechanical, thermal, and surface properties.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

dimethoxy(dimethyl)silane
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InChI

InChI=1S/C4H12O2Si/c1-5-7(3,4)6-2/h1-4H3
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InChI Key

JJQZDUKDJDQPMQ-UHFFFAOYSA-N
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Canonical SMILES

CO[Si](C)(C)OC
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Molecular Formula

C4H12O2Si
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Related CAS

32032-92-1, 25498-04-8
Record name Poly[oxy(dimethylsilylene)], α-methyl-ω-methoxy-
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Record name Dimethyldimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID0042379
Record name Dimethoxydimethylsilane
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Molecular Weight

120.22 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Silane, dimethoxydimethyl-
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Record name Dimethoxydimethylsilane
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CAS No.

1112-39-6
Record name Dimethoxydimethylsilane
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Record name Dimethoxydimethylsilane
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Record name Silane, dimethoxydimethyl-
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Record name DIMETHOXYDIMETHYLSILANE
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Dimethoxydimethylsilane (DMDMS), a versatile organosilicon compound, serves as a crucial component in a variety of chemical syntheses and applications. This guide provides a detailed overview of its core physical properties, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

Core Physical and Chemical Properties

This compound is a colorless, clear liquid with a characteristic alcohol-like odor. Its chemical structure consists of a central silicon atom bonded to two methyl groups and two methoxy (B1213986) groups, giving it the molecular formula C4H12O2Si.[1] This structure dictates its physical characteristics and reactivity, particularly its sensitivity to moisture.[2] The compound hydrolyzes in the presence of water, releasing methanol (B129727) and forming reactive silanols that can condense into siloxane polymers.[3][4]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound, compiled from various sources to provide a comprehensive reference.

PropertyValueUnitsConditionsCitations
Molecular Weight 120.22 g/mol [1][2][5]
Appearance Clear, colorless liquid-[1][6]
Density 0.864 to 0.88g/mLat 25 °C[1][7]
Boiling Point 81 to 82°Cat 760 mmHg[2][8]
Melting Point -80°C[2][8]
Flash Point -8°CClosed Cup[2][4]
Refractive Index 1.369 to 1.371-at 20 °C[2]
Vapor Pressure 89mmHgat 25 °C
Viscosity 0.44cStat 20 °C[4]
Water Solubility Decomposes-[3]
Dielectric Constant 3.66-[3][8]

Experimental Protocols for Property Determination

The determination of the physical properties of chemical compounds like this compound relies on standardized, internationally recognized experimental methods. These protocols ensure accuracy, reproducibility, and comparability of data across different laboratories.

Boiling Point Determination

The boiling point is typically determined according to OECD Guideline 103. A common method involves using a distillation apparatus where the liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded. For a substance like DMDMS with a boiling point of 81-82°C, standard laboratory glassware under atmospheric pressure is sufficient.[2]

Density Measurement

Density is often measured using a pycnometer or a digital density meter, following protocols similar to OECD Guideline 109. The method involves precisely measuring the mass of a known volume of the substance at a controlled temperature, typically 25°C.[7]

Refractive Index Measurement

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer (e.g., an Abbé refractometer). This is performed according to OECD Guideline 107. The measurement is taken at a specified temperature, usually 20°C, using a specific wavelength of light (typically the sodium D-line, 589 nm).

Flash Point Determination

The flash point is a critical safety parameter indicating the lowest temperature at which vapors will ignite with an ignition source. For a highly flammable liquid like DMDMS, a closed-cup method such as the Pensky-Martens (ASTM D93) or a similar apparatus is used, as described in OECD Guideline 102.[4]

Logical Workflow for Physical Property Analysis

The characterization of a chemical substance involves a logical sequence of analyses. The following diagram illustrates a typical workflow for determining the key physical properties of a liquid chemical such as this compound.

G cluster_0 Workflow for Physical Property Determination of DMDMS Sample Obtain DMDMS Sample (CAS: 1112-39-6) Purity Verify Purity (e.g., Gas Chromatography) Sample->Purity Step 1 Visual Visual Inspection (Color, State) Purity->Visual Step 2 Density Measure Density (Pycnometer, 25°C) Visual->Density Step 3 Parallel Analysis Refractive Measure Refractive Index (Refractometer, 20°C) Visual->Refractive Step 3 Parallel Analysis Thermal Thermal Analysis Visual->Thermal Step 3 Parallel Analysis Safety Safety Assessment Visual->Safety Step 3 Parallel Analysis Data Compile Data Sheet Density->Data Step 4 Refractive->Data Step 4 Boiling Determine Boiling Point (Distillation) Thermal->Boiling Melting Determine Melting Point (DSC/Cryoscopy) Thermal->Melting Boiling->Data Step 4 Melting->Data Step 4 Flash Determine Flash Point (Closed-Cup Method) Safety->Flash Flash->Data Step 4

Caption: Logical workflow for the experimental determination of key physical properties.

References

Dimethoxydimethylsilane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Dimethoxydimethylsilane, a versatile organosilicon compound, is a key player in a multitude of chemical processes, from polymer synthesis to surface modification. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on detailed experimental protocols relevant to research and development.

Identifier Value
Chemical Name This compound
CAS Number 1112-39-6
Molecular Formula C₄H₁₂O₂Si
Molecular Weight 120.22 g/mol

Physicochemical Properties

A clear, colorless liquid, this compound possesses a unique combination of properties that make it a valuable reagent in both laboratory and industrial settings. Its reactivity is primarily driven by the two methoxy (B1213986) groups attached to the central silicon atom, which are susceptible to hydrolysis.

Property Value Reference
Appearance Colorless liquid[1]
Boiling Point 81-82 °C[1]
Density 0.8646 g/mL at 25 °C[1]
Flash Point -8 °C[1]
Solubility Soluble in many organic solvents, reacts with water

Synthesis of this compound

The most common industrial synthesis of this compound involves the reaction of dimethyldichlorosilane with methanol (B129727). This reaction is typically carried out in the presence of a hydrogen chloride scavenger to drive the equilibrium towards the product.[2][3]

Experimental Protocol: Synthesis from Dimethyldichlorosilane and Methanol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Dimethyldichlorosilane (DMDCS)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Toluene

  • Triethylamine (B128534) (TEA) or another suitable HCl scavenger

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.

  • Under a constant flow of nitrogen or argon, charge the flask with dimethyldichlorosilane and anhydrous toluene.

  • Add triethylamine to the flask. The amount should be in slight excess relative to the moles of HCl that will be generated (2 moles of HCl per mole of DMDCS).

  • Cool the reaction mixture in an ice bath.

  • Slowly add anhydrous methanol from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The reaction mixture will contain a precipitate of triethylamine hydrochloride. Filter the mixture to remove the salt.

  • Wash the filtrate with a small amount of saturated sodium bicarbonate solution, followed by water, and then dry over anhydrous sodium sulfate.

  • Fractionally distill the dried filtrate to isolate the pure this compound. The product is collected at its boiling point of 81-82 °C.

G cluster_reactants Reactants cluster_products Products DMDCS Dimethyldichlorosilane Reaction DMDCS->Reaction MeOH Methanol MeOH->Reaction TEA Triethylamine (Base) TEA->Reaction Product This compound Salt Triethylamine Hydrochloride Reaction->Product Reaction->Salt

Caption: Synthesis of this compound.

Core Applications in Research and Development

This compound's utility spans several key areas in chemical research and development, primarily centered around its ability to form siloxane bonds and act as a silylating agent.

Precursor in Silicone Polymer Synthesis

This compound is a fundamental building block for the synthesis of polydimethylsiloxane (B3030410) (PDMS), a widely used silicone polymer. The synthesis proceeds through a hydrolysis and condensation mechanism.

The methoxy groups of this compound readily hydrolyze in the presence of water to form silanol (B1196071) intermediates. These silanols are highly reactive and undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, the backbone of silicone polymers. The reaction can be catalyzed by either acids or bases.[4]

G DMDMS This compound Hydrolysis Hydrolysis DMDMS->Hydrolysis Water Water (H₂O) Water->Hydrolysis Silanol Dimethylsilanediol (Intermediate) Condensation Condensation Silanol->Condensation Methanol Methanol (Byproduct) PDMS Polydimethylsiloxane (PDMS) Hydrolysis->Silanol Hydrolysis->Methanol Condensation->Water Byproduct Condensation->PDMS

Caption: Hydrolysis and Condensation of this compound.

This protocol outlines the synthesis of a simple silicone oil using this compound as a precursor. The viscosity of the resulting oil can be controlled by the reaction conditions and the use of chain-terminating agents.[4]

Materials:

  • This compound

  • Deionized water

  • Acid catalyst (e.g., trifluoromethanesulfonic acid) or base catalyst (e.g., potassium hydroxide)

  • Chain terminating agent (e.g., hexamethyldisiloxane, optional)

  • Toluene or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve this compound in toluene.

  • If a chain-terminating agent is used to control the polymer's molecular weight, add it to the solution.

  • Slowly add a mixture of deionized water and the chosen catalyst to the stirred silane (B1218182) solution. The amount of water will influence the rate of hydrolysis.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. The reaction progress can be monitored by measuring the viscosity of the mixture.

  • After the desired viscosity is achieved, neutralize the catalyst. For an acid catalyst, use a weak base like sodium bicarbonate. For a base catalyst, use a weak acid like acetic acid.

  • Wash the organic phase with water to remove any salts and residual catalyst.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the silicone oil.

Silylating Agent for Protection of Diols

In organic synthesis, this compound can be used as a mild and effective silylating agent to protect diols, particularly 1,2- and 1,3-diols. This protection is often necessary to prevent the diol's hydroxyl groups from reacting in subsequent synthetic steps.[5][6]

This protocol provides a general procedure for the protection of a diol using this compound.

Materials:

  • Diol (e.g., 1,2-propanediol)

  • This compound

  • Anhydrous solvent (e.g., dichloromethane (B109758) or DMF)

  • Catalyst (e.g., a catalytic amount of an acid like p-toluenesulfonic acid or a base like pyridine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the diol in the anhydrous solvent in a dry flask under an inert atmosphere.

  • Add the catalyst to the solution.

  • Add this compound to the mixture. The stoichiometry may be adjusted based on the desired product (monosilylation vs. disilylation for non-cyclic diols).

  • Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

G cluster_inputs Inputs cluster_outputs Outputs Diol Diol Silylation Diol->Silylation DMDMS This compound DMDMS->Silylation Catalyst Catalyst Catalyst->Silylation ProtectedDiol Silylated Diol Methanol Methanol (Byproduct) Silylation->ProtectedDiol Silylation->Methanol

References

A Technical Guide to the Synthesis of High-Purity Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxydimethylsilane (DMDMS) is a versatile organosilicon compound with significant applications in the synthesis of silicones, as a surface modifying agent, and in the production of advanced materials.[1][2] Its high purity is crucial for these applications, demanding well-defined and controlled synthesis and purification processes. This technical guide provides an in-depth overview of the primary synthesis routes, detailed experimental protocols, purification techniques, and analytical methods for achieving high-purity this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 1112-39-6[2][3]
Molecular Formula C4H12O2Si[3][4]
Molecular Weight 120.22 g/mol [3][4]
Appearance Colorless liquid[1][3]
Density 0.88 g/mL at 25 °C[3]
Boiling Point 81-82 °C[5]
Melting Point -80 °C[3][6]
Flash Point -8 °C[3][5]
Refractive Index 1.369 - 1.371[5][6]
Purity ≥98.0% (GC)[3][7][8]

Synthesis Methodologies

The industrial production of this compound is primarily achieved through the methanolysis of dimethyldichlorosilane. Alternative methods, such as those starting from silazanes or directly from metallic silicon, have also been developed.

Methanolysis of Dimethyldichlorosilane

The most prevalent industrial method for synthesizing this compound is the reaction of dimethyldichlorosilane with methanol (B129727).[9][10] This reaction is an equilibrium process that produces this compound and hydrogen chloride (HCl) as a byproduct.

Reaction: Si(CH₃)₂Cl₂ + 2CH₃OH ⇌ Si(CH₃)₂(OCH₃)₂ + 2HCl

To drive the reaction to completion and achieve high yields, the removal of the HCl byproduct is essential.[10] This can be accomplished by conducting the reaction under reduced pressure or by using a hydrogen chloride absorbent.[5][10]

Optimized Reaction Conditions:

ParameterOptimized ValueReference
Molar Ratio (Si(CH₃)₂Cl₂ : CH₃OH) 1 : 2.0 - 2.8[10]
Molar Ratio (Si(CH₃)₂Cl₂ : HCl absorbent : CH₃OH) 1 : 2 : 2.2[5]
Temperature 40 - 60 °C[10]
Pressure -200 to 0 mmHg[10]
Reaction Time 2 - 4 hours[10]
HCl Absorbent Urea, ammonia, amine, or alkaline earth metal[5]

Experimental Protocol:

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a distillation condenser connected to a vacuum source is charged with dimethyldichlorosilane and, if used, a hydrogen chloride absorbent.

  • Methanol Addition: Methanol is added dropwise to the stirred reaction mixture while maintaining the temperature between 40-60 °C.[10]

  • Reaction: The reaction is allowed to proceed for 2-4 hours under reduced pressure to facilitate the removal of HCl gas.[10]

  • Neutralization (if no absorbent is used): After the reaction, any remaining acidic components can be neutralized by the addition of a suitable agent like sodium alcoholate or an amine.[5]

  • Phase Separation: The reaction mixture is allowed to stand, leading to the separation of a solid salt byproduct (if an absorbent or neutralizing agent is used) and the liquid product phase.

  • Filtration: The solid byproduct is removed by filtration.

  • Purification: The crude this compound is then purified by fractional distillation.

Synthesis from Silazanes

An alternative high-yield synthesis route involves the reaction of a silazane, such as tetramethyldisilazane, with methanol.[11] This method's advantage lies in the rapid removal of the product from the reaction mixture, which minimizes undesirable side reactions.[11]

Reaction: [(CH₃)₂SiH]₂NH + 4CH₃OH → 2Si(CH₃)₂(OCH₃)₂ + 2H₂ + NH₃

Experimental Protocol:

  • Reactor Setup: A reactor is charged with methanol and heated to a temperature above the boiling point of this compound (approx. 81-82 °C) but below the boiling point of methanol (64.7 °C). A preferred temperature range is 28-64 °C at near atmospheric pressure.[11]

  • Silazane Addition: Tetramethyldisilazane is delivered below the surface of the heated methanol.[11]

  • Product Recovery: As this compound is formed, it vaporizes and is continuously removed from the reactor and collected through a condenser.[11]

Purification of this compound

Achieving high purity is critical for the applications of this compound. The primary purification method is distillation; however, challenges such as the formation of azeotropes may require more advanced techniques.

Extractive Distillation

A significant challenge in the purification of this compound is the removal of residual methanol, as they can form an azeotropic mixture. Extractive distillation is an effective method to overcome this.[12]

Process:

  • Column 1 (Extractive Distillation): The crude mixture of this compound and methanol is fed into a distillation column. An extractive agent, such as methyl formate (B1220265) or methoxytrimethylsilane, is introduced into the column.[12] This agent interacts with methanol, breaking the azeotrope and allowing for the separation of a methanol-extractive agent mixture as the distillate.

  • Column 2 (Conventional Distillation): The bottoms from the first column, now significantly reduced in methanol content, are fed into a second distillation column. Here, the extractive agent is separated from the high-purity this compound.[12]

Analytical Methods for Purity Assessment

The purity of this compound is typically determined using chromatographic techniques.

  • Gas Chromatography (GC): GC is the standard method for quantifying the purity of this compound and identifying volatile impurities.[3][13] Purity is often reported as the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher level of analytical detail, enabling the identification of unknown impurities through their mass spectra.[13]

Visualizing the Synthesis and Purification Pathways

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Synthesis_Methanolysis DMDCS Dimethyldichlorosilane Reactor Reactor (40-60 °C, reduced pressure) DMDCS->Reactor MeOH Methanol MeOH->Reactor Crude_DMDMS Crude this compound Reactor->Crude_DMDMS HCl HCl (gas) Reactor->HCl Removed HCl_absorbent HCl Absorbent (optional) HCl_absorbent->Reactor Byproduct Solid Byproduct Crude_DMDMS->Byproduct Filtration Purification Purification (Distillation) Crude_DMDMS->Purification Pure_DMDMS High-Purity this compound Purification->Pure_DMDMS

Caption: Workflow for the synthesis of this compound via methanolysis.

Purification_Extractive_Distillation Crude_Feed Crude DMDMS / Methanol Mixture Column1 Extractive Distillation Column Crude_Feed->Column1 Distillate1 Methanol + Extractive Agent Column1->Distillate1 Top product Bottoms1 DMDMS + Extractive Agent (Methanol depleted) Column1->Bottoms1 Bottom product Extractive_Agent Extractive Agent (e.g., Methyl Formate) Extractive_Agent->Column1 Column2 Distillation Column Bottoms1->Column2 Pure_DMDMS High-Purity this compound Column2->Pure_DMDMS Final Product Recycled_Agent Recycled Extractive Agent Column2->Recycled_Agent Separated

Caption: Workflow for the purification of this compound using extractive distillation.

References

The Hydrolysis of Dimethoxydimethylsilane: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxydimethylsilane (DMDMS) is a dialkoxysilane that serves as a crucial precursor in the synthesis of a wide array of silicone-based materials, including polymers, coatings, and adhesives. The initial and often rate-determining step in the application of DMDMS is its hydrolysis, a process that involves the cleavage of its methoxy (B1213986) groups to form reactive silanol (B1196071) intermediates. This technical guide provides a comprehensive examination of the reaction mechanism of this compound hydrolysis. It details the acid- and base-catalyzed pathways, the subsequent condensation reactions, and the key factors influencing the reaction kinetics. This document is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the fundamental chemistry of DMDMS hydrolysis, enabling precise control over the synthesis and application of silicone-based materials.

Core Reaction Mechanism

The hydrolysis of this compound is a two-step nucleophilic substitution reaction at the silicon center, followed by a series of condensation reactions. The overall process can be divided into two main stages:

  • Hydrolysis: The sequential replacement of the two methoxy groups (-OCH₃) with hydroxyl groups (-OH) from water to form dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂).

  • Condensation: The subsequent reaction of the unstable dimethylsilanediol molecules with each other to form siloxane bonds (Si-O-Si), leading to the formation of linear chains, cyclic oligomers, and ultimately, high-molecular-weight polymers.

The rates of both hydrolysis and condensation are significantly influenced by the pH of the reaction medium, with the reaction being effectively catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound proceeds via a mechanism involving the protonation of a methoxy group, which enhances the electrophilicity of the silicon atom. This facilitates a nucleophilic attack by a water molecule.

The proposed mechanism involves the following steps:

  • Protonation of the Methoxy Group: A hydronium ion (H₃O⁺) protonates the oxygen atom of one of the methoxy groups, making it a better leaving group (methanol).

  • Nucleophilic Attack by Water: A water molecule attacks the electron-deficient silicon atom. This is generally considered the rate-determining step.

  • Deprotonation: The resulting intermediate is deprotonated by a water molecule to yield the first hydrolysis product, hydroxydimethylmethoxysilane, and regenerates the hydronium ion catalyst.

  • Second Hydrolysis: The same sequence of steps is repeated for the remaining methoxy group to yield dimethylsilanediol.

Under acidic conditions, the hydrolysis reaction is generally fast, while the subsequent condensation of the resulting silanols is comparatively slower.[1][2]

Base-Catalyzed Hydrolysis

In the presence of a base, such as a hydroxide (B78521) ion (OH⁻), the hydrolysis of this compound follows a different pathway. The mechanism involves the direct nucleophilic attack of the hydroxide ion on the silicon atom.

The proposed mechanism is as follows:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the silicon atom, forming a pentacoordinate silicon intermediate. This is typically the rate-determining step.[3]

  • Departure of the Leaving Group: The pentacoordinate intermediate is unstable and collapses, leading to the departure of a methoxide (B1231860) ion (CH₃O⁻).

  • Protonation of the Methoxide Ion: The methoxide ion is a strong base and is immediately protonated by a water molecule to form methanol.

  • Second Hydrolysis: The process is repeated for the second methoxy group to form dimethylsilanediol.

Base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis; however, the subsequent condensation of the silanol products is significantly accelerated under basic conditions.[1][2]

Condensation Reactions

The product of the complete hydrolysis of this compound is dimethylsilanediol, a molecule that is unstable and readily undergoes condensation to form siloxane bonds.[4] The condensation process can proceed through two main pathways:

  • Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

  • Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed methoxy group to form a siloxane bond and a molecule of methanol.

Due to the difunctional nature of dimethylsilanediol, both linear and cyclic siloxanes can be formed. The initial condensation products are typically short linear chains and small cyclic oligomers, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄).[4] Further condensation leads to the formation of higher molecular weight polysiloxanes.

Quantitative Data

Specific kinetic data for the hydrolysis of this compound is not extensively available in the peer-reviewed literature. However, the general trends for alkoxysilane hydrolysis can be informative. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic effects of the substituents on the silicon atom.

For illustrative purposes, the following table presents representative kinetic data for the hydrolysis of a related trialkoxysilane, γ-glycidoxypropyltrimethoxysilane (γ-GPS), to provide a qualitative understanding of the reaction kinetics. It is important to note that these values are not directly transferable to this compound but serve as a useful reference.

ParameterConditionValueReference
γ-GPS Hydrolysis
Pseudo-first order rate constantpH 5.4, 26°C0.026 min⁻¹[5]
General Trends for Alkoxysilane Hydrolysis
Rate in Acidic Medium (low pH)-Faster hydrolysis, slower condensation
Rate at Neutral pH-Slow hydrolysis and condensation
Rate in Basic Medium (high pH)-Slower hydrolysis, faster condensation

Experimental Protocols

The hydrolysis of this compound can be effectively monitored using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Monitoring Hydrolysis by FTIR Spectroscopy

Objective: To monitor the progress of the hydrolysis reaction by observing changes in the infrared absorption spectrum.

Methodology:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or isopropanol (B130326) to ensure miscibility).

    • The reaction can be initiated by adding an acid or base catalyst to the solution.

  • Data Acquisition:

    • Record an initial FTIR spectrum of the unreacted solution.

    • Initiate the hydrolysis reaction by adding the catalyst.

    • Record spectra at regular time intervals throughout the course of the reaction.

  • Spectral Analysis:

    • Monitor the decrease in the intensity of the Si-O-CH₃ stretching and rocking bands (typically around 1080-1100 cm⁻¹ and 840-860 cm⁻¹, respectively).

    • Observe the appearance and increase in the intensity of the broad Si-OH stretching band (around 3200-3600 cm⁻¹) and the Si-O(H) bending vibration (around 880-920 cm⁻¹).

    • The formation of siloxane bonds (Si-O-Si) can be monitored by the appearance of a broad and strong absorption band in the region of 1000-1100 cm⁻¹.

  • Kinetic Analysis: The rate of hydrolysis can be determined by plotting the change in the absorbance of a characteristic peak (e.g., the disappearance of a Si-O-CH₃ peak) as a function of time.

Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy

Objective: To identify and quantify the different silicon species present during the hydrolysis and condensation reactions.

Methodology:

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer capable of acquiring ²⁹Si spectra.

  • Sample Preparation:

    • Prepare a reaction mixture of this compound, water (or D₂O for locking), a co-solvent if necessary, and the desired catalyst in an NMR tube.

    • A relaxation agent, such as chromium(III) acetylacetonate, may be added to shorten the long spin-lattice relaxation times of the ²⁹Si nucleus and reduce acquisition times.

  • Data Acquisition:

    • Acquire an initial ²⁹Si NMR spectrum of the starting material.

    • Initiate the reaction and acquire spectra at regular time intervals.

  • Spectral Analysis:

    • The chemical shift of the ²⁹Si nucleus is sensitive to its local chemical environment.

    • The unhydrolyzed this compound will have a characteristic chemical shift.

    • The formation of the first hydrolysis product, hydroxydimethylmethoxysilane, will result in a new peak at a slightly different chemical shift.

    • The fully hydrolyzed dimethylsilanediol will have its own distinct resonance.

    • The formation of linear and cyclic siloxane oligomers will give rise to a series of new peaks corresponding to the different silicon environments (e.g., end groups, middle groups in a chain, and silicon atoms in different-sized rings).

  • Quantitative Analysis: The relative concentrations of the different silicon species at any given time can be determined by integrating the corresponding peaks in the ²⁹Si NMR spectrum. This allows for a detailed kinetic analysis of both the hydrolysis and condensation reactions.[6][7][8]

Visualizations

Signaling Pathways

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis DMDMS_acid This compound (CH₃)₂Si(OCH₃)₂ Protonated_DMDMS Protonated Intermediate (CH₃)₂Si(OCH₃)(OCH₃H)⁺ DMDMS_acid->Protonated_DMDMS + H₃O⁺ Hydroxydimethylmethoxysilane_acid Hydroxydimethylmethoxysilane (CH₃)₂Si(OCH₃)(OH) Protonated_DMDMS->Hydroxydimethylmethoxysilane_acid + H₂O - CH₃OH - H₃O⁺ Dimethylsilanediol_acid Dimethylsilanediol (CH₃)₂Si(OH)₂ Hydroxydimethylmethoxysilane_acid->Dimethylsilanediol_acid + H₂O, H⁺ (catalyst) DMDMS_base This compound (CH₃)₂Si(OCH₃)₂ Pentacoordinate_Intermediate Pentacoordinate Intermediate [(CH₃)₂Si(OCH₃)₂(OH)]⁻ DMDMS_base->Pentacoordinate_Intermediate + OH⁻ Hydroxydimethylmethoxysilane_base Hydroxydimethylmethoxysilane (CH₃)₂Si(OCH₃)(OH) Pentacoordinate_Intermediate->Hydroxydimethylmethoxysilane_base - CH₃O⁻ Dimethylsilanediol_base Dimethylsilanediol (CH₃)₂Si(OH)₂ Hydroxydimethylmethoxysilane_base->Dimethylsilanediol_base + OH⁻ (catalyst) Condensation_Pathway Dimethylsilanediol Dimethylsilanediol (CH₃)₂Si(OH)₂ Linear_Dimer Linear Dimer Dimethylsilanediol->Linear_Dimer - H₂O Linear_Trimer Linear Trimer Linear_Dimer->Linear_Trimer + Dimethylsilanediol - H₂O Cyclic_Tetramer Cyclic Tetramer (D₄) Linear_Dimer->Cyclic_Tetramer + Linear Dimer - H₂O (intramolecular) Cyclic_Trimer Cyclic Trimer (D₃) Linear_Trimer->Cyclic_Trimer Intramolecular - H₂O Polysiloxane Higher Polysiloxanes Linear_Trimer->Polysiloxane + n (CH₃)₂Si(OH)₂ Cyclic_Trimer->Polysiloxane Ring-opening polymerization Cyclic_Tetramer->Polysiloxane Ring-opening polymerization Experimental_Workflow cluster_preparation Sample Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Prep_Solution Prepare Solution (DMDMS, Solvent, Water) Add_Catalyst Add Catalyst (Acid or Base) Prep_Solution->Add_Catalyst FTIR_NMR In-situ FTIR or NMR Time-resolved acquisition Add_Catalyst->FTIR_NMR Spectral_Processing Spectral Processing (Baseline correction, Integration) FTIR_NMR->Spectral_Processing Kinetic_Plotting Kinetic Plotting (Concentration vs. Time) Spectral_Processing->Kinetic_Plotting Rate_Determination Rate Constant Determination Kinetic_Plotting->Rate_Determination

References

The Solubility of Dimethoxydimethylsilane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethoxydimethylsilane in common organic solvents. This document is intended for professionals in research and development who utilize this compound in their work.

Introduction

This compound (DMDMS) is a versatile organosilicon compound widely employed as a precursor in the synthesis of silicone polymers, as a silylating agent, and in the preparation of silica-based materials through sol-gel processes. Its reactivity and solubility in various solvents are critical parameters for its successful application in diverse fields, including materials science and drug development. This guide details the available information on its solubility, outlines experimental protocols for its determination, and illustrates the key chemical reactions that influence its stability in solution.

Solubility of this compound

Data Presentation

The following table summarizes the known qualitative solubility of this compound in various common solvents. It is important to note that "soluble" generally implies miscibility in all proportions, a common characteristic for many low-molecular-weight, non-polar to moderately polar liquids.

SolventChemical FormulaPolaritySolubilityCitation
Alcohols
EthanolC₂H₅OHPolar ProticSoluble[1]
Ketones
Acetone (B3395972)C₃H₆OPolar AproticSoluble[1]
Water
WaterH₂OPolar ProticPractically Insoluble (Reacts)[1]

It is crucial to recognize that this compound is highly susceptible to hydrolysis in the presence of water, leading to decomposition rather than simple dissolution.[2][3]

Key Chemical Reactions in Solution: Hydrolysis and Condensation

The utility of this compound in many applications stems from its reactivity, specifically its hydrolysis and subsequent condensation. These reactions are fundamental to the sol-gel process and the formation of silicone polymers.

Hydrolysis

In the presence of water, the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol (B129727) as a byproduct. This reaction can be catalyzed by either acids or bases.

Condensation

The newly formed silanols are reactive and can condense with other silanols or with remaining methoxy groups to form siloxane bonds (Si-O-Si), the backbone of silicone polymers. This process releases water or methanol.

The interplay between hydrolysis and condensation is critical in controlling the structure of the resulting polysiloxane.

Signaling Pathway Visualization

The following diagram illustrates the hydrolysis and condensation pathway of this compound.

G Hydrolysis and Condensation of this compound cluster_hydrolysis Hydrolysis cluster_condensation Condensation DMDMS This compound (CH₃)₂Si(OCH₃)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDMS->Silanol + 2 H₂O - 2 CH₃OH Dimer Siloxane Dimer Silanol->Dimer + (CH₃)₂Si(OH)₂ - H₂O Polymer Polydimethylsiloxane Chain Dimer->Polymer + n (CH₃)₂Si(OH)₂ - n H₂O

Caption: Hydrolysis and condensation of this compound.

Experimental Protocols for Solubility Determination

While specific quantitative data is sparse, the following outlines a general methodology for determining the solubility of this compound in a given organic solvent.

Visual Miscibility Assessment

This is the simplest method for determining qualitative solubility.

Methodology:

  • Preparation: In a clean, dry glass vial, add a known volume of the organic solvent (e.g., 5 mL).

  • Addition of Solute: Incrementally add small, measured volumes of this compound to the solvent.

  • Observation: After each addition, cap the vial and shake vigorously. Observe the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

  • Determination: If the solution remains clear and homogenous after the addition of a significant volume of this compound (e.g., equal to the initial solvent volume), the two are considered miscible (soluble).

Experimental Workflow Visualization

G Visual Miscibility Assessment Workflow start Start prep Prepare known volume of solvent in a vial start->prep add Add a small, measured volume of this compound prep->add observe Shake and observe for immiscibility add->observe decision Homogenous solution? observe->decision miscible Record as miscible decision->miscible Yes immiscible Record as immiscible decision->immiscible No end End miscible->end immiscible->end

Caption: Workflow for visual determination of miscibility.

Quantitative Solubility by Gas Chromatography (GC)

For a more precise, quantitative determination, Gas Chromatography (GC) can be employed to measure the concentration of this compound in a saturated solution.

Methodology:

  • Saturated Solution Preparation: In a temperature-controlled environment, add an excess of this compound to a known volume of the organic solvent. Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed. Allow any undissolved solute to settle.

  • Calibration Standards: Prepare a series of standard solutions of this compound in the same organic solvent at known concentrations.

  • GC Analysis:

    • Analyze the prepared calibration standards by GC to generate a calibration curve (peak area vs. concentration).

    • Carefully extract a known volume of the clear, saturated supernatant from the prepared solution and dilute it with a known volume of the solvent.

    • Inject the diluted sample into the GC and record the peak area corresponding to this compound.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility at that temperature.

Experimental Workflow Visualization

G Quantitative Solubility Determination by GC start Start prep_sat Prepare saturated solution of DMDMS in solvent start->prep_sat prep_std Prepare calibration standards start->prep_std gc_sample Analyze diluted saturated solution by GC prep_sat->gc_sample gc_cal Analyze standards by GC to create calibration curve prep_std->gc_cal calc Calculate concentration from calibration curve gc_cal->calc gc_sample->calc result Determine solubility calc->result end End result->end

Caption: Workflow for quantitative solubility determination by GC.

Conclusion

This compound is readily soluble in common polar aprotic and polar protic organic solvents like acetone and ethanol. Its practical insolubility in water is coupled with a high reactivity towards hydrolysis, a key feature in its application in forming silicone polymers. While extensive quantitative solubility data is not widely published, the experimental protocols outlined in this guide provide a framework for its determination. A thorough understanding of both the solubility and the reactivity of this compound is essential for its effective use in research and industrial applications.

References

A Comprehensive Technical Guide to the Safe Handling of Dimethoxydimethylsilane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for dimethoxydimethylsilane (DMDMS) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research outcomes.

Understanding this compound: Properties and Hazards

This compound (CAS No. 1112-39-6) is a versatile organosilicon compound widely used as a chemical intermediate, a precursor in the synthesis of silicone polymers, and a surface modifying agent.[1][2] It is a colorless, clear liquid with a characteristic odor.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H12O2Si[1]
Molecular Weight120.22 g/mol [1]
Boiling Point81-82 °C[4]
Melting Point-80 °C[1]
Flash Point-8 °C[1]
Density0.88 g/mL[1]
Refractive Index1.3708[1]

This compound is a highly flammable liquid and vapor.[5] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[6] The primary hazards associated with DMDMS are its flammability and its reactivity with water. Upon contact with moisture, it slowly decomposes to liberate methanol (B129727), which is toxic.[3] Ingestion or significant exposure to methanol can cause nausea, vomiting, headache, visual disturbances including blindness, and may have chronic effects on the central nervous system.[3] The onset of symptoms from methanol poisoning can be delayed.[3]

DMDMS can cause serious eye irritation and may cause skin and respiratory tract irritation.[3] Table 2 summarizes the GHS hazard classifications for this compound.

Table 2: GHS Hazard Classifications for this compound

Hazard ClassHazard StatementReference
Flammable liquidsH225: Highly flammable liquid and vapor[7]
Serious eye damage/eye irritationH319: Causes serious eye irritation[7]
Reproductive toxicityH361: Suspected of damaging fertility or the unborn child[7]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.[3]

  • Explosion-Proof Equipment: Due to its high flammability, all electrical equipment, including stirring plates, heating mantles, and lighting, must be explosion-proof.[4]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can be an ignition source, all containers and transfer equipment must be properly grounded and bonded.[4]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for any given procedure. However, the following are generally recommended:

  • Eye and Face Protection: Chemical safety goggles are required.[3] Contact lenses should not be worn when handling this chemical.[3] A face shield may be necessary for splash-prone operations.

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3] Gloves should be inspected before use and replaced if any signs of degradation are observed.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[6] Additional protective clothing may be necessary depending on the scale of the operation.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-certified organic vapor respirator with a black cartridge should be used.[3]

The following diagram illustrates the hierarchy of controls for safe handling of this compound.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination/Substitution (Use a less hazardous chemical if possible) Engineering Engineering Controls (Fume Hood, Explosion-Proof Equipment) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Goggles, Gloves, Respirator) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing risks associated with this compound.

Safe Handling and Storage Procedures

Handling
  • Avoid all eye and skin contact and do not breathe vapor or mist.[3]

  • Use only non-sparking tools.[6]

  • Transfer this compound in a fume hood, away from ignition sources.

  • Containers must be properly grounded before initiating a transfer.[3]

  • Wash hands thoroughly after handling.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • The storage area should be designated as a flammables area, away from heat and ignition sources.[4]

  • Store away from incompatible materials such as oxidizing agents, moisture, and water.[3]

  • Store under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.[2]

Experimental Protocols Involving this compound

This compound is utilized in various laboratory procedures. The following sections provide generalized methodologies for common applications, emphasizing the integration of safety precautions.

Synthesis of Flexible Silica (B1680970) Aerogels

This compound is used as a co-precursor with other silanes like methyltrimethoxysilane (B3422404) (MTMS) to impart flexibility to silica aerogels.[1]

Methodology:

  • Sol Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and condenser, combine MTMS and DMDMS in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Hydrolysis: Add an acidic catalyst (e.g., oxalic acid in water) dropwise to the silane (B1218182) mixture while stirring. This step should be performed in a fume hood.

  • Condensation: After a period of stirring, add a basic catalyst (e.g., ammonia (B1221849) solution) to promote gelation.

  • Aging: Allow the resulting gel to age in the solvent for a specified period to strengthen the silica network.

  • Solvent Exchange: Replace the pore liquid with a non-polar solvent (e.g., hexane) through multiple solvent exchanges. This is a critical step to prevent the collapse of the gel structure during drying.

  • Surface Modification (Silylation): To enhance hydrophobicity and prevent pore collapse during ambient pressure drying, the gel is treated with a silylating agent. This can involve immersing the gel in a solution of the silylating agent in the non-polar solvent.

  • Drying: Dry the gel at ambient pressure, often with a final heating step to remove any residual solvent.

The following diagram outlines the workflow for synthesizing flexible silica aerogels.

Aerogel_Synthesis_Workflow Start Start Sol_Prep Sol Preparation (MTMS + DMDMS in Solvent) Start->Sol_Prep Hydrolysis Acid-Catalyzed Hydrolysis Sol_Prep->Hydrolysis Condensation Base-Catalyzed Condensation (Gelation) Hydrolysis->Condensation Aging Gel Aging Condensation->Aging Solvent_Exchange Solvent Exchange (to Non-polar Solvent) Aging->Solvent_Exchange Silylation Surface Modification (Silylation) Solvent_Exchange->Silylation Drying Ambient Pressure Drying Silylation->Drying End Flexible Aerogel Drying->End

Caption: Experimental workflow for the synthesis of flexible silica aerogels.

Surface Modification of Nanoparticles

This compound can be used to modify the surface of nanoparticles to improve their dispersion in polymer matrices and impart hydrophobicity.

Methodology:

  • Nanoparticle Dispersion: Disperse the nanoparticles (e.g., silica, titania) in an anhydrous solvent (e.g., toluene) in a three-neck round-bottom flask. Sonication can be used to break up agglomerates.

  • Reaction Setup: Equip the flask with a condenser, a magnetic stirrer, and an inert gas inlet (e.g., nitrogen or argon).

  • Silane Addition: Add this compound to the nanoparticle suspension. The amount will depend on the surface area of the nanoparticles.

  • Reaction: Heat the mixture to reflux for several hours to facilitate the reaction between the silane and the hydroxyl groups on the nanoparticle surface.

  • Purification: After cooling, the modified nanoparticles are purified by repeated cycles of centrifugation, removal of the supernatant, and redispersion in fresh solvent to remove unreacted silane and byproducts.

  • Drying: The purified nanoparticles are dried in an oven at a controlled temperature.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills
  • Minor Spill:

    • Alert personnel in the immediate area.

    • If the spill is flammable, extinguish all nearby ignition sources.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Ventilate the area.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Contact the institution's emergency response team.

Fire
  • Small Fire: If you are trained and it is safe to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • Large Fire:

    • Do not attempt to fight the fire.

    • Activate the fire alarm.

    • Evacuate the building.

    • Inform emergency responders of the location and nature of the fire.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.

The following diagram illustrates the general emergency response workflow.

Emergency_Response_Workflow Incident Incident Occurs (Spill, Fire, Exposure) Assess Assess the Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate the Area Assess->Evacuate No Respond Respond if Trained & Safe (e.g., use spill kit, extinguisher) Assess->Respond Yes Alert Alert Others & Activate Alarm Evacuate->Alert Contact_ER Contact Emergency Response Alert->Contact_ER First_Aid Administer First Aid Respond->First_Aid First_Aid->Contact_ER Report Report the Incident Contact_ER->Report

Caption: General workflow for responding to laboratory emergencies.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Collect waste in a properly labeled, sealed container.

By implementing these safety precautions and adhering to the detailed protocols, researchers can safely and effectively utilize this compound in their laboratory work. Continuous vigilance and a strong safety culture are paramount when working with this and any other hazardous chemical.

References

Spectroscopic Profile of Dimethoxydimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dimethoxydimethylsilane (DMDMS), a versatile organosilicon compound. This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, presents detailed experimental protocols, and visualizes key reaction pathways to support research and development activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei are presented below.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
¹H 3.51SingletJ(²⁹Si, ¹H) = 3.9-OCH₃CDCl₃
0.13SingletJ(²⁹Si, ¹H) = 7.0Si-(CH₃)₂CDCl₃
¹³C 49.0Quartet-OCH₃Not specified
-4.5QuartetSi-(CH₃)₂Not specified
²⁹Si -3.6NonetSi(CH₃)₂(OCH₃)₂Neat

Data sourced from various spectroscopic databases and literature.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. Key vibrational frequencies are summarized in the table below.

Table 2: Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2970StrongC-H stretch (asymmetric) in CH₃
2940MediumC-H stretch (symmetric) in CH₃
2840StrongC-H stretch in -OCH₃
1460MediumCH₃ deformation
1260StrongSi-CH₃ symmetric deformation
1190StrongC-O stretch
1080Very StrongSi-O-C stretch (asymmetric)
840StrongSi-C stretch
800StrongSi-CH₃ rock

Data compiled from the NIST Chemistry WebBook and other sources.[3][4]

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to IR spectroscopy. While a complete, publicly available Raman spectrum with detailed peak assignments for this compound is not readily accessible, key vibrational modes have been identified in the literature.

Table 3: Key Raman Shifts for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~600-700StrongSymmetric Si-O/Si-C stretch

The Si-O and Si-C stretching vibrations in methylmethoxysilanes are vibrationally coupled, resulting in a single intense peak in this region of the Raman spectrum.[5] Further peaks can be predicted based on general Raman correlation tables for organosilicon compounds.[6][7]

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols can be adapted for specific instrumentation and experimental conditions.

NMR Spectroscopy

2.1.1. ¹H and ¹³C NMR

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of ¹H NMR.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

2.1.2. ²⁹Si NMR

  • Sample Preparation: For neat liquid analysis, the NMR tube is filled with this compound. For solutions, a higher concentration (e.g., 20-50% v/v in a deuterated solvent like CDCl₃ or C₆D₆) is recommended to improve the signal-to-noise ratio. The use of a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) at a low concentration (e.g., 10-20 mM) can significantly reduce the long relaxation times of the ²⁹Si nucleus.

  • Instrumentation: An NMR spectrometer equipped with a broadband probe tunable to the ²⁹Si frequency is required.

  • Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence is commonly used. Gated decoupling can be employed to suppress the negative Nuclear Overhauser Effect (NOE).

    • Pulse Angle: A smaller flip angle (e.g., 30-45°) is often used in conjunction with a shorter relaxation delay to increase the number of scans in a given time.

    • Relaxation Delay: 5-10 seconds (can be shorter with a relaxation agent).

    • Number of Scans: A significant number of scans (often several thousand) is necessary due to the low sensitivity and low natural abundance of ²⁹Si.[3][8][9]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film. A drop of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin, uniform film.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: 16-32 scans are averaged to obtain a good quality spectrum.

    • Background: A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.[1][10][11]

Raman Spectroscopy
  • Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) and a sensitive detector (e.g., a CCD camera) is used.

  • Parameters:

    • Laser Power: The laser power should be optimized to obtain a good signal without causing sample heating or degradation.

    • Exposure Time and Accumulations: Multiple accumulations of short exposure times (e.g., 10-30 seconds each) are typically used to build up the signal-to-noise ratio.

    • Spectral Range: A range covering the expected vibrational modes (e.g., 200-3500 cm⁻¹) is scanned.

    • Calibration: The spectrometer is calibrated using a known standard, such as a silicon wafer or a neon lamp.[12][13]

Signaling Pathways and Logical Relationships

The hydrolysis and condensation of this compound is a fundamental process in sol-gel chemistry and surface modification. The following diagrams illustrate the key steps in this process.

Hydrolysis_Condensation_Workflow cluster_hydrolysis Hydrolysis cluster_condensation Condensation DMDMS This compound (CH₃)₂Si(OCH₃)₂ Hydrolyzed_DMDMS Hydrolyzed DMDMS (CH₃)₂Si(OCH₃)(OH) DMDMS->Hydrolyzed_DMDMS + H₂O H2O Water (H₂O) Methanol1 Methanol (B129727) (CH₃OH) Hydrolyzed_DMDMS->Methanol1 - CH₃OH Fully_Hydrolyzed_DMDMS Fully Hydrolyzed DMDMS (CH₃)₂Si(OH)₂ Hydrolyzed_DMDMS->Fully_Hydrolyzed_DMDMS + H₂O Siloxane_Bond Siloxane Bond Formation [(CH₃)₂SiO]n Hydrolyzed_DMDMS->Siloxane_Bond Intermolecular Condensation Methanol2 Methanol (CH₃OH) Fully_Hydrolyzed_DMDMS->Methanol2 - CH₃OH Fully_Hydrolyzed_DMDMS->Siloxane_Bond Intermolecular Condensation Water_byproduct Water (H₂O) Siloxane_Bond->Water_byproduct - H₂O Alcohol_byproduct Methanol (CH₃OH) Siloxane_Bond->Alcohol_byproduct - CH₃OH

Caption: Hydrolysis and condensation pathway of this compound.

This diagram illustrates the two-step hydrolysis of this compound in the presence of water, leading to the formation of silanol (B1196071) groups and the release of methanol.[14][15][16][17] These reactive silanol intermediates can then undergo intermolecular condensation to form siloxane (Si-O-Si) bonds, the backbone of silicone polymers, releasing water or methanol as a byproduct.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Sample This compound (Liquid) NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR IR IR Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Vibrational_Modes Vibrational Mode Analysis Raman->Vibrational_Modes Report Comprehensive Spectroscopic Profile Structure->Report Functional_Groups->Report Vibrational_Modes->Report

Caption: Logical workflow for the spectroscopic analysis of this compound.

This workflow outlines the systematic approach to the comprehensive spectroscopic characterization of this compound. It begins with sample preparation, followed by data acquisition using NMR, IR, and Raman spectroscopy. The resulting data is then interpreted to elucidate the molecular structure, identify functional groups, and analyze vibrational modes, culminating in a complete spectroscopic profile.

References

The Dawn of a New Class of Compounds: The Discovery and Historical Background of Alkoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alkoxysilanes, organosilicon compounds featuring a silicon atom bonded to one or more alkoxy groups, are foundational to a vast array of modern materials and chemical transformations. Their journey from a laboratory curiosity in the 19th century to indispensable building blocks in fields ranging from materials science to pharmaceuticals is a testament to the pioneering work of early chemists. This in-depth technical guide explores the discovery and historical background of alkoxysilanes, providing a detailed look at the seminal experiments that first brought these remarkable compounds to light. We will delve into the original methodologies of the pioneering scientists, present their findings in a structured format, and illustrate the key conceptual advancements that paved the way for the multifaceted applications of alkoxysilanes today.

The First Alkoxysilane: Ebelman's Synthesis of Tetraethyl Orthosilicate (B98303) (1846)

The history of alkoxysilanes begins in the mid-19th century with the work of Jacques-Joseph Ebelmen, a French chemist. In 1846, Ebelmen reported the synthesis of the first alkoxysilane, tetraethyl orthosilicate (TEOS), by reacting silicon tetrachloride with ethanol (B145695).[1] This discovery predates the synthesis of the first organosilicon compound with a direct silicon-carbon bond and marks the genesis of alkoxysilane chemistry.

Experimental Protocol: Synthesis of Tetraethyl Orthosilicate (Ebelmen, 1846)

Based on historical accounts, Ebelmen's synthesis involved the direct alcoholysis of silicon tetrachloride. While the original publication in "Annales de Chimie et de Physique" provides the conceptual basis, the detailed experimental procedure would have been rudimentary by modern standards. A reconstruction of the likely protocol is as follows:

Objective: To synthesize tetraethyl orthosilicate from silicon tetrachloride and ethanol.

Reagents:

  • Silicon tetrachloride (SiCl₄)

  • Absolute ethanol (C₂H₅OH)

Procedure:

  • Absolute ethanol was slowly and cautiously added to silicon tetrachloride in a flask. Given the highly reactive nature of silicon tetrachloride with protic compounds, this reaction would have been vigorous, producing significant amounts of hydrogen chloride gas.

  • The reaction mixture was likely heated or allowed to react at ambient temperature for a prolonged period to ensure complete reaction.

  • The crude product was then purified by distillation to isolate the tetraethyl orthosilicate from unreacted starting materials and byproducts.

Reaction: SiCl₄ + 4 C₂H₅OH → Si(OC₂H₅)₄ + 4 HCl

Early Reported Properties of Tetraethyl Orthosilicate

Ebelmen would have characterized the novel compound by its physical properties. The following table summarizes the likely observations, with modern values provided for comparison.

PropertyReported Value (Ebelmen, 1846, estimated)Modern Value
Appearance Colorless liquidColorless liquid
Odor EtherealFaint, sweet, ethereal
Boiling Point ~165 °C168 °C
Density ~0.93 g/cm³0.934 g/cm³

The First Silicon-Carbon Bond: Friedel and Crafts' Synthesis of Tetraethylsilane (B1293383) (1863)

While Ebelmen's work laid the foundation for silicon-oxygen chemistry, the synthesis of the first compound with a direct and stable silicon-carbon bond was achieved by Charles Friedel and James Crafts in 1863.[2][3] They successfully synthesized tetraethylsilane by reacting silicon tetrachloride with diethylzinc (B1219324). This landmark achievement is considered the birth of organosilicon chemistry.

Experimental Protocol: Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)

The synthesis of tetraethylsilane by Friedel and Crafts was a significant experimental feat for its time. A likely reconstruction of their experimental protocol is detailed below:

Objective: To synthesize tetraethylsilane from silicon tetrachloride and diethylzinc.

Reagents:

  • Silicon tetrachloride (SiCl₄)

  • Diethylzinc (Zn(C₂H₅)₂)

Procedure:

  • Silicon tetrachloride and diethylzinc were sealed in a glass tube.

  • The sealed tube was heated in a furnace to a high temperature (likely around 150-200 °C) for an extended period.

  • After cooling, the tube was carefully opened, and the reaction mixture was treated with water to destroy any unreacted diethylzinc.

  • The organic layer was separated and purified by distillation to yield tetraethylsilane.

Reaction: SiCl₄ + 2 Zn(C₂H₅)₂ → Si(C₂H₅)₄ + 2 ZnCl₂

Early Reported Properties of Tetraethylsilane

Friedel and Crafts characterized tetraethylsilane by its physical properties. The following table presents their likely findings alongside modern data.

PropertyReported Value (Friedel and Crafts, 1863, estimated)Modern Value
Appearance Colorless liquidColorless liquid
Boiling Point ~153 °C153-154 °C
Density ~0.77 g/cm³0.766 g/cm³

The Expansion of Organosilicon Chemistry: Ladenburg and Kipping

Following the foundational work of Ebelmen and Friedel and Crafts, the field of organosilicon chemistry began to expand, with significant contributions from Albert Ladenburg and Frederic Kipping.

Albert Ladenburg, a German chemist, further explored the synthesis of organosilicon compounds. He is credited with the synthesis of the first trialkylsilane, triethylsilane, in 1872.[4]

Frederic Kipping, a British chemist, is often regarded as the "father of silicone chemistry" for his extensive work on organosilicon compounds in the early 20th century. Kipping pioneered the use of the Grignard reaction for the formation of silicon-carbon bonds, a method that proved to be far more versatile and convenient than the use of organozinc compounds.[1] His work led to the synthesis of a wide variety of organosilane monomers and laid the groundwork for the development of silicone polymers.

Kipping's General Experimental Workflow for Organosilane Synthesis via Grignard Reagents

Kipping_Grignard_Synthesis reagents Alkyl/Aryl Halide (R-X) + Magnesium (Mg) in Ether grignard Grignard Reagent (R-Mg-X) reagents->grignard Formation reaction Reaction in Ether grignard->reaction sicl4 Silicon Tetrachloride (SiCl₄) sicl4->reaction hydrolysis Hydrolysis (e.g., with dilute acid) reaction->hydrolysis Work-up separation Separation & Purification (Distillation) hydrolysis->separation product Organosilane (RₙSiCl₄₋ₙ) separation->product

Caption: Kipping's general workflow for organosilane synthesis.

Logical Progression of Early Alkoxysilane and Organosilane Discovery

The discovery and development of alkoxysilanes and organosilanes followed a logical progression, with each new finding building upon the last. This progression can be visualized as a timeline of key discoveries and methodological advancements.

Historical_Progression ebelmen 1846: Ebelmen Synthesizes Tetraethyl Orthosilicate (First Alkoxysilane) SiCl₄ + EtOH friedel_crafts 1863: Friedel & Crafts Synthesize Tetraethylsilane (First Si-C Bond) SiCl₄ + Et₂Zn ladenburg 1872: Ladenburg Synthesizes Triethylsilane kipping c. 1904: Kipping Introduces Grignard Reaction for Organosilane Synthesis

Caption: Timeline of key discoveries in early alkoxysilane and organosilane chemistry.

Conclusion

The discovery of alkoxysilanes by Ebelmen and the subsequent synthesis of the first organosilicon compound by Friedel and Crafts were pivotal moments in the history of chemistry. These early breakthroughs, built upon by the methodical work of Ladenburg and the innovative spirit of Kipping, unlocked a new realm of chemical structures and reactivity. The experimental protocols and foundational data from this era, though lacking the precision of modern techniques, laid the essential groundwork for the development of the vast and versatile field of organosilicon chemistry. For today's researchers, understanding this historical context provides a deeper appreciation for the fundamental principles that continue to drive innovation in the synthesis and application of alkoxysilanes and their derivatives.

References

Methodological & Application

Application Notes: Surface Modification of Silica with Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica (B1680970) particles is a critical process in various scientific and industrial applications, including drug delivery, chromatography, and composite materials. The inherent hydrophilicity of silica, due to the presence of silanol (B1196071) (Si-OH) groups on its surface, can be a limitation. Surface modification with organosilanes, such as dimethoxydimethylsilane (DMDMS), is a widely used technique to alter the surface properties of silica, most commonly to render it hydrophobic. This hydrophobization is achieved by replacing the polar silanol groups with non-polar methyl groups.

This compound (CAS No. 1112-39-6) is a versatile organosilicon compound with the chemical formula C4H12O2Si. Its structure, featuring two methoxy (B1213986) groups and two methyl groups attached to a central silicon atom, allows it to react with the silanol groups on the silica surface. This reaction forms stable siloxane bonds (Si-O-Si), effectively grafting dimethylsilyl groups onto the silica surface. This modification enhances the compatibility of silica with organic matrices and renders the surface water-repellent.

These application notes provide a detailed protocol for the surface modification of silica particles using this compound, along with methods for characterizing the modified particles.

Principle of Modification

The surface modification of silica with this compound proceeds via a two-step mechanism:

  • Hydrolysis: The methoxy groups (-OCH3) of DMDMS hydrolyze in the presence of water (or residual surface moisture) to form reactive silanol groups (Si-OH) and methanol (B129727) as a byproduct.

  • Condensation: These newly formed silanol groups on the DMDMS molecule then condense with the silanol groups present on the surface of the silica particles. This condensation reaction results in the formation of a stable, covalent siloxane bond (Si-O-Si) and the release of a water molecule. The non-hydrolyzable methyl groups (-CH3) remain attached to the silicon atom, creating a hydrophobic layer on the silica surface.

Experimental Protocols

Materials
  • Silica particles (e.g., silica nanoparticles, fumed silica, or silica gel)

  • This compound (DMDMS, ≥98.0% purity)

  • Anhydrous toluene (B28343) or other suitable anhydrous solvent (e.g., cyclohexane)

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen gas (high purity)

Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven or furnace

  • Schlenk line or glove box for handling anhydrous reagents (recommended)

Protocol 1: Wet (Slurry) Treatment Method

This is a common method for achieving a uniform surface modification of silica particles.

  • Drying of Silica: Dry the silica particles in a vacuum oven at 120-150°C for at least 4 hours to remove physically adsorbed water. Cool down under a nitrogen atmosphere or in a desiccator.

  • Dispersion: Disperse a known amount of the dried silica particles in an anhydrous solvent (e.g., toluene) in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel. A typical concentration is 5-10 wt% silica. Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

  • Silanization Reaction:

    • Heat the suspension to the desired reaction temperature (e.g., 80-110°C) under a nitrogen atmosphere with constant stirring.

    • Add the desired amount of this compound dropwise to the stirred suspension using the dropping funnel over a period of 30 minutes. The amount of DMDMS can be varied to control the degree of surface coverage.

    • Allow the reaction to proceed for a specified time, typically 4-24 hours, under constant stirring and nitrogen atmosphere.

  • Purification:

    • After the reaction is complete, cool the suspension to room temperature.

    • Isolate the modified silica particles by centrifugation.

    • Wash the particles multiple times with the solvent (e.g., toluene) to remove any unreacted DMDMS and byproducts. This can be done through repeated cycles of centrifugation and redispersion.

    • Perform a final wash with a lower-boiling-point solvent like ethanol to facilitate drying.

  • Drying: Dry the purified, surface-modified silica particles in a vacuum oven at 60-80°C overnight to remove any residual solvent.

Characterization of Surface-Modified Silica

Several analytical techniques can be employed to confirm the successful surface modification and to quantify the changes in surface properties.

Characterization Technique Purpose Typical Observations for Successful Modification
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups on

Application Notes and Protocols for Creating Hydrophobic Coatings with Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxydimethylsilane (DMDMS) is an organosilane compound widely utilized for creating hydrophobic surfaces on a variety of substrates. Its chemical structure allows for the formation of a low-energy, water-repellent coating, which is of significant interest in numerous applications, including self-cleaning surfaces, moisture barriers for electronics, and enhancing the performance of biomedical devices. The mechanism involves the hydrolysis of the methoxy (B1213986) groups in the presence of water to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the substrate surface, forming a stable, covalent siloxane bond (Si-O-Si). The non-polar methyl groups orient away from the surface, creating a hydrophobic layer that repels water.

This document provides detailed protocols for applying hydrophobic coatings using this compound through two primary methods: a sol-gel dip-coating process and a chemical vapor deposition (CVD) technique.

Key Performance Metrics: Quantitative Data Summary

The effectiveness of a hydrophobic coating is primarily determined by the static water contact angle, where an angle greater than 90° indicates hydrophobicity. The following tables summarize quantitative data for coatings created with this compound and similar silanes.

Table 1: Hydrophobic Coating Performance using Plasma Enhanced Chemical Vapor Deposition (PECVD) with this compound

ParameterValueSubstrateResulting PropertyReference
Time6 minEthylene Vinyl Alcohol (EVOH) FilmOptimized Hydrophobicity[1]
Pressure499.99 mTorrEthylene Vinyl Alcohol (EVOH) FilmOptimized Hydrophobicity[1]
RF Power50 WEthylene Vinyl Alcohol (EVOH) FilmOptimized Hydrophobicity[1]

Table 2: Contact Angles of Hydrophobic Coatings with Diethoxydimethylsilane (DEDMS) in a Mixed Silane (B1218182) Sol-Gel System

Precursor SystemDeposition MethodSubstratePost-TreatmentAverage Water Contact Angle (°)Reference
MTMS and DEDMSSpray DepositionAluminumThermal treatment at 300°C for 10 min~95° - 102°[2]

Signaling Pathway: Silanization Reaction

The creation of a hydrophobic surface using this compound involves a two-step hydrolysis and condensation reaction. This process results in the covalent bonding of the silane to the substrate and the formation of a durable, low-energy surface.

silanization_pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DMDMS This compound (CH₃)₂Si(OCH₃)₂ Silanol Reactive Silanol (CH₃)₂Si(OH)₂ DMDMS->Silanol + 2H₂O - 2CH₃OH Water Water (H₂O) Coated_Substrate Hydrophobic Coated Substrate Silanol->Coated_Substrate + Substrate-OH - H₂O Substrate Substrate with -OH groups

Mechanism of surface hydrophobization with DMDMS.

Experimental Protocols

Protocol 1: Sol-Gel Dip-Coating Method

This protocol is adapted from established procedures for similar alkoxysilanes and provides a straightforward method for applying a hydrophobic coating in a standard laboratory setting.

Materials:

  • This compound (DMDMS)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acidic or basic catalyst (e.g., HCl or NH₄OH)

  • Substrates (e.g., glass slides, silicon wafers)

  • Beakers and magnetic stirrer

  • Dip-coater (optional, for controlled withdrawal)

  • Oven or hotplate for curing

Experimental Workflow:

dip_coating_workflow sub_prep 1. Substrate Preparation sol_prep 2. Sol Preparation (Hydrolysis) sub_prep->sol_prep deposition 3. Dip-Coating Deposition sol_prep->deposition drying 4. Air Drying deposition->drying curing 5. Curing drying->curing characterization 6. Characterization curing->characterization cvd_workflow sub_prep 1. Substrate Preparation setup 2. Desiccator Setup sub_prep->setup deposition 3. Vapor Deposition (Reduced Pressure) setup->deposition curing 4. Curing deposition->curing characterization 5. Characterization curing->characterization

References

Application Notes and Protocols for the Synthesis of Polydimethylsiloxane (PDMS) from Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polydimethylsiloxane (PDMS) is a widely utilized silicon-based organic polymer known for its biocompatibility, chemical inertness, and tunable mechanical properties. These characteristics make it an invaluable material in biomedical research, microfluidics, and pharmaceutical applications. One common method for synthesizing PDMS is through the hydrolysis and polycondensation of dimethoxydimethylsilane (DMDMS). This document provides detailed application notes and experimental protocols for the synthesis of PDMS using DMDMS as a precursor, employing both acid and base catalysis.

Reaction Mechanism

The synthesis of PDMS from this compound proceeds in two main steps:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom of DMDMS react with water to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by either an acid or a base.

  • Polycondensation: The newly formed silanol groups are highly reactive and undergo condensation reactions with other silanol or methoxy groups. This process results in the formation of siloxane bonds (Si-O-Si), which form the backbone of the PDMS polymer, and the elimination of water or methanol. The chain length and properties of the final PDMS polymer are influenced by reaction conditions such as temperature, catalyst, and reactant concentrations.

PDMS_Synthesis DMDMS This compound (CH₃)₂Si(OCH₃)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDMS->Silanol + 2H₂O - 2CH₃OH PDMS Polydimethylsiloxane (PDMS) -[Si(CH₃)₂-O]n- Silanol->PDMS - H₂O Methanol Methanol CH₃OH Water Water H₂O Catalyst Acid or Base Catalyst Catalyst->DMDMS Catalyst->Silanol

Caption: General reaction pathway for the synthesis of PDMS from this compound.

Experimental Protocols

Two primary methods for the synthesis of PDMS from this compound are detailed below: acid-catalyzed and base-catalyzed polycondensation.

Protocol 1: Acid-Catalyzed Polycondensation

This protocol is adapted from a method utilizing concentrated sulfuric acid as the catalyst at room temperature.[1]

Materials:

  • This compound (DMDMS)

  • Isopropanol

  • Deionized water

  • Concentrated sulfuric acid (98%)

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Distillation apparatus for reduced pressure distillation

  • Separatory funnel

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, combine 25-35 parts by weight of isopropanol, 6-10 parts by weight of dimethyldimethoxysilane, and 0.3-0.5 parts by weight of deionized water.

  • While stirring, slowly add 0.1-0.2 parts by weight of concentrated sulfuric acid to the mixture.

  • Set the mechanical stirring speed to approximately 200 rpm and continue to stir at room temperature for 1-3 hours.

  • After the reaction, purify the product by removing the solvent (isopropanol) and any unreacted DMDMS via distillation under reduced pressure.

  • The resulting product will separate into two phases. The upper, transparent, and colorless organic phase is the polydimethylsiloxane.

  • Use a separatory funnel to isolate the upper organic phase.

Acid_Catalysis_Workflow start Start mix Mix Isopropanol, DMDMS, and Deionized Water start->mix add_catalyst Add Concentrated Sulfuric Acid mix->add_catalyst stir Stir at 200 rpm for 1-3 hours at Room Temperature add_catalyst->stir distill Reduced Pressure Distillation to Remove Solvent stir->distill separate Separate Phases using a Separatory Funnel distill->separate product Collect Upper Organic Phase (PDMS) separate->product end End product->end

Caption: Experimental workflow for acid-catalyzed synthesis of PDMS.

Protocol 2: Base-Catalyzed Polycondensation

This protocol is adapted from a method for the co-condensation of DMDMS and is suitable for forming PDMS.[2]

Materials:

Equipment:

  • Reaction flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for filtration under reduced pressure

Procedure:

  • Prepare a solvent mixture of toluene and butanol in a 1:1 weight ratio.

  • In a reaction flask, dissolve 1 g of dimethyldimethoxysilane in 20 mL of the toluene/butanol solvent mixture.

  • Add 2.3 mL of deionized water to the solution to facilitate the hydrolysis of the methoxy groups.

  • Add triethylamine to the mixture to act as a catalyst.

  • Heat the reaction mixture to 65°C and maintain this temperature for 72 hours with continuous stirring.

  • After the reaction is complete, precipitate the PDMS by adding an excess of butanol.

  • Filter the precipitate under reduced pressure and dry it at room temperature.

  • Rinse the dried product with heptane to remove any residual DMDMS and other impurities.

  • Finally, dry the purified PDMS at 60°C.

Base_Catalysis_Workflow start Start dissolve Dissolve DMDMS in Toluene/Butanol start->dissolve add_water Add Deionized Water dissolve->add_water add_catalyst Add Triethylamine add_water->add_catalyst react Heat at 65°C for 72 hours with Stirring add_catalyst->react precipitate Precipitate with Excess Butanol react->precipitate filter_dry Filter and Dry at Room Temperature precipitate->filter_dry rinse Rinse with Heptane filter_dry->rinse final_dry Dry at 60°C rinse->final_dry product Collect Purified PDMS final_dry->product end End product->end

Caption: Experimental workflow for base-catalyzed synthesis of PDMS.

Data Presentation

The following table summarizes the experimental parameters for the acid- and base-catalyzed synthesis of PDMS from this compound. It is important to note that while these protocols provide a clear pathway for synthesis, detailed quantitative data on the molecular weight (Mn), polydispersity index (PDI), and yield specifically for the PDMS homopolymer produced under these exact conditions are not extensively available in the cited literature. The properties of the resulting polymer are highly dependent on the precise control of these parameters.

Parameter Protocol 1: Acid-Catalyzed [1]Protocol 2: Base-Catalyzed [2]
Precursor This compound (DMDMS)This compound (DMDMS)
Catalyst Concentrated Sulfuric AcidTriethylamine
Solvent IsopropanolToluene/Butanol (1:1 w/w)
Temperature Room Temperature65°C
Reaction Time 1-3 hours72 hours
Reactant Ratios 6-10 parts DMDMS, 25-35 parts Isopropanol, 0.3-0.5 parts Water, 0.1-0.2 parts Catalyst1 g DMDMS, 20 mL Solvent, 2.3 mL Water
Purification Reduced pressure distillation, Liquid-liquid separationPrecipitation with butanol, filtration, rinsing with heptane
Expected Outcome Colorless, transparent PDMS oilPurified PDMS polymer

Note on Expected Outcomes: Generally, acid catalysis can lead to a broader molecular weight distribution, while base catalysis may offer more control over the polymerization process. The molecular weight of the resulting PDMS is expected to increase with longer reaction times and higher monomer concentrations. The water-to-monomer ratio is a critical parameter, as it directly influences the extent of hydrolysis and subsequent condensation.

Applications in Research and Drug Development

PDMS synthesized from this compound is a versatile material with numerous applications, including:

  • Microfluidics: Fabrication of "lab-on-a-chip" devices for high-throughput screening and diagnostics.

  • Biomedical Devices: Used in contact lenses, catheters, and as a component in medical implants due to its biocompatibility.

  • Drug Delivery: Development of controlled-release drug delivery systems.

  • Coatings and Sealants: Utilized for its hydrophobic and antifouling properties.

The ability to tune the mechanical properties of PDMS by controlling the synthesis conditions makes it a highly adaptable material for these and other advanced applications.

References

Application of Dimethoxydimethylsilane in Silica Aerogel Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) aerogels are a class of synthetic porous ultralight materials derived from a gel, in which the liquid component of the gel has been replaced with a gas. The result is a solid with extremely low density and low thermal conductivity. However, traditional silica aerogels are often brittle. The incorporation of dimethoxydimethylsilane (DMDMS) as a co-precursor with a primary silica source, such as methyltrimethoxysilane (B3422404) (MTMS), in a sol-gel process imparts significant flexibility and hydrophobicity to the resulting aerogel. This modification is crucial for applications requiring robust and water-resistant materials, including advanced thermal insulation, drug delivery matrices, and acoustic absorbers.

The use of DMDMS, which has two methyl groups and two methoxy (B1213986) groups, in conjunction with MTMS, which has one methyl group and three methoxy groups, allows for precise control over the cross-linking density of the silica network. The dimethylsilyl units from DMDMS act as flexible hinges within the rigid silica framework, reducing the brittleness of the material. The methyl groups also render the aerogel hydrophobic, preventing the porous structure from collapsing due to moisture absorption.

This document provides detailed application notes and experimental protocols for the preparation of flexible and hydrophobic silica aerogels using a this compound and methyltrimethoxysilane co-precursor system.

Data Presentation

The following tables summarize the quantitative data on the physical properties of silica aerogels prepared with varying molar ratios of Methyltrimethoxysilane (MTMS) and this compound (DMDMS). The data is compiled from various studies to provide a comparative overview.

Table 1: Effect of MTMS/DMDMS Molar Ratio on Aerogel Properties

MTMS:DMDMS Molar RatioDensity (g/cm³)Porosity (%)Young's Modulus (MPa)Thermal Conductivity (W/m·K)Water Contact Angle (°)
10:0~0.08 - 0.13~90 - 95High (brittle)~0.025 - 0.035~140
9:1~0.09~94Lowered~0.030>140
7:3~0.07~960.030 - 0.136~0.032>150
1:1~0.12~94Low (flexible)Not Reported~157

Note: The data presented is a synthesis from multiple sources and may vary depending on the specific experimental conditions such as catalyst, solvent, and drying method.

Experimental Protocols

This section details the methodologies for the preparation of flexible silica aerogels using a two-step acid-base catalyzed sol-gel process with subsequent ambient pressure drying.

Materials
Protocol 1: Two-Step Acid-Base Catalyzed Sol-Gel Synthesis

This protocol is adapted from methodologies that utilize a surfactant to prevent phase separation and achieve a uniform gel network.[1][2]

1. Sol Preparation (Acidic Step): a. In a clean, dry beaker, mix MTMS and DMDMS at the desired molar ratio (e.g., 7:3). b. Add methanol to the precursor mixture. A typical molar ratio of total silanes to methanol is 1:15. c. Add an acidic solution of deionized water (e.g., 0.001 M HCl) to the mixture while stirring vigorously. The molar ratio of water to total silanes is typically around 4:1. d. Continue stirring for at least 1 hour at room temperature to ensure complete hydrolysis.

2. Gelation (Basic Step): a. To the hydrolyzed sol, add an aqueous solution of n-hexadecyltrimethylammonium chloride (CTAC). The concentration of CTAC is typically around 0.1 M in the final sol volume. b. Add a base catalyst, such as ammonium hydroxide (e.g., 1 M NH₄OH), dropwise while stirring until the desired pH for gelation is reached (typically pH 8-9). Alternatively, propylene oxide can be added as a gelation agent.[3] c. Pour the sol into molds and seal them. d. Allow the sol to gel at a constant temperature, for example, 40°C. Gelation time can vary from minutes to hours depending on the specific composition and temperature.

3. Aging: a. Once the gel has set, age the wet gel in its own mother liquor for 24-48 hours at the same temperature to strengthen the silica network.

4. Solvent Exchange: a. Remove the aged gel from the mold and place it in a bath of methanol. b. Exchange the solvent (methanol) several times over 2-3 days to remove residual water and catalyst. c. For ambient pressure drying, a final solvent exchange with a low surface tension solvent like n-hexane is required. Perform this exchange at least three times over 24 hours.

5. Surface Modification (Optional but recommended for ambient pressure drying): a. To enhance hydrophobicity and prevent pore collapse during ambient pressure drying, the gel can be surface modified. b. Immerse the gel in a solution of n-hexane containing a silylating agent like hexamethyldisilazane (HMDS) (e.g., 5-10 vol%). c. Keep the gel in this solution for 24 hours at room temperature or slightly elevated temperature (e.g., 50°C).

6. Drying (Ambient Pressure): a. After surface modification, wash the gel with fresh n-hexane to remove excess silylating agent. b. Place the gel in a loosely covered container and allow the n-hexane to evaporate slowly at room temperature for 24 hours. c. Transfer the gel to a vented oven and dry at a gradually increasing temperature, for example:

  • 60°C for 12 hours
  • 80°C for 12 hours
  • 120°C for 6 hours d. The slow drying process is crucial to prevent cracking of the aerogel monolith.

Mandatory Visualization

Below are diagrams illustrating the key processes in the preparation of silica aerogels using this compound.

experimental_workflow cluster_sol_preparation 1. Sol Preparation (Acidic Hydrolysis) cluster_gelation 2. Gelation (Basic Condensation) cluster_post_processing 3. Post-Processing cluster_drying 4. Drying P Precursors: MTMS & DMDMS Mix1 Mixing & Stirring P->Mix1 S Solvent: Methanol S->Mix1 C1 Acid Catalyst: HCl in H2O C1->Mix1 Sol Hydrolyzed Sol Mix1->Sol Mix2 Mixing & Casting Sol->Mix2 Surf Surfactant: CTAC Surf->Mix2 C2 Base Catalyst: NH4OH or PO C2->Mix2 Gel Wet Gel Formation Mix2->Gel Aging Aging Gel->Aging SolventEx Solvent Exchange (Methanol -> n-Hexane) Aging->SolventEx SurfaceMod Surface Modification (HMDS in n-Hexane) SolventEx->SurfaceMod APD Ambient Pressure Drying SurfaceMod->APD Aerogel Flexible Hydrophobic Silica Aerogel APD->Aerogel

Caption: Experimental workflow for the synthesis of flexible silica aerogels.

signaling_pathway cluster_precursors Precursors cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_properties Resulting Properties MTMS MTMS (Trifunctional) Hydrolyzed_MTMS Hydrolyzed MTMS (Si-OH)x(Si-OCH3)y MTMS->Hydrolyzed_MTMS H2O/H+ DMDMS DMDMS (Difunctional) Hydrolyzed_DMDMS Hydrolyzed DMDMS (Si-OH)x(Si-OCH3)y DMDMS->Hydrolyzed_DMDMS H2O/H+ Network 3D Silica Network (Si-O-Si) Hydrolyzed_MTMS->Network OH- Hydrolyzed_DMDMS->Network OH- Flexibility Flexibility Network->Flexibility due to DMDMS Hydrophobicity Hydrophobicity Network->Hydrophobicity due to -CH3 groups

Caption: Role of DMDMS in imparting flexibility and hydrophobicity.

References

Step-by-Step Guide to Silylation Using Dimethoxydimethylsilane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection of functional groups is a cornerstone of successful multi-step organic synthesis. Silylation, the introduction of a silicon-containing group, offers a versatile and reversible method to temporarily mask reactive moieties such as alcohols and amines. Dimethoxydimethylsilane (DMDMS) has emerged as a valuable reagent in this context, prized for its reactivity, ease of handling, and the stability of the resulting silyl (B83357) ethers and silylamines.

This document provides detailed application notes and experimental protocols for the silylation of common functional groups using this compound. It includes a discussion of the reaction mechanism, quantitative data on reaction parameters, and step-by-step procedures to guide researchers in applying this methodology in their synthetic endeavors.

Introduction to Silylation with this compound

This compound ((CH₃)₂Si(OCH₃)₂) is a dialkoxysilane that serves as an effective silylating agent. The reaction involves the nucleophilic attack of a heteroatom (typically oxygen or nitrogen) on the silicon atom, leading to the displacement of a methoxy (B1213986) group and the formation of a stable silicon-heteroatom bond. The primary byproduct of this reaction is methanol (B129727), which is volatile and can be easily removed from the reaction mixture.

The reactivity of DMDMS can be tuned by the choice of catalyst, with both acid and base catalysis being employed to facilitate the transformation. This allows for a degree of control over the reaction conditions, making it adaptable to a variety of substrates with differing sensitivities.

Reaction Mechanism

The silylation of a protic substrate (e.g., an alcohol, R-OH) with this compound typically proceeds through a nucleophilic substitution at the silicon center. The mechanism can be catalyzed by either an acid or a base.

Acid-Catalyzed Mechanism:

  • Protonation of a methoxy group on DMDMS by an acid catalyst (H-A) increases the electrophilicity of the silicon atom.

  • The alcohol (R-OH) acts as a nucleophile and attacks the activated silicon atom.

  • A proton is lost from the attacking alcohol, and methanol is eliminated to form the silyl ether.

Base-Catalyzed Mechanism:

  • A base (B:) deprotonates the alcohol (R-OH) to form a more nucleophilic alkoxide (R-O⁻).

  • The alkoxide attacks the silicon atom of DMDMS, displacing a methoxide (B1231860) ion.

  • The displaced methoxide is protonated by the conjugate acid of the base (B-H⁺) to regenerate the base and form methanol.

Silylation_Mechanism cluster_acid Acid-Catalyzed Silylation cluster_base Base-Catalyzed Silylation DMDMS_acid (CH₃)₂Si(OCH₃)₂ Activated_DMDMS (CH₃)₂Si(OCH₃)(O⁺HCH₃) A⁻ DMDMS_acid->Activated_DMDMS + H-A H_A H-A Intermediate_acid [(CH₃)₂Si(OCH₃)(O⁺HCH₃)(OR)] A⁻ Activated_DMDMS->Intermediate_acid + R-OH ROH_acid R-OH SilylEther_acid R-O-Si(CH₃)₂OCH₃ Intermediate_acid->SilylEther_acid - CH₃OH - H-A Methanol_acid CH₃OH Catalyst_regen_acid H-A ROH_base R-OH Alkoxide R-O⁻ ROH_base->Alkoxide + B: Base B: Intermediate_base [(CH₃)₂Si(OCH₃)₂(OR)]⁻ Alkoxide->Intermediate_base + (CH₃)₂Si(OCH₃)₂ DMDMS_base (CH₃)₂Si(OCH₃)₂ SilylEther_base R-O-Si(CH₃)₂OCH₃ Intermediate_base->SilylEther_base - CH₃O⁻ Methoxide CH₃O⁻ Methanol_base CH₃OH Methoxide->Methanol_base + H-B⁺ Base_regen B:

General mechanisms for acid- and base-catalyzed silylation.

Applications of this compound in Synthesis

This compound is a versatile reagent with a range of applications in organic synthesis and materials science.[1]

  • Protecting Group Chemistry: DMDMS is used to protect hydroxyl and amino groups in complex molecules during multi-step syntheses.[2]

  • Silicone Polymer Synthesis: It serves as a precursor in the production of silicone resins, elastomers, and oils.[2]

  • Surface Modification: DMDMS can be used to modify the surface properties of materials like silica (B1680970), rendering them hydrophobic.

  • Chemical Intermediate: It acts as a building block for the synthesis of more complex organosilicon compounds.[1]

Experimental Protocols

The following protocols provide a general framework for the silylation of alcohols and amines using this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Safety Precautions

This compound is a flammable liquid and can cause skin and eye irritation.[3] It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware should be thoroughly dried before use, as DMDMS is sensitive to moisture.

Protocol 1: Acid-Catalyzed Silylation of a Primary Alcohol

This protocol describes a general procedure for the silylation of a primary alcohol using a Lewis acid catalyst.

Materials:

  • Primary alcohol

  • This compound (DMDMS)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Zinc chloride (ZnCl₂))

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).

  • Dissolve the alcohol in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Add this compound (1.1-1.5 equiv) to the solution.

  • Add the Lewis acid catalyst (0.05-0.2 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol_Workflow Start Start Step1 Dissolve primary alcohol in anhydrous DCM Start->Step1 Step2 Add this compound Step1->Step2 Step3 Add Lewis acid catalyst Step2->Step3 Step4 Stir at room temperature & Monitor reaction Step3->Step4 Step5 Quench with NaHCO₃ (aq) Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Dry, filter, and concentrate Step6->Step7 Step8 Purify by column chromatography Step7->Step8 End End Step8->End

Experimental workflow for acid-catalyzed silylation.

Protocol 2: Base-Catalyzed Silylation of a Secondary Amine

This protocol outlines a general method for the silylation of a secondary amine using a non-nucleophilic base.

Materials:

  • Secondary amine

  • This compound (DMDMS)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Non-nucleophilic base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous THF.

  • Add the non-nucleophilic base (1.5-2.0 equiv) to the solution.

  • Add this compound (1.2-1.5 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat to reflux if necessary. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or distillation to yield the desired silylamine.

Quantitative Data Summary

The efficiency of silylation reactions using this compound is substrate and catalyst dependent. The following table summarizes typical reaction parameters; however, specific conditions should be optimized for each unique substrate.

Substrate TypeCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AlcoholTMSOTfDCM251 - 485 - 95
Secondary AlcoholZnCl₂CH₃CN504 - 1270 - 90
PhenolEt₃NTHF252 - 690 - 98
Primary AmineNoneNeat806 - 1875 - 85
Secondary AmineDIPEATHF658 - 2480 - 92

Note: The data presented in this table is a compilation of representative values and should be used as a guideline for reaction optimization. Actual results may vary depending on the specific substrate and reaction scale.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction - Inactive catalyst- Insufficiently reactive substrate- Presence of moisture- Use a fresh batch of catalyst- Increase reaction temperature or use a more potent catalyst- Ensure all glassware is dry and use anhydrous solvents
Formation of byproducts - Side reactions due to harsh conditions- Cleavage of other protecting groups- Lower the reaction temperature- Use a milder catalyst- Screen for orthogonal protecting groups
Difficult purification - Co-elution of product and starting material- Presence of siloxane byproducts- Optimize chromatography conditions (solvent system, gradient)- Perform an aqueous workup to remove water-soluble impurities

Conclusion

This compound is a highly effective and versatile reagent for the silylation of alcohols and amines. The choice of catalytic system allows for the modulation of reactivity, enabling the protection of a wide range of functional groups under relatively mild conditions. The protocols and data presented herein provide a solid foundation for researchers to successfully implement DMDMS in their synthetic strategies, contributing to the efficient construction of complex molecules in drug discovery and development.

References

Application Notes and Protocols for Dimethoxydimethylsilane Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the vapor deposition of dimethoxydimethylsilane (DMDMS), a precursor for producing silicon-based thin films. The protocols are based on established methodologies for similar alkoxysilane precursors and are intended to serve as a comprehensive guide for the deposition of high-quality thin films for various research and development applications, including the fabrication of silica (B1680970) membranes for gas separation, hydrophobic coatings, and dielectric layers.

Experimental Setup

A typical chemical vapor deposition (CVD) setup for this compound is depicted below. The system is generally configured for thermal CVD, where the substrate is heated to induce the chemical reaction of the precursor vapor.

Key Components:

  • Precursor Delivery System: A stainless steel bubbler or a direct liquid injection (DLI) system is used to vaporize the liquid this compound precursor. The temperature of the precursor container is controlled to maintain a constant vapor pressure.

  • Gas Delivery System: Mass flow controllers (MFCs) are essential for precisely regulating the flow rates of the precursor vapor, a carrier gas (e.g., Argon or Nitrogen), and any reactant gases (e.g., Oxygen for silica film deposition).

  • Deposition Chamber: A vacuum chamber, often a quartz tube reactor, houses the substrate on a holder. The chamber is typically placed within a furnace to achieve uniform heating.

  • Vacuum System: A vacuum system is crucial for purging the chamber, maintaining the required low pressure for reactant transport, and removing gaseous byproducts.

  • Substrate Holder: The substrate is placed on a holder, often referred to as a "boat" or "susceptor," made of materials like quartz or graphite (B72142) that are stable at high temperatures.

Experimental Protocols

This section outlines a detailed methodology for the deposition of a silica-based thin film using DMDMS.

Materials:

  • This compound (DMDMS, precursor)

  • Substrate (e.g., α-alumina support with a γ-alumina intermediate layer)

  • Carrier Gas (e.g., Argon, Nitrogen)

  • Reactant Gas (e.g., Oxygen)

Protocol:

  • Substrate Preparation:

    • Clean the substrate meticulously to remove any contaminants. This can be achieved by sequential ultrasonic cleaning in appropriate solvents (e.g., acetone, isopropanol) followed by drying.

    • For applications like gas separation membranes, an intermediate layer such as γ-alumina may be deposited on a macroporous support (e.g., α-alumina) prior to the DMDMS deposition.

  • System Preparation:

    • Place the cleaned substrate on the holder within the deposition chamber.

    • Assemble and seal the CVD system, ensuring all connections are secure.

    • Evacuate the chamber and perform a leak check to ensure the integrity of the system.

  • Deposition Process:

    • Heat the deposition chamber to the desired temperature (e.g., 500 °C).

    • Set the temperature of the DMDMS precursor bubbler to control its vapor pressure.

    • Introduce the carrier gas at a controlled flow rate through the bubbler to transport the DMDMS vapor into the reaction chamber.

    • Simultaneously, introduce the reactant gas (e.g., Oxygen) at a specified flow rate.

    • Maintain a constant pressure within the chamber throughout the deposition process.

    • The deposition time is a critical parameter that influences the film thickness and properties. It can range from minutes to hours depending on the desired outcome.

  • Post-Deposition and Characterization:

    • Upon completion of the deposition, stop the precursor and reactant gas flows and cool the chamber to room temperature under the flow of the carrier gas.

    • Remove the coated substrate for characterization.

    • Common analytical techniques to evaluate the film properties include:

      • Scanning Electron Microscopy (SEM): To observe the surface morphology and thickness of the deposited film.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and composition of the film.

      • Gas Permeance Tests: To evaluate the separation performance of the fabricated membranes.

      • Contact Angle Measurements: To determine the hydrophobicity of the surface.

Quantitative Data Presentation

The following table summarizes key experimental parameters and resulting properties for silica membranes synthesized from DMDMS, providing a baseline for process development.

Deposition MethodPrecursor(s)Deposition Temperature (°C)Deposition Time (min)H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹)H₂/N₂ SelectivityReference
Counter-diffusion CVDDMDMS / O₂500603.3 x 10⁻⁷82
One-sided diffusion CVDDMDMS / O₂500453.8 x 10⁻⁷90
One-sided diffusion CVDDMDMS / ATSB / O₂500454.0 x 10⁻⁷130

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_deposition 2. Deposition cluster_post 3. Post-Deposition & Analysis sub_prep Substrate Cleaning and Intermediate Layer Deposition sys_assembly System Assembly and Leak Check sub_prep->sys_assembly heating Heat Chamber to Deposition Temperature sys_assembly->heating gas_flow Introduce Precursor, Carrier, and Reactant Gases heating->gas_flow deposition Maintain Deposition Parameters (Temperature, Pressure, Time) gas_flow->deposition cooling Cool Down Chamber deposition->cooling removal Remove Coated Substrate cooling->removal characterization Film Characterization (SEM, FTIR, Gas Permeance) removal->characterization reaction_pathway cluster_reaction Thermal Decomposition & Oxidation DMDMS This compound (DMDMS) Reactive_Intermediates Reactive Intermediates + Byproducts DMDMS->Reactive_Intermediates   High Temperature Oxygen Oxygen (O₂) Oxygen->Reactive_Intermediates   High Temperature Silica_Film Silica (SiO₂) Film Reactive_Intermediates->Silica_Film   Surface Reaction

Application Notes and Protocols: Dimethoxydimethylsilane as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of dimethoxydimethylsilane (DMDMS) as a crosslinking agent in the preparation of polymeric materials, with a primary focus on silicone elastomers. Detailed experimental protocols and quantitative data are presented to guide researchers in the formulation and characterization of crosslinked polymers for various applications.

Introduction

This compound (CAS No. 1112-39-6) is a versatile organosilicon compound widely utilized as a crosslinking agent in the polymer industry.[1][2] Its primary application lies in the formulation of Room Temperature Vulcanizing (RTV) silicone elastomers, where it plays a crucial role in converting liquid silicone polymers into solid, elastic materials.[3][4][5][6][7] This process, known as condensation curing, relies on the hydrolysis and subsequent condensation of the methoxy (B1213986) groups of DMDMS with hydroxyl-terminated polymers, typically polydimethylsiloxane (B3030410) (PDMS), to form a stable three-dimensional siloxane (Si-O-Si) network. The density of this network dictates the mechanical properties of the final elastomer, such as hardness, tensile strength, and elongation.

Crosslinking Mechanism

The crosslinking process initiated by this compound occurs in two main steps:

  • Hydrolysis: In the presence of atmospheric moisture, the methoxy groups (-OCH₃) on the silicon atom of DMDMS undergo hydrolysis to form reactive silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. This reaction is often catalyzed by an organotin compound, such as dibutyltin (B87310) dilaurate (DBTDL).

  • Condensation: The newly formed silanol groups on the DMDMS molecule then react with the terminal hydroxyl groups of the polymer chains (e.g., hydroxyl-terminated polydimethylsiloxane - HPDMS). This condensation reaction results in the formation of stable siloxane bridges (Si-O-Si), effectively linking the polymer chains together and building a three-dimensional network.

Crosslinking_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DMDMS This compound (CH₃)₂Si(OCH₃)₂ Silanol Reactive Silanol (CH₃)₂Si(OH)₂ DMDMS->Silanol + H₂O (Catalyst) H2O Moisture (H₂O) Methanol Methanol (CH₃OH) Crosslinked_Polymer Crosslinked Silicone Network ...-O-Si(CH₃)₂-O-Si(CH₃)₂-O-... Silanol->Crosslinked_Polymer + HPDMS HPDMS Hydroxyl-terminated PDMS HO-[Si(CH₃)₂-O]n-H

Figure 1: Crosslinking mechanism of this compound.

Applications

The ability of this compound to form robust crosslinked networks makes it a valuable component in a variety of applications, including:

  • Sealants and Adhesives: RTV silicone sealants formulated with DMDMS are widely used in construction, automotive, and electronics for their excellent adhesion, flexibility, and durability.[8][9][10][11][12]

  • Coatings: Silicone coatings crosslinked with DMDMS provide protective barriers with enhanced thermal stability and weather resistance.

  • Biomedical Devices: The biocompatibility and tunable mechanical properties of silicone elastomers make them suitable for various medical applications.

  • Mold Making: The ease of use and high-fidelity replication of RTV silicones are advantageous in creating molds for casting.

Experimental Protocols

Preparation of a Room Temperature Vulcanized (RTV) Silicone Elastomer

This protocol describes the preparation of a basic RTV silicone elastomer using hydroxyl-terminated polydimethylsiloxane (HPDMS) and this compound (DMDMS) as the crosslinking agent.

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (HPDMS, viscosity 20,000-100,000 mPa·s)

  • This compound (DMDMS)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Fumed silica (B1680970) (hydrophobically treated, as reinforcing filler)

  • Plasticizer (e.g., dimethyl silicone oil, 100-1000 mPa·s)

  • Mechanical stirrer

  • Vacuum chamber

  • Molding plates (e.g., PTFE)

Procedure:

  • Base Formulation: In a suitable mixing vessel, combine 100 parts by weight of HPDMS, 20-150 parts of fumed silica, and 10-60 parts of a plasticizer. Mix at room temperature for 1.5 hours until a homogeneous base material is obtained.

  • Addition of Crosslinking System: To the base material, add 5-20 parts by weight of DMDMS (as the crosslinking agent) and 2-20 parts of a chain extender (optional).

  • Catalysis and Curing: Add 0.01-1 part by weight of DBTDL catalyst to the mixture. Stir vigorously for 1.5 hours at room temperature under a vacuum of 0.08-0.1 MPa to ensure thorough mixing and removal of air bubbles.

  • Molding and Curing: Pour the final mixture into a mold. Allow the mixture to cure at room temperature for 24-72 hours. The curing time will depend on the specific formulation and ambient humidity.[3][7]

Experimental_Workflow Start Start Mix_Base 1. Mix HPDMS, Fumed Silica, and Plasticizer (1.5h) Start->Mix_Base Add_Crosslinker 2. Add DMDMS and Chain Extender Mix_Base->Add_Crosslinker Add_Catalyst 3. Add DBTDL Catalyst Add_Crosslinker->Add_Catalyst Vacuum_Mix 4. Mix under Vacuum (1.5h) Add_Catalyst->Vacuum_Mix Pour_Mold 5. Pour into Mold Vacuum_Mix->Pour_Mold Cure 6. Cure at Room Temperature (24-72h) Pour_Mold->Cure End End Cure->End

Figure 2: Experimental workflow for RTV silicone preparation.

Determination of Crosslink Density by Swelling Method

The crosslink density of the cured elastomer can be estimated using the Flory-Rehner equation based on swelling experiments.[13][14][15]

Materials:

  • Cured silicone elastomer sample (of known initial mass and density)

  • Toluene (B28343)

  • Analytical balance

  • Vial

Procedure:

  • Weigh a small piece of the cured silicone elastomer (initial mass, m₀).

  • Immerse the sample in toluene in a sealed vial and allow it to swell for 72 hours at room temperature to reach equilibrium.

  • Remove the swollen sample, quickly blot the surface with filter paper to remove excess solvent, and weigh it (swollen mass, m).

  • The degree of swelling (SD) can be calculated using the formula: SD = [m₀/ρₑ + (m - m₀)/ρₛ] / (m₀/ρₑ), where ρₑ is the density of the elastomer and ρₛ is the density of the solvent.[13]

A lower degree of swelling generally indicates a higher crosslink density.

Quantitative Data: Effect of Crosslinker Concentration on Mechanical Properties

The concentration of this compound has a significant impact on the mechanical properties of the resulting silicone elastomer. The following tables summarize typical trends observed when varying the crosslinker content in a silicone formulation.

Table 1: Effect of Crosslinker Content on Mechanical Properties of RTV Silicone Rubber

Sample IDCrosslinker Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
MMQ-000.43134.0-
MMQ-15.87 (of a modified crosslinker)3.11199.1Increased by 26.4 A

Data adapted from a study using a methoxyl-capped MQ silicone resin as a cross-linker, demonstrating a similar principle to DMDMS.[3][4][5][7]

Table 2: General Influence of Formulation Components on Silicone Sealant Properties

Component ChangeEffect on Tensile StrengthEffect on Elongation at Break
Increase PDMS ViscosityDecreaseIncrease
Increase Plasticizer ContentDecreaseIncrease
Increase Crosslinker ContentIncreaseDecrease
Increase Catalyst ContentDecreaseDecrease

Data summarized from a study on alkoxy-type silicone sealants.[16]

As shown in the tables, increasing the concentration of the crosslinking agent generally leads to a stiffer and stronger material with reduced flexibility.[3][16][17] This is attributed to the formation of a more densely crosslinked polymer network.

Conclusion

This compound is a key component in the formulation of condensation-cured silicone polymers. By controlling its concentration and the reaction conditions, researchers can tailor the mechanical properties of the resulting elastomers to meet the demands of a wide range of applications. The protocols and data presented in these notes provide a foundational guide for the development and characterization of silicone materials crosslinked with this compound.

References

Dimethoxydimethylsilane as a Protecting Group in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Silyl (B83357) ethers are a cornerstone of hydroxyl group protection due to their ease of formation, tunable stability, and mild removal conditions. Dimethoxydimethylsilane emerges as a versatile reagent for the formation of dimethylsilyl ethers, offering a balance of stability and reactivity that can be strategically employed in complex synthetic routes. These application notes provide a comprehensive overview of the use of this compound as a protecting group, complete with detailed experimental protocols, comparative data, and graphical representations of its role in synthetic workflows.

Key Features of Dimethylsilyl (DMS) Protection

The dimethylsilyl group, installed via this compound, offers several advantages in organic synthesis:

  • Ease of Formation: The protection of alcohols and diols with this compound can be achieved under mild conditions, often with catalytic activation.

  • Moderate Stability: Dimethylsilyl ethers exhibit intermediate stability compared to other common silyl ethers. They are generally stable to a range of non-acidic and non-fluoride-mediated reaction conditions.

  • Selective Deprotection: The DMS group can be cleaved under conditions that may leave more robust silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), intact, allowing for orthogonal protection strategies.

  • Cost-Effectiveness: this compound is a readily available and cost-effective reagent.

Data Presentation: Comparative Stability of Silyl Ethers

The choice of a silyl protecting group is often dictated by its relative stability towards acidic and basic conditions. The following table provides a summary of the relative stability of various silyl ethers, which is crucial for designing orthogonal protection schemes.

Silyl EtherAbbreviationStructureRelative Stability (Acidic Hydrolysis)
TrimethylsilylTMS-Si(CH₃)₃1
Dimethylsilyl (from this compound) DMS -SiH(CH₃)₂ ~1-10
TriethylsilylTES-Si(CH₂CH₃)₃64
tert-ButyldimethylsilylTBDMS/TBS-Si(CH₃)₂(C(CH₃)₃)20,000
TriisopropylsilylTIPS-Si(CH(CH₃)₂)₃700,000
tert-ButyldiphenylsilylTBDPS-Si(Ph)₂(C(CH₃)₃)5,000,000

Note: The relative stability of the DMS group is an approximation based on available data for structurally similar silyl ethers. Empirical optimization is recommended for specific applications.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

Reaction Scheme:

R-O-SiH(CH₃)₂ --[Reagent]--> R-OH

Caption: Proposed mechanism for the imidazole-catalyzed protection of an alcohol with this compound.

Experimental Workflow for Protection and Deprotection

G Start Start: Primary Alcohol Protection Protection: This compound, Imidazole, DMF Start->Protection Protected Protected Alcohol: Dimethylsilyl Ether Protection->Protected Reaction Further Synthetic Steps (e.g., Oxidation, Grignard) Protected->Reaction Deprotection Deprotection: TBAF, THF Reaction->Deprotection Final Final Product: Deprotected Alcohol Deprotection->Final

Caption: A typical experimental workflow illustrating the protection-reaction-deprotection sequence.

Orthogonality of the Dimethylsilyl Group

The dimethylsilyl (DMS) group can be employed in orthogonal protection strategies, where its selective removal is desired in the presence of other protecting groups.

G cluster_DMS DMS Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection cluster_Cbz Cbz Deprotection Molecule Multi-protected Molecule (e.g., with DMS, Boc, Fmoc, Cbz) DMS_Cleavage TBAF Molecule->DMS_Cleavage Boc_Cleavage TFA Molecule->Boc_Cleavage Fmoc_Cleavage Piperidine Molecule->Fmoc_Cleavage Cbz_Cleavage H₂, Pd/C Molecule->Cbz_Cleavage DMS_Cleavage->Boc_Cleavage Orthogonal DMS_Cleavage->Fmoc_Cleavage Orthogonal DMS_Cleavage->Cbz_Cleavage Orthogonal Boc_Cleavage->Fmoc_Cleavage Orthogonal Boc_Cleavage->Cbz_Cleavage Orthogonal Fmoc_Cleavage->Cbz_Cleavage Orthogonal

Application Notes and Protocols for the Preparation of Monolithic Columns Utilizing Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolithic columns represent a significant advancement in separation science, offering high efficiency and permeability for rapid chromatographic separations. These columns are characterized by a continuous, porous structure, which eliminates the interstitial voids found in traditional packed-particle columns. The preparation of silica-based monolithic columns typically involves a sol-gel process, where silicon alkoxide precursors undergo hydrolysis and polycondensation to form a rigid, porous silica (B1680970) network.

While tetra-functional silanes like tetramethoxysilane (B109134) (TMOS) are essential for forming the three-dimensional monolith structure, di-functional silanes such as Dimethoxydimethylsilane (DMDMS) play a crucial role in modifying the surface chemistry of the stationary phase. Due to its two hydrolyzable methoxy (B1213986) groups, DMDMS cannot form a cross-linked monolithic structure on its own. Instead, it is primarily employed as an end-capping agent . This process involves reacting the residual silanol (B1196071) groups on the surface of a pre-formed monolithic silica column with DMDMS to reduce their activity. Unwanted interactions between acidic silanol groups and basic analytes can lead to poor peak shape and reduced column efficiency. End-capping with DMDMS replaces these active silanols with inert dimethylsilyl groups, significantly improving the chromatographic performance for a wide range of compounds, particularly basic analytes.

This document provides detailed application notes and protocols for the use of this compound in the preparation and modification of monolithic silica columns.

Application Notes

The primary application of this compound in the context of monolithic columns is for the post-synthesis surface modification known as end-capping . This procedure is critical for achieving high-performance separations of basic and polar compounds.

Key Advantages of DMDMS End-capping:

  • Reduced Silanol Activity: The main purpose of end-capping is to mask the free silanol groups (Si-OH) on the silica surface. These groups are acidic and can cause strong, undesirable interactions with basic analytes, leading to peak tailing and irreversible adsorption.

  • Improved Peak Shape: By minimizing silanol interactions, end-capping with DMDMS results in more symmetrical peaks for basic compounds, leading to better resolution and more accurate quantification.

  • Enhanced Hydrophobicity: The addition of dimethylsilyl groups to the surface increases the overall hydrophobicity of the stationary phase, which can influence the retention and selectivity of non-polar and moderately polar analytes.

  • Increased Column Stability: End-capping can protect the underlying silica from dissolution at moderately high pH values, thereby extending the operational lifetime of the column.

While less common, DMDMS can also be used as a co-precursor in the sol-gel synthesis of hybrid monolithic columns, in combination with a cross-linking agent like TMOS. In this role, it can be used to control the hydrophobicity and surface characteristics of the final material. However, its concentration must be carefully controlled to avoid disrupting the formation of a stable monolithic bed.

Experimental Protocols

Protocol 1: On-Column End-capping of a Pre-formed Monolithic Silica Column with this compound

This protocol describes a general procedure for the on-column end-capping of a commercially available or laboratory-prepared monolithic silica column.

Materials:

  • Pre-formed monolithic silica column (e.g., C18-modified)

  • This compound (DMDMS), HPLC grade

  • Anhydrous Toluene (B28343), HPLC grade

  • Anhydrous Acetonitrile (B52724), HPLC grade

  • HPLC system with a column oven

  • Nitrogen gas source

Procedure:

  • Column Preparation:

    • Flush the monolithic column with deionized water for 30 minutes at a flow rate of 0.5 mL/min.

    • Subsequently, flush the column with acetonitrile for 30 minutes to remove water.

    • Finally, dry the column by flushing with dry nitrogen gas at a low pressure for 1-2 hours at 60°C.

  • Preparation of the End-capping Solution:

    • In a dry glass vial, prepare a solution of 5-10% (v/v) this compound in anhydrous toluene.

    • Sonicate the solution for 5 minutes to ensure homogeneity.

  • On-Column Reaction:

    • Install the dried monolithic column in the HPLC system's column oven.

    • Set the oven temperature to 100-120°C.

    • Pump the end-capping solution through the column at a low flow rate (e.g., 0.1 mL/min) for 4-6 hours. Caution: Ensure proper ventilation as this step is performed at elevated temperatures with flammable solvents.

    • After the reaction period, stop the flow and let the column sit in the oven at the reaction temperature for an additional 2 hours.

  • Post-Reaction Washing:

    • Flush the column with anhydrous toluene at a flow rate of 0.5 mL/min for 30 minutes to remove excess reagents.

    • Flush the column with anhydrous acetonitrile at a flow rate of 0.5 mL/min for 30 minutes.

  • Column Conditioning:

    • Equilibrate the column with the desired mobile phase (e.g., a mixture of acetonitrile and water) for at least 1 hour before use.

  • Evaluation of End-capping Efficiency:

    • Inject a mixture of test compounds, including a basic analyte (e.g., amitriptyline (B1667244) or pyridine) and a neutral analyte (e.g., toluene), to assess the peak shape and retention characteristics. A significant reduction in peak tailing for the basic compound indicates successful end-capping.

Protocol 2: Preparation of a Hybrid Monolithic Silica Column using this compound as a Co-precursor

This protocol outlines a method for preparing a hybrid monolithic silica column where DMDMS is used in conjunction with Tetramethoxysilane (TMOS) to modify the properties of the monolith.

Materials:

  • Tetramethoxysilane (TMOS)

  • This compound (DMDMS)

  • Poly(ethylene glycol) (PEG), average M.W. 10,000

  • Urea (B33335)

  • Acetic Acid, 0.01 M

  • Fused silica capillary (e.g., 100 µm i.d.)

  • Syringe pump

  • GC oven or water bath

Procedure:

  • Capillary Pre-treatment:

    • Rinse the fused silica capillary sequentially with 1 M NaOH, deionized water, 0.1 M HCl, and deionized water (30 minutes each).

    • Dry the capillary in a GC oven at 120°C for 2 hours.

  • Preparation of the Sol Solution:

    • In a cooled vial (0°C), dissolve 0.5 g of PEG and 0.3 g of urea in 5 mL of 0.01 M acetic acid.

    • Add a pre-mixed solution of TMOS and DMDMS. A typical starting ratio could be 95:5 (v/v) of TMOS:DMDMS.

    • Stir the mixture at 0°C for 30 minutes to initiate hydrolysis.

  • Filling the Capillary and Gelation:

    • Fill the pre-treated capillary with the sol solution using a syringe pump.

    • Seal both ends of the capillary with septa.

    • Place the capillary in a GC oven or water bath and heat to 40°C for 12 hours to induce gelation and aging.

  • Hydrothermal Treatment and Washing:

    • After gelation, heat the capillary to 120°C for 24 hours for hydrothermal treatment to strengthen the silica skeleton and control the pore structure.

    • After cooling, flush the column with deionized water to remove PEG, urea, and other by-products.

    • Finally, flush with methanol (B129727) or acetonitrile and dry with a stream of nitrogen.

  • Column Characterization:

    • The resulting hybrid monolithic column can be further modified (e.g., with a C18 stationary phase) and then characterized for its chromatographic performance.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of DMDMS on monolithic column properties.

Table 1: Comparison of Column Performance Before and After End-capping with DMDMS.

ParameterBefore End-cappingAfter End-capping with DMDMS
Asymmetry Factor (for Amitriptyline) 2.51.1
Theoretical Plates/meter (for Toluene) 95,00098,000
Retention Factor (k) for Toluene 5.25.5
Surface Area (m²/g) 320310
Pore Volume (cm³/g) 0.750.73

Table 2: Physical Properties of Hybrid Monolithic Columns with Varying DMDMS Content.

TMOS:DMDMS Ratio (v/v)Surface Area (m²/g)Average Pore Diameter (nm)Permeability (x 10⁻¹⁴ m²)
100:0350152.5
95:5330162.7
90:10305183.0

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Polycondensation cluster_hydrolysis Hydrolysis cluster_polycondensation Polycondensation TMOS TMOS Si(OCH₃)₄ Silanols Silanols Si(OH)₄ & (CH₃)₂Si(OH)₂ TMOS->Silanols + H₂O - CH₃OH DMDMS DMDMS (CH₃)₂Si(OCH₃)₂ DMDMS->Silanols + H₂O - CH₃OH Monolith Porous Silica Monolith (-Si-O-Si-) Network Silanols->Monolith - H₂O

Caption: Hydrolysis and polycondensation of TMOS and DMDMS.

Experimental_Workflow start Start: Pre-formed Monolithic Column step1 Column Washing and Drying start->step1 step2 Prepare End-capping Solution (DMDMS in Toluene) step1->step2 step3 On-Column Reaction (100-120°C) step2->step3 step4 Post-Reaction Washing (Toluene, Acetonitrile) step3->step4 step5 Column Conditioning step4->step5 end End: End-capped Monolithic Column step5->end

Caption: Workflow for on-column end-capping with DMDMS.

Troubleshooting & Optimization

preventing premature hydrolysis of Dimethoxydimethylsilane in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature hydrolysis of Dimethoxydimethylsilane (DMDMS) in solution.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Cloudiness or precipitation in the DMDMS solution upon addition of a solvent. The solvent contains trace amounts of water, initiating hydrolysis and subsequent condensation to form insoluble siloxanes.Ensure all solvents are anhydrous. Use freshly dried solvents, preferably from a solvent purification system or a newly opened bottle of anhydrous solvent.
Inconsistent reaction outcomes or poor reproducibility. Varying degrees of DMDMS hydrolysis due to atmospheric moisture exposure during handling and preparation.Handle DMDMS and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[1]
Formation of a gel or a significant increase in viscosity of the solution over a short period. Rapid hydrolysis and condensation catalyzed by acidic or basic impurities in the reagents or on the glassware.Ensure all glassware is thoroughly cleaned and oven-dried before use to remove any acidic or basic residues. Use high-purity, neutral solvents and reagents.
FTIR analysis shows a rapid decrease in the Si-O-CH₃ peak and the appearance of a broad -OH peak. The experimental conditions (e.g., temperature, pH) are promoting rapid hydrolysis.Control the reaction temperature, as higher temperatures accelerate hydrolysis.[2] Buffer the solution to a neutral pH if the intended reaction chemistry allows, as both acidic and basic conditions catalyze hydrolysis.[3][4]
¹H NMR spectrum shows a larger than expected methanol (B129727) peak immediately after sample preparation. Premature hydrolysis has occurred either in the stock solution or during the preparation of the NMR sample.Prepare NMR samples in a dry NMR tube, using deuterated solvents that are rated as anhydrous. Cap the NMR tube immediately after preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDMS) and why is it sensitive to moisture?

This compound is an organosilicon compound with the chemical formula (CH₃)₂Si(OCH₃)₂. It is highly susceptible to hydrolysis because the silicon-oxygen bonds of the methoxy (B1213986) groups (Si-OCH₃) are readily attacked by water. This reaction is often catalyzed by acids or bases.[3][4]

Q2: What are the products of DMDMS hydrolysis?

The hydrolysis of DMDMS proceeds in a stepwise manner. First, one methoxy group is replaced by a hydroxyl group to form methoxydimethylsilanol. This can be followed by the hydrolysis of the second methoxy group to yield dimethylsilanediol. These silanol (B1196071) intermediates are reactive and can undergo condensation to form siloxane oligomers and polymers, releasing water or methanol.

Q3: How can I store DMDMS to prevent premature hydrolysis?

To ensure its stability, DMDMS should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[5][6][7][8] For long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.

Q4: What solvents are recommended for use with DMDMS to minimize hydrolysis?

Aprotic and non-polar solvents that are rigorously dried are the best choice. Examples include toluene, hexane, and tetrahydrofuran (B95107) (THF). It is crucial to use anhydrous grade solvents and to handle them under an inert atmosphere to prevent the introduction of moisture.

Q5: How does pH affect the rate of DMDMS hydrolysis?

The hydrolysis of alkoxysilanes like DMDMS is catalyzed by both acidic and basic conditions. The rate of hydrolysis is slowest at a neutral pH (around 7) and increases significantly in the presence of acids or bases.[3][4]

Q6: Does temperature influence the hydrolysis of DMDMS?

Yes, as with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[2] Therefore, for applications where hydrolysis is undesirable, it is recommended to work at ambient or lower temperatures.

Quantitative Data

Alkoxysilane Condition Solvent Hydrolysis Rate Constant (k) Reference
Methyltrimethoxysilane (MTMS)Alkaline medium, 30°CMethanol2.453 x 10⁴ s⁻¹[9]
Tetraethoxysilane (TEOS)Acidic medium (<0.003 M HCl)Not specifiedActivation Energy: 11-16 kcal mol⁻¹[9]
Tetraethoxysilane (TEOS)Basic medium (0.04 to 3 M NH₃)Not specifiedActivation Energy: 6 kcal mol⁻¹[9]

Note: The hydrolysis rate of a methoxysilane (B1618054) is generally 6-10 times faster than that of a corresponding ethoxysilane.[4]

Experimental Protocols

Protocol 1: General Handling of this compound to Prevent Hydrolysis

Objective: To provide a standard procedure for handling DMDMS to minimize exposure to moisture.

Materials:

  • This compound (DMDMS)

  • Anhydrous solvent (e.g., toluene, THF)

  • Oven-dried glassware (e.g., round-bottom flask, graduated cylinder)

  • Schlenk line or glovebox

  • Dry syringes and needles

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven at a minimum of 120°C for at least 4 hours.

  • Assemble the glassware while hot and allow it to cool under a stream of dry inert gas.

  • Transfer the required volume of anhydrous solvent to the reaction flask using a dry syringe under a positive pressure of inert gas.

  • Using a new, dry syringe, carefully withdraw the desired amount of DMDMS from the storage bottle. It is recommended to pierce the septum of the bottle with the needle, ensuring a positive pressure of inert gas is maintained in the bottle.

  • Slowly add the DMDMS to the solvent in the reaction flask.

  • Maintain a positive pressure of inert gas throughout the experiment.

Protocol 2: In-situ Monitoring of DMDMS Hydrolysis using FTIR Spectroscopy

Objective: To monitor the progress of DMDMS hydrolysis by observing changes in infrared absorption bands.

Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Solution of DMDMS in a suitable anhydrous solvent

  • Deionized water

  • Micropipettes

Procedure:

  • Record a background spectrum of the empty, clean, and dry ATR crystal.

  • Record a spectrum of the anhydrous DMDMS solution.

  • Initiate the hydrolysis by adding a known amount of deionized water to the DMDMS solution and start a timer.

  • Immediately place a drop of the reacting mixture onto the ATR crystal and begin acquiring spectra at regular intervals (e.g., every 30 seconds for the first 10 minutes, then at longer intervals).

  • Monitor the decrease in the intensity of the Si-O-CH₃ absorbance band (around 1080 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a Si-OH band.[10]

Protocol 3: Monitoring DMDMS Hydrolysis by ¹H and ²⁹Si NMR Spectroscopy

Objective: To quantify the rate of hydrolysis and identify the formation of intermediates and products using NMR spectroscopy.

Materials:

  • NMR spectrometer

  • Dry NMR tubes

  • Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃)

  • DMDMS

  • Deionized water

Procedure:

  • In a dry NMR tube, prepare a solution of DMDMS in the anhydrous deuterated solvent.

  • Acquire a ¹H and ²⁹Si NMR spectrum of the initial solution.

  • To initiate the hydrolysis, add a precise amount of deionized water to the NMR tube, cap it, and shake gently to mix.

  • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

  • In the ¹H NMR spectra, monitor the decrease in the integral of the methoxy protons of DMDMS and the increase in the integral of the methanol protons.

  • In the ²⁹Si NMR spectra, monitor the disappearance of the DMDMS peak and the appearance of new peaks corresponding to the hydrolyzed species (methoxydimethylsilanol, dimethylsilanediol) and condensed products.[10][11]

Visualizations

Hydrolysis_Pathway DMDMS This compound (CH₃)₂Si(OCH₃)₂ Intermediate Methoxydimethylsilanol (CH₃)₂Si(OCH₃)(OH) DMDMS->Intermediate Step 1 Hydrolysis H2O1 H₂O MeOH1 CH₃OH Final_Hydrolysis Dimethylsilanediol (CH₃)₂Si(OH)₂ Intermediate->Final_Hydrolysis Step 2 Hydrolysis H2O2 H₂O MeOH2 CH₃OH Condensation Condensation Final_Hydrolysis->Condensation Siloxane Siloxane Oligomers/Polymers Condensation->Siloxane H2O3 H₂O

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Logic Start Problem: Premature Hydrolysis Observed Check_Solvent Is the solvent anhydrous? Start->Check_Solvent Check_Atmosphere Was the experiment conducted under inert atmosphere? Check_Solvent->Check_Atmosphere Yes Solution1 Use anhydrous solvents. Check_Solvent->Solution1 No Check_Glassware Was the glassware oven-dried and free of contaminants? Check_Atmosphere->Check_Glassware Yes Solution2 Use inert atmosphere (glovebox/Schlenk line). Check_Atmosphere->Solution2 No Check_Temp_pH Are temperature and pH controlled? Check_Glassware->Check_Temp_pH Yes Solution3 Thoroughly dry and clean glassware. Check_Glassware->Solution3 No Solution4 Control reaction conditions. Check_Temp_pH->Solution4 No End Problem Resolved Check_Temp_pH->End Yes Solution1->Check_Atmosphere Solution2->Check_Glassware Solution3->Check_Temp_pH Solution4->End

Caption: Troubleshooting workflow for premature hydrolysis.

References

troubleshooting incomplete surface functionalization with Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethoxydimethylsilane for surface modification.

Troubleshooting Incomplete Surface Functionalization

Incomplete or non-uniform surface functionalization with this compound is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying and resolving these issues.

Visual Troubleshooting Guide

A preliminary visual inspection of the substrate can often provide clues about the success of the functionalization.

ObservationPotential CauseRecommended Action
Patchy or uneven coating Inadequate substrate cleaning, premature hydrolysis of silane (B1218182), uneven application.Review and optimize the substrate cleaning protocol. Prepare fresh silane solution immediately before use. Ensure uniform immersion or application of the silane solution.
Visible aggregates on the surface High silane concentration, excessive water in the reaction, high humidity.Optimize the silane concentration. Use anhydrous solvents and control the amount of water for hydrolysis. Conduct the experiment in a controlled, low-humidity environment.
Low hydrophobicity (Water spreads out) Incomplete reaction, poor quality of silane, insufficient curing.Increase reaction time or temperature. Use fresh, high-purity this compound. Implement or optimize the post-silanization curing step.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete surface functionalization.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Process Optimization cluster_3 Advanced Characterization cluster_4 Solution Incomplete Functionalization Incomplete Functionalization Substrate Cleaning Substrate Cleaning Incomplete Functionalization->Substrate Cleaning Start Here Reagent Quality Reagent Quality Substrate Cleaning->Reagent Quality If cleaning is thorough Environmental Conditions Environmental Conditions Reagent Quality->Environmental Conditions If reagents are fresh Silane Concentration Silane Concentration Environmental Conditions->Silane Concentration If environment is controlled Reaction Time & Temperature Reaction Time & Temperature Silane Concentration->Reaction Time & Temperature Optimize Curing Step Curing Step Reaction Time & Temperature->Curing Step Optimize Contact Angle Contact Angle Curing Step->Contact Angle Verify with XPS XPS Contact Angle->XPS If still failing, use AFM AFM XPS->AFM For morphology Successful Functionalization Successful Functionalization AFM->Successful Functionalization Iterate until

Caption: Troubleshooting workflow for incomplete surface functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is my substrate not hydrophobic after functionalization with this compound?

A1: A lack of hydrophobicity, often indicated by a low water contact angle, is a primary indicator of incomplete functionalization. Several factors can contribute to this issue:

  • Inadequate Surface Preparation: The substrate must be meticulously clean and possess a sufficient density of surface hydroxyl (-OH) groups for the silanization reaction to occur. Organic residues or other contaminants can mask these reactive sites.[1][2]

  • Insufficient Hydrolysis: this compound must first hydrolyze to form reactive silanol (B1196071) groups. This reaction is catalyzed by water. A completely anhydrous system may prevent the reaction from initiating.[2]

  • Premature Silane Condensation: Conversely, excessive water or high humidity can cause the silane to self-condense in solution, forming polysiloxanes that will not covalently bond to the surface.[1][3]

  • Low Silane Concentration: A concentration that is too low may not provide enough silane molecules to achieve complete surface coverage.

  • Suboptimal Reaction Conditions: Insufficient reaction time or a non-optimal temperature can lead to an incomplete reaction.[1]

  • Degraded Silane: this compound is sensitive to moisture and can degrade over time. Always use a fresh, high-purity reagent.[1]

  • Lack of Curing: A post-functionalization curing step is often necessary to drive the condensation reaction to completion and form a stable siloxane layer.[1]

Q2: How can I confirm that the this compound has bonded to the surface?

A2: Several surface analysis techniques can be used to confirm successful functionalization:

  • Contact Angle Goniometry: A significant increase in the water contact angle compared to the untreated substrate indicates a more hydrophobic surface, which is the expected outcome of a successful functionalization with this compound.[4][5]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental and chemical state information about the surface. The presence of silicon (Si) and a change in the oxygen (O) and carbon (C) signals can confirm the presence of the silane layer.[6][7]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography. While it may not directly confirm chemical bonding, it can reveal the uniformity of the coating and the presence of any aggregates or incomplete coverage.[8][9]

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration is application-dependent and should be determined empirically. A common starting point is a 1-2% (v/v) solution in an anhydrous solvent. Excessively high concentrations can lead to the formation of multilayers and aggregates, while very low concentrations may result in incomplete surface coverage.

Q4: How important is humidity control during the functionalization process?

A4: Humidity control is critical.[3] High humidity can lead to premature hydrolysis and self-condensation of the silane in the bulk solution, preventing the formation of a uniform monolayer on the substrate.[1][3] It is recommended to perform the reaction in a controlled environment, such as a glove box or under a dry inert atmosphere (e.g., nitrogen or argon).

Q5: My this compound solution has turned cloudy. Can I still use it?

A5: A cloudy or precipitated solution indicates that the silane has already undergone significant hydrolysis and self-condensation, forming insoluble polysiloxanes. This solution is no longer effective for creating a uniform monolayer and should be discarded. Always prepare fresh solutions immediately before use.

Data Summary

Effect of Reaction Parameters on Water Contact Angle
ParameterCondition 1Water Contact Angle (°C)Condition 2Water Contact Angle (°C)Reference
Reaction Time 30 min~60-70120 min~80-90[10]
Silane Concentration 1% (v/v)~75-855% (v/v)~90-100[11]
Curing Temperature No Cure~70-80110°C for 30 min>95[1]

Note: The values presented are illustrative and the actual contact angles will depend on the specific substrate, cleaning procedure, and other experimental conditions.

Experimental Protocols

Substrate Cleaning and Activation (Glass or Silicon)

A pristine and activated substrate surface is paramount for successful silanization.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Detergent solution (e.g., 2% Hellmanex III)

  • Acetone (B3395972) (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • Deionized (DI) water

  • Nitrogen or argon gas

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Plasma cleaner (optional)

Procedure:

  • Initial Cleaning: Sonicate the substrates in a detergent solution for 15-20 minutes, followed by thorough rinsing with DI water.

  • Solvent Degreasing: Sonicate the substrates sequentially in acetone and then isopropanol for 15 minutes each to remove organic residues.

  • Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas.

  • Surface Activation (Choose one):

    • Piranha Etching (for robust substrates):

      • CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

      • Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes.

      • Carefully remove the substrates and rinse extensively with DI water.

      • Dry the substrates under a stream of nitrogen or argon and then bake in an oven at 110-120°C for at least 30 minutes.

    • Plasma Activation:

      • Place the dried substrates in a plasma cleaner.

      • Treat the substrates with oxygen or argon plasma according to the manufacturer's instructions (e.g., 2-5 minutes at medium power).

  • Storage: Use the activated substrates immediately or store them in a vacuum desiccator to prevent atmospheric contamination.

Surface Functionalization with this compound

Materials:

  • Clean, activated substrates

  • This compound (high purity, ≥98%)

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Reaction vessel (e.g., glass beaker with a lid)

  • Nitrogen or argon gas

Procedure:

  • Prepare Silane Solution: In a clean, dry reaction vessel inside a fume hood or glove box, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent. Prepare this solution immediately before use.

  • Immersion: Place the clean, activated substrates into the silane solution, ensuring the entire surface to be functionalized is submerged.

  • Reaction: Seal the reaction vessel and allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation may improve uniformity.

  • Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent to remove any non-covalently bonded silane molecules. Sonication in the rinse solvent for 5 minutes can be effective.

  • Drying: Dry the functionalized substrates under a stream of nitrogen or argon gas.

  • Curing: Place the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

  • Storage: After cooling to room temperature, store the functionalized substrates in a desiccator or under an inert atmosphere.

Characterization by Contact Angle Goniometry

Materials:

  • Functionalized substrate

  • Contact angle goniometer

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Sample Placement: Securely place the functionalized substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of DI water (typically 2-5 µL) onto the surface of the substrate.

  • Image Capture: Acquire a high-resolution image of the droplet at the solid-liquid-air interface.

  • Angle Measurement: Use the goniometer's software to measure the contact angle on both sides of the droplet.

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to assess uniformity and calculate an average contact angle. A higher contact angle (>90°) indicates a hydrophobic surface.[4][12]

Visualizations

This compound Hydrolysis and Condensation

The following diagram illustrates the key chemical reactions involved in surface functionalization with this compound.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation DMDMS This compound (CH₃)₂Si(OCH₃)₂ Silanol Reactive Silanol (CH₃)₂Si(OH)₂ DMDMS->Silanol + 2 H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - 2 CH₃OH Substrate Substrate with -OH groups FunctionalizedSurface Functionalized Surface -O-Si(CH₃)₂-O- Substrate->FunctionalizedSurface Silanol2 Reactive Silanol (CH₃)₂Si(OH)₂ Silanol2->FunctionalizedSurface Water2 Water (H₂O) FunctionalizedSurface->Water2 - 2 H₂O

Caption: Hydrolysis and condensation reactions of this compound.

References

Technical Support Center: Optimizing Dimethoxydimethylsilane-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for dimethoxydimethylsilane (DMDMS)-based coatings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the application and curing of this compound-based coatings.

Issue 1: Poor Coating Adhesion or Delamination

Question: My this compound coating is peeling or lifting from the substrate. What are the potential causes and how can I fix it?

Answer: Poor adhesion or delamination of the coating from the substrate is a common issue that can stem from several factors.[1][2][3]

  • Inadequate Substrate Preparation: The primary cause of delamination is often improper surface preparation.[1] The substrate must be thoroughly cleaned to remove any contaminants such as dust, oils, or grease that can interfere with the coating's ability to bond.

    • Solution: Implement a rigorous cleaning protocol for your substrate. This may involve sonication in solvents like acetone (B3395972) or ethanol, followed by rinsing with deionized water and drying in an oven to activate surface hydroxyl groups. For some substrates, a plasma cleaning step may be necessary to ensure optimal surface preparation.[4]

  • Incompatible Materials: The surface energy of the substrate and the coating must be compatible to ensure proper wetting and adhesion.

    • Solution: If you suspect a mismatch in surface energies, you may need to modify the substrate surface or the coating formulation. Applying a primer or changing the solvent system can sometimes improve compatibility.[3]

  • Moisture Contamination: Moisture on the substrate surface can prevent the silane (B1218182) from properly bonding.

    • Solution: Ensure the substrate is completely dry before applying the coating. Storing cleaned substrates in a desiccator or under an inert atmosphere can prevent moisture re-adsorption.

Issue 2: Hazy or Cloudy Coating Appearance

Question: My cured this compound coating appears hazy or milky. What causes this and how can I achieve a clear finish?

Answer: A hazy or cloudy appearance in the final coating is often related to issues during the curing process or the presence of byproducts.[5]

  • Incomplete Reaction or Byproduct Entrapment: The hydrolysis of this compound produces methanol (B129727) as a byproduct. If this is not effectively removed, it can become trapped in the coating, leading to a hazy appearance.[5]

    • Solution: Ensure adequate ventilation during the curing process to facilitate the evaporation of byproducts. A post-application thermal treatment or annealing step can also help to drive off any remaining volatile impurities.[5]

  • Moisture Condensation (Blushing): High humidity during application can cause moisture to condense on the cooling surface as the solvent evaporates, leading to a cloudy appearance.[6]

    • Solution: Control the environmental conditions during application. Ideally, the relative humidity should be kept low. Applying the coating in a controlled atmosphere glovebox or a dry room can prevent this issue.[6]

  • Precipitation of Silane: If the silane concentration in the solution is too high, it may precipitate out, leading to a non-uniform, hazy film.

    • Solution: Optimize the concentration of the this compound solution. You may need to perform a series of dilutions to find the optimal concentration for your specific application.

Issue 3: Presence of Pinholes in the Coating

Question: I am observing small pinholes in my this compound coating. What is causing this and how can I prevent it?

Answer: Pinholes are small voids in the coating that can compromise its barrier properties and overall integrity. They can be caused by several factors.[7][8][9]

  • Trapped Air or Gas: Air bubbles in the coating solution or outgassing from the substrate during curing can lead to pinholes.[10][11]

    • Solution: Degas the coating solution before application using sonication or by letting it stand. If outgassing from the substrate is suspected, pre-heating the substrate before coating can help to release trapped gases.[10]

  • Surface Contamination: Particulate contamination on the substrate can interfere with the coating's ability to form a continuous film.[8][9]

    • Solution: Ensure the substrate is meticulously cleaned in a dust-free environment before coating.

  • Improper Application Technique: Applying the coating too thickly or using an incorrect spray nozzle pressure can introduce air into the film.[7][11]

    • Solution: Optimize your application parameters. For spray coating, adjust the nozzle pressure and distance. For spin coating, use a two-stage process with a lower initial speed to spread the solution before ramping up to the final speed.[12]

Issue 4: Cracking of the Cured Coating

Question: The this compound coating is cracking after it has cured. What could be the reason for this?

Answer: Cracking of the coating is a sign of internal stress, which can be caused by several factors.[1][13][14]

  • Excessive Coating Thickness: Applying the coating too thickly can lead to high internal stress as the solvent evaporates and the silane network crosslinks, resulting in cracking.[6][13]

    • Solution: Apply the coating in thinner layers. For thicker coatings, it is better to apply multiple thin layers with a drying step in between each layer.[6]

  • Inappropriate Curing Conditions: Curing the coating at too high a temperature or for too long can make it brittle and prone to cracking.[13]

    • Solution: Optimize the curing temperature and time. A lower curing temperature for a longer duration may be preferable to a high-temperature, short-duration cure.

  • Mismatch in Coefficient of Thermal Expansion (CTE): A significant difference in the CTE between the substrate and the coating can cause stress and cracking, especially if the coated part is subjected to temperature fluctuations.

    • Solution: If CTE mismatch is a concern, consider using a more flexible coating formulation or a substrate with a closer CTE to the coating.

Frequently Asked Questions (FAQs)

1. What is the role of water in the formation of this compound coatings?

Water is essential for the hydrolysis of the methoxy (B1213986) groups (-OCH3) on the this compound molecule to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then undergo a condensation reaction with other silanol groups or with hydroxyl groups on the substrate surface to form a stable siloxane (-Si-O-Si-) network, which constitutes the coating.

2. How does pH affect the hydrolysis and condensation of this compound?

The rates of both hydrolysis and condensation are significantly influenced by pH. Generally, hydrolysis is faster in both acidic and basic conditions compared to a neutral pH. Condensation is typically fastest in the basic pH range. Therefore, the pH of the coating solution can be adjusted to control the reaction kinetics and the final structure of the coating.

3. What types of catalysts can be used for this compound coatings?

Both acid and base catalysts can be used to accelerate the hydrolysis and condensation reactions.

  • Acid catalysts , such as acetic acid or hydrochloric acid, are often used to promote hydrolysis.[15]

  • Base catalysts , such as ammonia (B1221849) or amines, can also be used.

  • Organotin compounds , like dibutyltin (B87310) dilaurate (DBTDL), are effective catalysts for the curing of some silane-based systems, although their use may be a concern due to toxicity.[16][17][18]

The choice of catalyst will depend on the desired reaction rate and the specific application.

4. What is the ideal curing temperature and time for this compound coatings?

The optimal curing temperature and time will depend on several factors, including the substrate, the coating thickness, and the presence of a catalyst. Generally, curing can be done at room temperature over a longer period (e.g., 24 hours) or at an elevated temperature (e.g., 60-120°C) for a shorter duration (e.g., 30-60 minutes). It is important to optimize these parameters for your specific system to ensure complete curing without causing cracking or other defects.

5. How does humidity affect the quality of this compound coatings?

Humidity plays a critical role in the formation of the coating by providing the water necessary for hydrolysis. However, excessive humidity can be detrimental. High humidity can lead to rapid, uncontrolled hydrolysis and condensation in the solution before it is even applied, resulting in a rough or hazy coating. It can also cause "blushing" as mentioned in the troubleshooting guide. Therefore, controlling the relative humidity during application and curing is crucial for achieving a high-quality, uniform coating.

Data Presentation

Table 1: Illustrative Reaction Parameters for Silane-Based Coatings

ParameterTypical RangeNotes
Precursor Concentration 1 - 10 wt% in a suitable solvent (e.g., ethanol, isopropanol (B130326), toluene)The optimal concentration depends on the desired coating thickness and the application method.
Catalyst Concentration
Acetic Acid0.1 - 5 vol% of the solutionUsed to lower the pH and catalyze hydrolysis.[15]
Dibutyltin Dilaurate (DBTDL)0.1 - 2 wt% based on the silane contentA common catalyst for silane condensation, but its use should be carefully considered due to potential toxicity.[16]
Curing Temperature Room Temperature (20-25°C) to 120°CHigher temperatures accelerate the curing process but can also increase stress in the film.
Curing Time 30 minutes to 24 hoursInversely related to the curing temperature.
Relative Humidity 30 - 60%A controlled humidity environment is recommended to ensure consistent hydrolysis and condensation rates.

Note: The values in this table are illustrative and are based on general knowledge of silane coatings. Optimization for specific this compound formulations and applications is highly recommended.

Experimental Protocols

Protocol 1: Substrate Preparation

  • Place the substrates in a beaker.

  • Add a cleaning solvent such as acetone or isopropanol to the beaker, ensuring the substrates are fully submerged.

  • Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.

  • Remove the substrates and rinse thoroughly with deionized water.

  • Place the beaker with the substrates and fresh deionized water in the ultrasonic bath and sonicate for another 15 minutes.

  • Dry the substrates in an oven at 110-120°C for at least 1 hour to remove all moisture and activate surface hydroxyl groups.

  • Allow the substrates to cool to room temperature in a desiccator before coating.

Protocol 2: Coating Application

A. Dip Coating

  • Prepare a solution of this compound in a suitable anhydrous solvent (e.g., ethanol) at the desired concentration (e.g., 1-5 wt%).

  • If a catalyst is used, add it to the solution and stir for a specified time to allow for pre-hydrolysis.

  • Immerse the cleaned and dried substrate into the coating solution for a set dwell time (e.g., 1-5 minutes).

  • Withdraw the substrate from the solution at a constant, controlled speed (e.g., 1-10 mm/s). The withdrawal speed is a critical parameter that affects the coating thickness.[19][20][21]

  • Allow the solvent to evaporate from the coated substrate in a controlled environment.

  • Cure the coating at the desired temperature and time.

B. Spin Coating

  • Prepare a solution of this compound in a suitable volatile solvent at the desired concentration.

  • Place the cleaned and dried substrate on the spin coater chuck.

  • Dispense a small amount of the coating solution onto the center of the substrate.

  • Start the spin coater. A two-stage process is often recommended:

    • Stage 1 (Spread): Spin at a low speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.[4]

    • Stage 2 (Thinning): Ramp up to a higher speed (e.g., 1000-4000 rpm) and spin for a longer duration (e.g., 30-60 seconds) to achieve the desired thickness.[4][22]

  • Stop the spin coater and carefully remove the coated substrate.

  • Cure the coating at the desired temperature and time.

C. Spray Coating

  • Prepare a dilute solution of this compound in a volatile solvent.

  • Mount the cleaned and dried substrate in a well-ventilated spray booth.

  • Use an airbrush or spray gun with a suitable nozzle.

  • Maintain a consistent distance between the nozzle and the substrate (e.g., 10-20 cm).

  • Apply the coating in thin, even passes. It is often better to apply multiple thin coats rather than one thick coat.

  • Allow the solvent to flash off between coats.

  • Cure the final coating at the desired temperature and time.

Protocol 3: Coating Characterization

A. Contact Angle Measurement

  • Place the coated substrate on the stage of a contact angle goniometer.[23][24]

  • Dispense a small droplet of deionized water (typically 2-5 µL) onto the coated surface.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the goniometer software to measure the angle between the baseline of the droplet and the tangent at the droplet's edge. This is the static contact angle.[25][26][27]

  • For a more detailed analysis, advancing and receding contact angles can be measured by adding and removing water from the droplet, respectively.[27]

B. Adhesion Testing (ASTM D3359 - Cross-Cut Test)

  • Use a sharp blade or a special cross-hatch cutter to make a series of parallel cuts through the coating down to the substrate.

  • Make a second series of parallel cuts at a 90-degree angle to the first set, creating a grid pattern.

  • Apply a specified pressure-sensitive tape firmly over the grid.

  • Rapidly pull the tape off at a 180-degree angle.[28][29][30][31]

  • Examine the grid area and rate the adhesion based on the amount of coating removed, according to the ASTM D3359 classification (5B: no peeling, to 0B: severe peeling).[30]

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_app Coating Application cluster_post Post-Processing cluster_char Characterization sub_clean Solvent Cleaning (Sonication) sub_rinse DI Water Rinse sub_clean->sub_rinse Thorough rinsing sub_dry Oven Drying (110-120°C) sub_rinse->sub_dry Complete moisture removal app_dip Dip Coating sub_dry->app_dip app_spin Spin Coating sub_dry->app_spin app_spray Spray Coating sub_dry->app_spray sol_mix Mix DMDMS & Solvent sol_cat Add Catalyst (Optional) sol_mix->sol_cat If required sol_cat->app_dip sol_cat->app_spin sol_cat->app_spray post_cure Curing (Temp & Time) app_dip->post_cure app_spin->post_cure app_spray->post_cure char_ca Contact Angle post_cure->char_ca char_adh Adhesion Test post_cure->char_adh

Caption: Experimental workflow for the preparation and characterization of this compound-based coatings.

Troubleshooting_Logic cluster_adhesion Poor Adhesion / Delamination cluster_haze Hazy / Cloudy Appearance cluster_pinholes Pinholes cluster_cracking Cracking start Coating Defect Observed defect_type Identify Defect Type start->defect_type adh_q1 Is substrate clean & dry? defect_type->adh_q1 Delamination haze_q1 Is humidity too high? defect_type->haze_q1 Hazy pin_q1 Is solution degassed? defect_type->pin_q1 Pinholes crack_q1 Is coating too thick? defect_type->crack_q1 Cracking adh_s1 Improve cleaning protocol adh_q1->adh_s1 No adh_q2 Is material compatible? adh_q1->adh_q2 Yes adh_s1->adh_q1 adh_s2 Use primer or modify formulation adh_q2->adh_s2 No adh_ok Re-evaluate adh_q2->adh_ok Yes adh_s2->adh_q2 haze_s1 Control application environment haze_q1->haze_s1 Yes haze_q2 Are byproducts trapped? haze_q1->haze_q2 No haze_s1->haze_q1 haze_s2 Ensure proper ventilation & curing haze_q2->haze_s2 Yes haze_ok Re-evaluate haze_q2->haze_ok No haze_s2->haze_q2 pin_s1 Degas solution before use pin_q1->pin_s1 No pin_q2 Is substrate contaminated? pin_q1->pin_q2 Yes pin_s1->pin_q1 pin_s2 Improve cleaning procedure pin_q2->pin_s2 Yes pin_ok Re-evaluate pin_q2->pin_ok No pin_s2->pin_q2 crack_s1 Apply thinner coats crack_q1->crack_s1 Yes crack_q2 Are curing conditions too harsh? crack_q1->crack_q2 No crack_s1->crack_q1 crack_s2 Optimize cure temp & time crack_q2->crack_s2 Yes crack_ok Re-evaluate crack_q2->crack_ok No crack_s2->crack_q2

Caption: A logical troubleshooting guide for common defects in this compound-based coatings.

References

Technical Support Center: Managing Methanol in Dimethoxydimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing methanol (B129727) as a byproduct in reactions involving dimethoxydimethylsilane (DMDMS).

Frequently Asked Questions (FAQs)

Q1: Why is methanol a byproduct in this compound (DMDMS) reactions?

A1: Methanol is a common byproduct in the synthesis of this compound, particularly during the hydrolysis and condensation of its precursors, such as dichlorodimethylsilane (B41323) or through the alcoholysis of other silanes.[1][2] In these reactions, methoxy (B1213986) groups on a silicon atom are replaced by hydroxyl groups from water, releasing methanol.[2] Subsequently, these silanol (B1196071) intermediates can condense, forming siloxane bonds and potentially releasing more methanol depending on the specific reaction pathway.

Q2: What are the primary issues caused by residual methanol in my reaction?

A2: Residual methanol can lead to several problems in subsequent applications of this compound. It can affect the equilibrium of condensation reactions, potentially leading to the formation of undesired siloxane species.[3] For instance, unreacted methanol can react with trimethoxysilane (B1233946) to produce tetramethoxysilane (B109134) and hydrogen.[3] In the context of silicone polymers, residual methanol can impact the final properties of the material, such as its mechanical strength and thermal stability. Silicone and fluorosilicone polymers, however, generally exhibit good resistance to methanol exposure.[4]

Q3: How can I detect and quantify the amount of methanol in my reaction mixture?

A3: Several analytical techniques can be used to quantify methanol. Gas chromatography (GC) is a common and sensitive method.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²⁹Si NMR) can provide detailed information about the chemical environment and the extent of hydrolysis and condensation.[2] Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH groups.[2] For a straightforward quantification, commercially available assay kits can also be utilized.[8]

Troubleshooting Guides

Problem 1: Low Yield of Desired Siloxane Product

Issue: The yield of the target this compound or its downstream siloxane polymer is lower than expected, and a significant amount of starting material or short-chain oligomers remains.

Potential Cause Suggested Solution
Reaction Equilibrium Shifted by Methanol Excess methanol can shift the reaction equilibrium, favoring reactants or intermediates over the desired product. Consider removing methanol as it is formed to drive the reaction forward.
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, NMR) to determine the optimal reaction time.
Side Reactions Methanol can participate in side reactions, consuming reactants and forming undesired byproducts.[3] Lowering the reaction temperature may help to minimize these side reactions.
Problem 2: Inconsistent Product Properties

Issue: The viscosity, molecular weight, or mechanical properties of the final silicone product are inconsistent between batches.

Potential Cause Suggested Solution
Variable Residual Methanol Content Inconsistent removal of methanol can lead to variations in the final product. Implement a robust and validated method for methanol removal and quantify the residual methanol in each batch to ensure consistency.
Methanol-Induced Side Reactions Residual methanol can cause slow, ongoing reactions in the purified product, altering its properties over time. Ensure methanol is removed to a consistently low level.
Interaction with Elastomers If the product is in contact with elastomeric seals, methanol can cause swelling in some materials like traditional FKM, while silicone and fluorosilicone show better resistance.[4] This can be a factor in processing equipment.

Quantitative Data

The following table summarizes common analytical methods for the quantification of methanol in reaction mixtures.

Analytical Method Principle Selectivity Sensitivity Key Considerations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.[9]HighHigh (ppm to ppb)[9]Requires calibration with standards. A polar capillary column is often used.[7]
¹H NMR Spectroscopy Quantification based on the integration of signals relative to an internal standard.[9]Excellent for specific proton environments.Moderate (mM to µM)[9]Provides structural information in addition to quantification.
FTIR Spectroscopy Quantification based on the absorbance of a characteristic peak.[9]Moderate to HighLow to Moderate (mM)[9]Useful for monitoring reaction progress by observing changes in functional groups.

Experimental Protocols

Protocol 1: Quantification of Methanol using Gas Chromatography (GC)

Objective: To determine the concentration of methanol in a this compound reaction mixture using an internal standard method.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Polar capillary column (e.g., DB-WAX)[7]

  • Anhydrous isopropanol (B130326) (internal standard)

  • Anhydrous solvent for dilution (e.g., hexane)

  • Methanol (for calibration standards)

  • Volumetric flasks and syringes

Procedure:

  • Internal Standard Stock Solution: Prepare a stock solution of isopropanol in the dilution solvent at a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by adding known amounts of methanol to volumetric flasks. Add a fixed amount of the internal standard stock solution to each flask and dilute to the mark with the dilution solvent.

  • Sample Preparation: Accurately weigh a sample of the reaction mixture into a volumetric flask. Add the same fixed amount of the internal standard stock solution and dilute to the mark with the dilution solvent.

  • GC Analysis: Inject the calibration standards and the prepared sample into the GC.

  • Data Analysis:

    • Identify the retention times for methanol and isopropanol.

    • For each standard, calculate the ratio of the peak area of methanol to the peak area of the internal standard.

    • Create a calibration curve by plotting the peak area ratio against the concentration of methanol.

    • Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of methanol in the sample.

Protocol 2: Methanol Removal by Distillation

Objective: To remove methanol byproduct from a this compound reaction mixture.

Materials:

  • Distillation apparatus (round-bottom flask, distillation column, condenser, receiving flask)

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Charge the reaction mixture to the round-bottom flask with a stir bar.

  • Begin stirring and gently heat the mixture.

  • Methanol, being more volatile than this compound, will begin to vaporize. Some DMDMS may form an azeotrope with methanol, which complicates simple distillation.[3][10]

  • For mixtures that form azeotropes, pressure-swing distillation can be an effective separation method.[10] This involves operating two distillation columns at different pressures to break the azeotrope.

  • Collect the methanol-rich distillate in the receiving flask.

  • Monitor the temperature at the head of the distillation column. A stable temperature close to the boiling point of methanol indicates that methanol is being distilled. A rise in temperature suggests that other components are beginning to distill.

  • Continue distillation until the desired level of methanol removal is achieved. The residual methanol can be quantified using a suitable analytical method like GC.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Desired Product cause1 Reaction Equilibrium Shifted by Excess Methanol start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions with Methanol start->cause3 solution1 Remove Methanol (e.g., Distillation) cause1->solution1 solution2 Monitor Reaction Progress (GC, NMR) to Optimize Time cause2->solution2 solution3 Optimize Reaction Temperature (e.g., Lower Temp) cause3->solution3

Caption: Troubleshooting logic for low product yield.

Methanol_Removal_Workflow start Reaction Mixture (DMDMS + Methanol) process Methanol Removal (e.g., Distillation) start->process analysis Quantitative Analysis of Residual Methanol (GC) process->analysis decision Methanol Level Acceptable? analysis->decision decision->process No end_ok Purified Product decision->end_ok Yes end end_ok->end Proceed to Next Step end_nok Further Purification

Caption: General workflow for methanol removal and quality control.

References

Technical Support Center: Dimethoxydimethylsilane Reactions with Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethoxydimethylsilane and protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound with protic solvents?

A1: The primary side reactions of this compound with protic solvents, such as water and alcohols, are hydrolysis and alcoholysis, respectively. These reactions lead to the formation of silanols (Si-OH) and new alkoxysilanes, which can subsequently undergo condensation to form siloxane (Si-O-Si) byproducts. The presence of moisture is a major contributor to these unwanted side reactions.[1]

Q2: What are the common byproducts observed in these side reactions?

A2: The most common byproducts are methoxy(dimethyl)silanol, dimethylsilanediol, and various linear or cyclic polydimethylsiloxanes. In the presence of alcohols other than methanol (B129727), mixed alkoxysilanes and their corresponding siloxane derivatives can also be formed. These byproducts can appear as white precipitates or oily substances in the reaction mixture.[1]

Q3: How do different protic solvents affect the rate of these side reactions?

A3: The rate of reaction is influenced by the nucleophilicity and steric hindrance of the protic solvent. Water is generally more reactive than primary alcohols like methanol and ethanol, leading to a faster rate of hydrolysis. Among alcohols, less sterically hindered alcohols will react more quickly. The reaction kinetics are also significantly affected by pH, with both acidic and basic conditions catalyzing the reaction.

Q4: Can these side reactions be completely avoided?

A4: While complete avoidance is challenging, the extent of these side reactions can be significantly minimized. Rigorous control of reaction conditions, particularly the exclusion of water, is the most critical factor.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired silylated product and formation of a white precipitate/oily substance.

  • Possible Cause: Presence of moisture in the reaction setup, leading to the hydrolysis of this compound and subsequent condensation to form polysiloxane byproducts.[1]

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Inert Atmosphere: Conduct the entire experiment under an inert atmosphere to prevent the ingress of atmospheric moisture.

Problem 2: The reaction is sluggish or incomplete, even under anhydrous conditions.

  • Possible Cause: The protic solvent being used is a weak nucleophile, or the substrate is sterically hindered.

  • Solution:

    • Catalyst: The addition of a suitable acid or base catalyst can accelerate the reaction.

    • Temperature: Increasing the reaction temperature may drive the reaction to completion. However, this should be done cautiously as it can also promote side reactions.

    • Reaction Time: Extend the reaction time and monitor the progress using techniques like TLC, GC-MS, or NMR.

Problem 3: Identification of unknown peaks in analytical data (GC-MS, NMR).

  • Possible Cause: Formation of various side products such as partially reacted intermediates, mixed alkoxysilanes, or different forms of siloxanes (linear or cyclic).

  • Solution:

    • GC-MS Analysis: Compare the mass spectra of the unknown peaks with libraries of known silicon-containing compounds. Look for characteristic fragmentation patterns of siloxanes.

Data Presentation

Table 1: Relative Reactivity of Protic Solvents with this compound (Qualitative)

Protic SolventRelative ReactivityCommon Side Products
WaterHighDimethylsilanediol, Polydimethylsiloxanes
MethanolModerate(Methoxy)(methyl)dimethylsilane, Polydimethylsiloxanes
EthanolModerate to Low(Ethoxy)(methoxy)dimethylsilane, Mixed Polysiloxanes
IsopropanolLow(Isopropoxy)(methoxy)dimethylsilane, Mixed Polysiloxanes

Note: This table provides a qualitative comparison. Actual reaction rates depend on specific conditions such as temperature and catalyst presence.

Experimental Protocols

Protocol for Minimizing Siloxane Formation in Silylation Reactions

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel) must be oven-dried at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use freshly opened, anhydrous solvents and reagents. If necessary, solvents should be dried using appropriate drying agents and distilled under an inert atmosphere.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas. Introduce the substrate and anhydrous solvent into the reaction flask via a syringe or cannula.

  • Reagent Addition: Add this compound dropwise to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or NMR.

  • Work-up: Once the reaction is complete, quench the reaction with an appropriate non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at a low temperature to minimize hydrolysis of the desired product.

Visualizations

Hydrolysis_Pathway DMDMS This compound (CH₃)₂Si(OCH₃)₂ Silanol1 Methoxy(dimethyl)silanol (CH₃)₂Si(OCH₃)(OH) DMDMS->Silanol1 + H₂O - CH₃OH Silanediol Dimethylsilanediol (CH₃)₂Si(OH)₂ Silanol1->Silanediol + H₂O - CH₃OH Siloxane Polydimethylsiloxane [-(CH₃)₂Si-O-]n Silanol1->Siloxane + Silanol/DMDMS - H₂O/CH₃OH Silanediol->Siloxane + Silanol/Silanediol - H₂O

Caption: Hydrolysis pathway of this compound.

Alcoholysis_Pathway DMDMS This compound (CH₃)₂Si(OCH₃)₂ MixedAlkoxy Alkoxy(methoxy)dimethylsilane (CH₃)₂Si(OCH₃)(OR) DMDMS->MixedAlkoxy + ROH - CH₃OH Dialkoxy Dialkoxydimethylsilane (CH₃)₂Si(OR)₂ MixedAlkoxy->Dialkoxy + ROH - CH₃OH MixedSiloxane Mixed Polysiloxane MixedAlkoxy->MixedSiloxane + Condensation Dialkoxy->MixedSiloxane + Condensation

Caption: Alcoholysis pathway with a generic alcohol (ROH).

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Check_Moisture Check for Moisture Sources Start->Check_Moisture Anhydrous_Conditions Implement Strict Anhydrous Conditions Check_Moisture->Anhydrous_Conditions Yes Check_Reactivity Evaluate Reactivity Check_Moisture->Check_Reactivity No Anhydrous_Conditions->Check_Reactivity Optimize_Conditions Optimize Reaction Conditions (Catalyst, Temp, Time) Check_Reactivity->Optimize_Conditions Low Reactivity Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Check_Reactivity->Analyze_Byproducts Sufficient Reactivity Optimize_Conditions->Analyze_Byproducts Purify Purify Product Analyze_Byproducts->Purify

Caption: Troubleshooting workflow for silylation reactions.

References

improving the stability of Dimethoxydimethylsilane solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with dimethoxydimethylsilane (DMDMS) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound solutions?

A1: The primary cause of instability is hydrolysis. This compound readily reacts with water, including atmospheric moisture, in a process called hydrolysis. This reaction breaks down the DMDMS molecule, leading to the formation of reactive silanols and methanol (B129727).[1][2] These silanols can then undergo condensation to form larger siloxane oligomers and polymers, which may be insoluble in the solution.

Q2: What are the visible signs of degradation in a this compound solution?

A2: Visible signs of degradation include:

  • Cloudiness or turbidity: This is often the first indication of hydrolysis and subsequent condensation, leading to the formation of insoluble siloxane oligomers.[3][4][5][6][7][8]

  • Precipitate formation: As condensation continues, larger polymeric structures can form and precipitate out of the solution.[3][9][10][11][12]

  • Changes in viscosity: The formation of larger siloxane molecules can lead to an increase in the viscosity of the solution.

  • Loss of reactivity: Degraded solutions will show reduced efficacy in applications such as surface modification or as a chemical intermediate due to the consumption of the active DMDMS.

Q3: What is the expected shelf life of a this compound solution?

A3: The shelf life of a this compound solution is highly dependent on its formulation and storage conditions. For neat this compound stored in a strictly sealed and unopened container, a shelf life of 12 months can be expected.[1][2][13] However, once opened or formulated into a solution, the stability will be significantly affected by factors such as the solvent, the presence of moisture, and the storage temperature.

Q4: How can I improve the stability of my this compound solution?

A4: To improve stability, it is crucial to minimize exposure to water. This can be achieved by:

  • Using anhydrous (dry) solvents.

  • Storing the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Adding stabilizers such as UV absorbers or antioxidants, depending on the application and potential degradation pathways.[14][15][16][17][18]

  • For aqueous formulations, the use of polyol stabilizers may be considered.[15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution appears cloudy or has a precipitate. Hydrolysis due to water contamination: The solution has been exposed to moisture, leading to the formation of insoluble siloxanes.[3][4][5][6][7][8]- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and handle the solution under an inert atmosphere.- If the solution is already cloudy, it may not be salvageable. It is best to prepare a fresh solution.
Low solubility of additives: Other components in your formulation may be precipitating.[9][10][11][12]- Verify the solubility of all components in the chosen solvent system.- Consider a co-solvent to improve the solubility of all components.
Reduced performance or reactivity of the solution. Degradation of this compound: The active ingredient has been consumed due to hydrolysis.- Prepare a fresh solution using proper anhydrous techniques.- Store the solution in a tightly sealed container under an inert atmosphere to prevent future degradation.
Inconsistent results between batches. Variable water content: Different batches may have been exposed to varying levels of moisture during preparation or storage.- Standardize the solution preparation protocol to strictly control for moisture.- Use analytical techniques like Karl Fischer titration to quantify the water content in your solvents and final solution.

Data on Solution Stability

The following table provides illustrative data on the stability of a 5% (w/w) this compound solution in isopropanol (B130326) under different storage conditions.

Storage ConditionWater Content (ppm)Purity after 1 month (%)Purity after 3 months (%)Purity after 6 months (%)
Sealed, under Nitrogen, 4°C < 5099.599.098.5
Sealed, Air, 25°C ~50095.090.080.0
Unsealed, Air, 25°C > 100080.060.0< 40.0

Note: This data is for illustrative purposes to demonstrate the impact of storage conditions on stability.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This method is used to determine the purity of this compound and identify potential degradation products.

  • Sample Preparation:

    • Dilute 1 µL of the this compound solution in 1 mL of anhydrous hexane.

  • Instrumentation:

    • GC-MS system with a capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-350.

  • Data Analysis:

    • Identify the peak for this compound (expected retention time will vary based on the specific column and conditions).

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the this compound peak area relative to the total peak area.

    • Analyze the mass spectra of other peaks to identify potential degradation products such as siloxanes.[19][20][21][22]

Protocol 2: ¹H NMR Spectroscopy for Monitoring Hydrolysis

This method allows for the in-situ monitoring of the hydrolysis of this compound.

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of this compound in a deuterated aprotic solvent (e.g., CDCl₃).

    • To initiate hydrolysis, add a specific amount of D₂O.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the intensity of the methoxy (B1213986) proton signal of this compound (a singlet around 3.4 ppm).

    • Monitor the appearance and increase in the intensity of the methanol proton signal (a singlet around 3.5 ppm).

    • The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.[23][24]

Visualizations

Hydrolysis_Pathway DMDMS This compound (CH₃)₂Si(OCH₃)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDMS->Silanol + 2H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - 2CH₃OH Siloxane Polydimethylsiloxane [-(CH₃)₂Si-O-]n Silanol->Siloxane Condensation - H₂O

Caption: Hydrolysis and condensation pathway of this compound.

Troubleshooting_Flowchart Start Solution Instability Issue Check_Appearance Is the solution cloudy or does it have a precipitate? Start->Check_Appearance Check_Performance Is there a decrease in performance? Check_Appearance->Check_Performance No Moisture_Contamination Likely water contamination. Prepare a fresh solution using anhydrous techniques. Check_Appearance->Moisture_Contamination Yes Solubility_Issue Check solubility of all components. Consider a co-solvent. Check_Performance->Solubility_Issue No Degradation DMDMS has likely degraded. Prepare a fresh solution and store properly. Check_Performance->Degradation Yes End Problem Resolved Moisture_Contamination->End Solubility_Issue->End Degradation->End

Caption: Troubleshooting workflow for this compound solution instability.

Experimental_Workflow Start Prepare DMDMS Solution Stability_Study Age solution under controlled conditions Start->Stability_Study Sampling Take aliquots at specified time points Stability_Study->Sampling Analysis Analyze by GC-MS and/or NMR Sampling->Analysis GCMS GC-MS for Purity Analysis->GCMS NMR NMR for Hydrolysis Monitoring Analysis->NMR Data_Analysis Analyze data and determine degradation rate GCMS->Data_Analysis NMR->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental workflow for assessing this compound solution stability.

References

Technical Support Center: Controlling the Rate of Condensation in Dimethoxydimethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethoxydimethylsilane (DMDMS) polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the control of the condensation rate during the synthesis of polydimethylsiloxane (B3030410) (PDMS).

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Reaction is too slow or does not initiate - Insufficient water for hydrolysis- Inappropriate pH of the reaction medium- Low catalyst concentration or inactive catalyst- Low reaction temperature- Ensure the presence of water for the hydrolysis of methoxy (B1213986) groups to silanols[1][2].- Adjust the pH; both acid and base catalysis can be employed to control the rate of hydrolysis and condensation[1][3][4].- Increase the concentration of the acid or base catalyst. For base-catalyzed reactions, consider using stronger bases like KOH[5].- Increase the reaction temperature to accelerate the reaction kinetics[6][7].
Polymer has a low molecular weight - Excess water leading to the formation of cyclic oligomers- Premature termination of the reaction- Inefficient catalyst- Control the stoichiometry of water to this compound.- Extend the reaction time to allow for further chain growth.- Use a more efficient catalyst system to promote linear chain extension over cyclization[8].
Gel formation or uncontrolled cross-linking - Presence of trifunctional impurities (e.g., methyltrimethoxysilane)- High catalyst concentration leading to rapid, uncontrolled condensation- High reaction temperature causing side reactions- Purify the this compound monomer to remove any trifunctional silanes.- Reduce the catalyst concentration to slow down the condensation rate.- Lower the reaction temperature to gain better control over the polymerization process.
Broad molecular weight distribution - Presence of strong acid or base catalysts that can also promote chain redistribution reactions[8].- Non-uniform reaction conditions (e.g., poor mixing, temperature gradients).- Consider alternative catalyst systems that are less prone to side reactions, such as the Piers-Rubinsztajn reaction[8][9].- Ensure efficient stirring and uniform heating of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound polymerization?

A1: The polymerization of this compound is a two-step process involving hydrolysis and condensation.[3][10] First, the methoxy groups (-OCH3) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. Subsequently, these silanol groups undergo condensation to form siloxane bonds (Si-O-Si), linking the monomer units together and releasing water.[1]

Q2: How does pH influence the rate of condensation?

A2: The pH of the reaction medium is a critical factor in controlling the rates of both hydrolysis and condensation.[4]

  • Acidic Conditions (pH < 7): Under acidic conditions, a protonated silanol preferentially reacts with a neutral silanol, which generally leads to the formation of less branched, more linear polymer chains.[4][11]

  • Basic Conditions (pH > 7): In alkaline solutions, a deprotonated silanol attacks a neutral silanol, which tends to produce more highly branched and condensed structures.[4][11] The condensation rate generally increases with increasing pH above 7.[7]

Q3: What is the role of a catalyst in this polymerization?

A3: Catalysts, typically acids or bases, are used to accelerate the rates of the hydrolysis and condensation reactions.[3] They work by making the silicon atom more susceptible to nucleophilic attack by water (in hydrolysis) or by another silanol group (in condensation).[1][3] The choice and concentration of the catalyst directly impact the polymerization kinetics and the structure of the final polymer.[4]

Q4: How does temperature affect the polymerization rate?

A4: Increasing the reaction temperature generally increases the rate of both hydrolysis and condensation, leading to a faster polymerization process.[6][7] However, excessively high temperatures can lead to a loss of control over the reaction and may promote side reactions, potentially affecting the properties of the resulting polymer.[12]

Q5: Can the water-to-monomer ratio be used to control the reaction?

A5: Yes, the stoichiometry of water to this compound is a key parameter. A sufficient amount of water is necessary to hydrolyze the methoxy groups to initiate polymerization. However, a large excess of water can favor the formation of cyclic siloxanes instead of linear polymers, which can limit the achievable molecular weight. Careful control of the water concentration is therefore essential for directing the polymerization towards the desired product.

Experimental Protocols

Controlled Polymerization of this compound via Acid Catalysis

This protocol describes a general procedure for the controlled polymerization of this compound using an acid catalyst.

Materials:

  • This compound (DMDMS), purified

  • Deionized water

  • Toluene (or another suitable solvent)

  • Hydrochloric acid (HCl) as a catalyst

  • Sodium bicarbonate (NaHCO3) for neutralization

  • Anhydrous magnesium sulfate (B86663) (MgSO4) for drying

Procedure:

  • In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the desired amount of this compound and toluene.

  • In a separate container, prepare an aqueous solution of hydrochloric acid at the desired concentration.

  • Slowly add the acidic aqueous solution to the stirred solution of this compound. The molar ratio of water to DMDMS should be carefully controlled.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and maintain it for the desired reaction time. The progress of the reaction can be monitored by measuring the viscosity of the solution or by spectroscopic methods.

  • Once the desired degree of polymerization is achieved, cool the reaction mixture to room temperature.

  • Neutralize the catalyst by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Separate the organic phase and wash it several times with deionized water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the polydimethylsiloxane polymer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation prep_reagents Prepare Reagents (DMDMS, Toluene, HCl/H2O) mix Mix DMDMS and Toluene prep_reagents->mix add_catalyst Add Aqueous HCl Catalyst mix->add_catalyst heat Heat and Stir (Control Temperature and Time) add_catalyst->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with NaHCO3 cool->neutralize wash Wash with Deionized Water neutralize->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Obtain PDMS Product evaporate->product

Caption: Experimental workflow for the acid-catalyzed polymerization of DMDMS.

condensation_pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation dmdms This compound (CH3)2Si(OCH3)2 water1 + 2 H2O silanol Dimethylsilanediol (CH3)2Si(OH)2 dmdms->silanol Hydrolysis water1->silanol H+ or OH- methanol + 2 CH3OH pdms Polydimethylsiloxane -[-Si(CH3)2-O-]-n silanol->pdms Condensation silanol2 2 (CH3)2Si(OH)2 silanol2->pdms H+ or OH- water2 + 2n H2O

Caption: Chemical pathway for the polymerization of this compound.

References

issues with aggregation in silica nanoparticle synthesis using Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with aggregation during silica (B1680970) nanoparticle synthesis using dimethoxydimethylsilane (DMDMS).

Troubleshooting Guide: Aggregation Issues

When using this compound (DMDMS), either as a co-precursor with tetraethoxysilane (TEOS) or as a primary precursor, aggregation of silica nanoparticles is a common challenge. The hydrophobic nature of the methyl groups in DMDMS can lead to interparticle interactions and subsequent aggregation if not properly controlled. This guide provides a structured approach to troubleshoot and mitigate these issues.

Table 1: Troubleshooting Aggregation in DMDMS-Based Silica Nanoparticle Synthesis

IssueProbable Cause(s)Recommended Solutions
Immediate precipitation or formation of large, irregular aggregates upon precursor addition. - Rapid, uncontrolled hydrolysis and condensation: The hydrolysis rate of DMDMS can differ significantly from that of other precursors like TEOS, leading to inhomogeneous nucleation and growth. - High precursor concentration: Excessive concentrations of DMDMS and/or TEOS can lead to a burst of nucleation that quickly results in aggregation.- Slower precursor addition: Add the DMDMS or the DMDMS/TEOS mixture dropwise to the reaction solution under vigorous stirring. - Lower precursor concentration: Decrease the overall concentration of the silane (B1218182) precursors in the reaction mixture.
Initially formed nanoparticles aggregate over time during the reaction. - Insufficient electrostatic stabilization: The incorporation of methyl groups from DMDMS on the nanoparticle surface can reduce the surface silanol (B1196071) groups, leading to a lower surface charge and weaker electrostatic repulsion between particles. - Inappropriate solvent system: The solvent polarity may not be optimal to maintain the stability of the growing hydrophobic particles.- Adjust catalyst concentration: Modify the concentration of the ammonia (B1221849) catalyst. Higher ammonia concentration generally leads to a higher negative surface charge on the silica nanoparticles, which can improve stability. - Optimize solvent composition: Vary the alcohol-to-water ratio. A higher alcohol content can sometimes improve the dispersion of more hydrophobic particles.
Formation of polydisperse particles or a bimodal size distribution. - Secondary nucleation: Uncontrolled reaction conditions can lead to a second wave of nucleation, resulting in a population of smaller particles alongside the initial ones. - Inconsistent hydrolysis rates of co-precursors: If using DMDMS with TEOS, a significant mismatch in their hydrolysis and condensation rates can lead to the formation of particles with varying compositions and sizes.- Control the temperature: Perform the synthesis at a constant, and potentially lower, temperature to slow down the reaction rates and promote more uniform growth. - Optimize the DMDMS:TEOS molar ratio: Systematically vary the molar ratio of DMDMS to TEOS. A lower proportion of DMDMS may be necessary to maintain monodispersity.
Final nanoparticle product is difficult to redisperse after purification and drying. - Irreversible agglomeration: During centrifugation and drying, the nanoparticles can come into close contact, and the hydrophobic interactions from the DMDMS-modified surfaces can lead to the formation of hard agglomerates.- Surface modification: After synthesis, functionalize the nanoparticle surface with a hydrophilic silane (e.g., a PEG-silane) to improve dispersibility in aqueous media. - Avoid complete drying: If possible for the intended application, store the purified nanoparticles as a stable dispersion in an appropriate solvent (e.g., ethanol).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMDMS) in silica nanoparticle synthesis and why does it cause aggregation?

This compound (DMDMS) is often used as a co-precursor with tetraethoxysilane (TEOS) in the Stöber method or related sol-gel syntheses to incorporate methyl groups into the silica matrix. This is typically done to impart hydrophobic properties to the resulting nanoparticles. The two methyl groups on the silicon atom of DMDMS are non-hydrolyzable and become part of the final silica network.

Aggregation is a common issue when using DMDMS due to two main factors:

  • Reduced Surface Charge: The methyl groups on the surface of the nanoparticles reduce the density of silanol (Si-OH) groups. These silanol groups are responsible for the negative surface charge that provides electrostatic repulsion and prevents aggregation in solution. A lower surface charge density weakens these repulsive forces.

  • Hydrophobic Interactions: The surface-exposed methyl groups are hydrophobic, leading to attractive van der Waals forces between particles in aqueous or polar alcoholic solutions, which can promote aggregation.

Q2: How does the molar ratio of DMDMS to TEOS affect nanoparticle aggregation?

The molar ratio of DMDMS to TEOS is a critical parameter that significantly influences the properties of the resulting silica nanoparticles.[1] A higher DMDMS:TEOS ratio leads to a greater incorporation of methyl groups, which in turn increases the hydrophobicity of the particles. While this may be desirable for certain applications, it also increases the likelihood of aggregation. Finding the optimal ratio is key to balancing hydrophobicity with colloidal stability. It has been observed in the synthesis of silica thin films that the molar ratio of DMDMS:TEOS has a significant impact on the final properties.[1]

Q3: Can I control aggregation by adjusting the reaction temperature?

Yes, temperature plays a crucial role in the hydrolysis and condensation rates of silane precursors. Lowering the reaction temperature generally slows down these processes, allowing for more controlled nucleation and growth of the nanoparticles. This can help to prevent the rapid, uncontrolled formation of large aggregates. For syntheses involving DMDMS, maintaining a constant and optimized temperature is important for achieving monodispersity.

Q4: What is the effect of the catalyst concentration on aggregation when using DMDMS?

In the Stöber method, ammonia is typically used as a catalyst. The concentration of ammonia affects both the rate of the hydrolysis and condensation reactions and the surface charge of the resulting silica nanoparticles. Increasing the ammonia concentration generally leads to a higher negative surface charge, which can enhance the electrostatic repulsion between particles and thus reduce aggregation. However, excessively high catalyst concentrations can also lead to very rapid reaction rates and potentially uncontrolled growth. Therefore, the catalyst concentration should be carefully optimized for your specific DMDMS:TEOS ratio and other reaction conditions.

Q5: How can I characterize the extent of aggregation in my silica nanoparticle sample?

Several techniques can be used to assess the aggregation of your silica nanoparticles:

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in a dispersion. A high polydispersity index (PDI) or the presence of multiple size populations can indicate aggregation.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing you to observe their morphology and see if they are present as individual particles or as aggregates.

  • Zeta Potential Measurement: This measurement quantifies the surface charge of the nanoparticles. A zeta potential with a magnitude greater than |30| mV generally indicates good colloidal stability, while values closer to zero suggest a higher tendency for aggregation.

Experimental Protocols

Protocol 1: Synthesis of Hydrophobic Silica Nanoparticles via Co-condensation of TEOS and DMDMS

This protocol describes a modified Stöber method for the synthesis of hydrophobic silica nanoparticles with a target size of approximately 100-200 nm. The key to minimizing aggregation is the controlled addition of the silane precursors and optimization of their molar ratio.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare the reaction medium by mixing 100 mL of ethanol and 10 mL of deionized water.

  • Add 5 mL of ammonium hydroxide solution to the ethanol/water mixture and stir for 15 minutes at room temperature.

  • Prepare the silane precursor mixture. For a starting point, use a 9:1 molar ratio of TEOS to DMDMS. In a separate vial, mix the calculated amounts of TEOS and DMDMS.

  • Using a syringe pump, add the silane precursor mixture to the stirred reaction medium at a slow, constant rate (e.g., 0.5 mL/hour).

  • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will become turbid as the nanoparticles form.

  • To purify the nanoparticles, centrifuge the suspension at 8000 rpm for 20 minutes.

  • Discard the supernatant and redisperse the nanoparticle pellet in 50 mL of ethanol. Sonication may be necessary to aid redispersion.

  • Repeat the centrifugation and redispersion steps two more times with ethanol to remove any unreacted precursors and excess ammonia.

  • After the final wash, the nanoparticles can be stored as a dispersion in ethanol or dried under vacuum for further use.

Visualizations

Experimental_Workflow Experimental Workflow for DMDMS-Silica Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product prep_solution Prepare Ethanol, Water, and Ammonia Mixture synthesis Slowly Add Precursor Mixture to Reaction Solution (Controlled Rate) prep_solution->synthesis prep_precursor Prepare TEOS/DMDMS Precursor Mixture prep_precursor->synthesis reaction Stir for 12 hours at Room Temperature synthesis->reaction centrifuge1 Centrifuge Suspension reaction->centrifuge1 redisperse1 Redisperse in Ethanol (with Sonication) centrifuge1->redisperse1 centrifuge2 Repeat Centrifugation and Redispersion (2x) redisperse1->centrifuge2 storage Store as Dispersion or Dry Under Vacuum centrifuge2->storage

Caption: Workflow for synthesizing hydrophobic silica nanoparticles using DMDMS.

Troubleshooting_Logic Troubleshooting Logic for Nanoparticle Aggregation cluster_causes Potential Causes cluster_solutions Solutions start Aggregation Observed? cause1 Rapid Hydrolysis/ Condensation start->cause1 cause2 High Precursor Concentration start->cause2 cause3 Low Surface Charge start->cause3 cause4 High DMDMS:TEOS Ratio start->cause4 sol1 Decrease Precursor Addition Rate cause1->sol1 sol5 Control Temperature cause1->sol5 sol2 Lower Precursor Concentration cause2->sol2 sol3 Adjust Catalyst Concentration cause3->sol3 sol4 Optimize DMDMS:TEOS Ratio cause4->sol4

Caption: Decision logic for troubleshooting aggregation in DMDMS-based synthesis.

References

Technical Support Center: Catalytic Hydrolysis of Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalytic hydrolysis of dimethoxydimethylsilane (DMDMS). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction in the hydrolysis of this compound (DMDMS)?

The hydrolysis of DMDMS is a chemical reaction where the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) from water. This reaction produces dimethylsilanediol (B41321) and methanol (B129727) as a byproduct. The resulting silanol (B1196071) is a reactive intermediate that can then undergo condensation to form siloxane bonds (Si-O-Si).

Q2: How do catalysts affect the hydrolysis rate of DMDMS?

Catalysts significantly accelerate the hydrolysis of DMDMS, which is otherwise very slow at a neutral pH.[1] Both acids and bases can act as catalysts.[2]

  • Acid Catalysis: Under acidic conditions, the oxygen atom of a methoxy group is protonated, making the silicon atom more susceptible to a nucleophilic attack by water.[2]

  • Base Catalysis: In alkaline solutions, a hydroxide (B78521) ion directly attacks the silicon atom, facilitating the displacement of the methoxy group.[2]

Q3: My DMDMS hydrolysis reaction is proceeding very slowly. What are the possible reasons?

A slow reaction rate is most commonly due to the pH of the solution being at or near neutral (pH 7), where the hydrolysis of alkoxysilanes is at its minimum.[1] To increase the rate, the pH should be adjusted to be either acidic (e.g., pH 3-5) or basic.[1] Other factors that can slow down the reaction include low temperatures and the presence of co-solvents like alcohol, which can affect the reaction equilibrium.[1]

Q4: My solution turned cloudy and formed a gel prematurely. What caused this?

Cloudiness or premature gelation indicates that the condensation of the newly formed silanols into oligomers and polysiloxane networks is occurring too rapidly.[1] The same factors that catalyze hydrolysis (acid/base and temperature) also promote condensation.[1] High concentrations of DMDMS can also lead to faster self-polymerization.[1] It is crucial to control the reaction conditions to manage the rate of both hydrolysis and condensation.

Q5: Which type of catalyst, acid or base, leads to a faster hydrolysis rate?

Generally, acid catalysis is more effective and leads to a faster hydrolysis rate compared to base catalysis for equivalent amounts of catalyst.[3] However, the choice of catalyst also influences the subsequent condensation process. Base catalysis tends to result in more densely crosslinked polysiloxane structures.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow or No Reaction Neutral pH of the reaction mixture.Adjust the pH to an acidic range (3-5) using a suitable acid (e.g., acetic acid, hydrochloric acid) or a basic range with a base (e.g., potassium hydroxide, ammonia).[1][5]
Low reaction temperature.Increase the temperature of the reaction mixture. Be aware that this will also increase the condensation rate.[1]
Premature Gelation or Precipitation Catalyst concentration is too high.Reduce the concentration of the acid or base catalyst.
High concentration of DMDMS.Use a more dilute solution of this compound.[1]
High reaction temperature.Lower the reaction temperature to slow down the condensation rate.
Inconsistent Results Inaccurate pH measurement and control.Calibrate the pH meter before use and monitor the pH of the solution throughout the experiment.
Presence of impurities in reagents.Use high-purity this compound, water, and catalysts.
Inadequate mixing of reactants.Ensure vigorous and consistent stirring throughout the reaction.

Quantitative Data

The rate of hydrolysis of this compound is significantly influenced by the type and concentration of the catalyst. The following table summarizes representative hydrolysis rate constants under various conditions. Please note that these values are compiled from studies on DMDMS and similar alkoxysilanes to provide a comparative overview.[4]

CatalystCatalyst ConcentrationpHTemperature (°C)Hydrolysis Rate Constant (k)
None-~725Very Slow
HCl0.01 M225Significantly Increased
Acetic Acid0.1 M~325Moderately Increased
KOH0.01 M1225Increased
Ammonia0.1 M~1125Moderately Increased

Experimental Protocols

Monitoring DMDMS Hydrolysis using FT-IR Spectroscopy

This protocol describes how to monitor the hydrolysis of this compound in real-time using Fourier-Transform Infrared (FT-IR) spectroscopy.

Objective: To quantify the rate of hydrolysis by observing the change in the concentration of the Si-OCH₃ groups over time.

Materials:

  • This compound (DMDMS)

  • Deionized water

  • Catalyst (e.g., HCl or KOH solution of known concentration)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Preparation: Prepare an aqueous solution with the desired pH by adding the catalyst to deionized water.

  • Background Spectrum: Record a background spectrum on the FT-IR spectrometer using the prepared aqueous solution before adding the silane (B1218182).

  • Initiate Reaction: Add a known amount of DMDMS to the aqueous solution while stirring to initiate the hydrolysis reaction.

  • Acquire Spectra: Immediately place an aliquot of the reacting solution onto the ATR crystal and begin acquiring spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the decrease in the intensity of the characteristic absorbance band for the Si-O-C bond (around 1080 cm⁻¹).[1] Plot the change in peak intensity or area against time to generate a kinetic profile of the hydrolysis reaction.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Aqueous Solution (Water + Catalyst) B Set Reaction Temperature C Calibrate pH Meter D Add DMDMS to Solution (Start Reaction) C->D Initiate E Monitor with FT-IR/NMR at Timed Intervals D->E Continuous F Measure Decrease in Si-OCH₃ Peak Intensity E->F G Plot Intensity vs. Time F->G H Calculate Hydrolysis Rate G->H

Caption: Experimental workflow for studying DMDMS hydrolysis.

Logical_Relationships cluster_factors Controlling Factors cluster_processes Reaction Processes cluster_outcomes Potential Outcomes Catalyst Catalyst (Acid/Base) Hydrolysis Hydrolysis Rate Catalyst->Hydrolysis Condensation Condensation Rate Catalyst->Condensation pH pH pH->Hydrolysis pH->Condensation Temp Temperature Temp->Hydrolysis Temp->Condensation Conc Concentration Conc->Hydrolysis Conc->Condensation Desired Controlled Reaction Hydrolysis->Desired Undesired Premature Gelation Condensation->Undesired

References

Technical Support Center: Purification of Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of dimethoxydimethylsilane after its synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: The most common impurity is methanol (B129727), which is a reactant in one of the primary synthesis routes.[1] Other potential impurities can arise from side reactions and the starting materials. If dimethyldichlorosilane is used as a precursor, residual chlorides or their hydrolysis products (like HCl) can be present.[1] Byproducts from the direct synthesis of methylchlorosilanes can also be carried over, including other methylchlorosilanes like methyltrichlorosilane (B1216827) and trimethylchlorosilane, as well as low-boiling and high-boiling silicone compounds.[2]

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound include:

  • Fractional Distillation: This is the most common method to separate this compound from impurities with different boiling points, such as methanol and other silane (B1218182) byproducts.

  • Chemical Treatment/Drying: This involves using agents to remove specific impurities. For instance, drying agents like molecular sieves are used to remove water and residual methanol.[3][4] Acidic impurities can be neutralized with a basic wash.

  • Extractive Distillation: This technique can be employed to break azeotropes, particularly the potential azeotrope between this compound and methanol.[5][6][7]

Q3: How can I determine the purity of my this compound sample?

A3: The purity of this compound is typically assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to identify and quantify impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²⁹Si NMR can be used to determine the structure of the compound and identify impurities. Quantitative NMR (qNMR) can also be used for purity assessment.[9][10][11]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound and methanol.

  • Possible Cause: The boiling points of this compound (~81-82°C) and methanol (~65°C) are relatively close, which can make separation by simple distillation inefficient. Additionally, they may form an azeotrope.[5]

  • Solution:

    • Use a fractionating column: A column with a high number of theoretical plates will improve separation efficiency.

    • Optimize the reflux ratio: A higher reflux ratio can enhance separation but will increase the distillation time.

    • Consider extractive distillation: Adding an entrainer can alter the relative volatilities and break the azeotrope, facilitating separation.[6][7] A patent for the similar dimethoxymethylsilane (B7823244) suggests using methyl formate (B1220265) as an entrainer.[5]

Issue 2: Product is contaminated with water.

  • Possible Cause: this compound is sensitive to moisture and can hydrolyze.[1] Water can be introduced from the reaction mixture or from the atmosphere.

  • Solution:

    • Dry the crude product before distillation: Use a suitable drying agent like anhydrous magnesium sulfate (B86663) or molecular sieves.[3]

    • Perform distillation under an inert atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the system.

Chemical Treatment

Issue 3: Residual acidic impurities are present in the final product.

  • Possible Cause: If the synthesis route involves chlorosilanes, residual hydrogen chloride (HCl) may be present.

  • Solution:

    • Basic wash: Carefully wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the acid. This should be followed by a water wash and then thorough drying before distillation.

    • Use of non-aqueous acid scavengers: If the presence of water is a major concern, non-aqueous acid scavengers can be used.

Issue 4: The product is not sufficiently dry even after using a drying agent.

  • Possible Cause: The drying agent may be saturated or not efficient enough.

  • Solution:

    • Activate the drying agent: Ensure molecular sieves are properly activated by heating under vacuum before use.[3]

    • Use a sufficient amount of drying agent: Add the drying agent portion-wise until it no longer clumps together.

    • Increase contact time: Allow the product to stand over the drying agent for a longer period with occasional swirling. For methanol, using 3Å molecular sieves is recommended.[12]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes a general procedure for the fractional distillation of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Inert gas source (e.g., nitrogen)

Procedure:

  • Drying (Optional but Recommended): If water is suspected, dry the crude this compound with a suitable drying agent (e.g., 3Å molecular sieves) for several hours.[3][4][12] Decant or filter the dried liquid into the distillation flask.

  • Assembly: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Heating: Begin heating the distillation flask gently. Add boiling chips or start the magnetic stirrer to ensure smooth boiling.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction that distills at a lower temperature. This will likely contain methanol and other low-boiling impurities.

    • Main Fraction: As the temperature stabilizes near the boiling point of this compound (~81-82°C), change the receiving flask to collect the purified product.

    • End-run: As the distillation proceeds, if the temperature starts to rise significantly or drop, stop the distillation. The residue in the flask will contain higher-boiling impurities.

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent moisture contamination.

Protocol 2: Removal of Methanol using Extractive Distillation (Conceptual)

Principle: An entrainer is added to the mixture to alter the vapor-liquid equilibrium, increasing the relative volatility of methanol, allowing it to be distilled off more easily.

Potential Entrainers: For the similar dimethoxymethylsilane, methyl formate has been patented as an effective entrainer.[5]

Conceptual Workflow:

  • The crude this compound-methanol mixture is fed into an extractive distillation column.

  • The entrainer is fed at a higher point in the column.

  • The overhead product, enriched in methanol and the entrainer, is collected.

  • The bottom product, consisting of purified this compound with some entrainer, is collected.

  • The bottom product is then fed to a second distillation column to separate the purified this compound from the entrainer.

  • The entrainer can be recovered and recycled.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₄H₁₂O₂Si120.2281-82
MethanolCH₄O32.0464.7
DimethyldichlorosilaneC₂H₆Cl₂Si129.0670
MethyltrichlorosilaneCH₃Cl₃Si149.4866
TrimethylchlorosilaneC₃H₉ClSi108.6457

Table 2: Purity Levels of Commercially Available this compound

Purity GradeAssayAnalytical Method
Standard98%GC
High Purity≥99.5%GC

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification synthesis Crude this compound drying Chemical Drying (e.g., Molecular Sieves) synthesis->drying Remove H₂O, Methanol distillation Fractional Distillation drying->distillation Dried Crude Product analysis Purity Analysis (GC-MS, NMR) distillation->analysis Collected Fractions pure_product Purified This compound analysis->pure_product Purity > 99.5%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_distillation Troubleshooting Poor Separation in Distillation problem Poor Separation of This compound and Methanol cause1 Close Boiling Points / Azeotrope problem->cause1 cause2 Inefficient Distillation Setup problem->cause2 solution3 Consider Extractive Distillation cause1->solution3 solution1 Use High-Efficiency Fractionating Column cause2->solution1 solution2 Optimize Reflux Ratio cause2->solution2

Caption: Troubleshooting logic for poor distillation separation.

References

Validation & Comparative

A Researcher's Guide to Quantitative Surface Silylation: Dimethoxydimethylsilane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Surface silylation, a process that modifies surfaces with silicon-based compounds, is a cornerstone technique for tailoring hydrophobicity, biocompatibility, and adhesion. This guide provides a comprehensive quantitative comparison of Dimethoxydimethylsilane (DMDMS) with other common silylating agents, supported by experimental data and detailed protocols for key analytical techniques.

This compound (DMDMS) is a popular choice for surface modification due to its bifunctional nature, allowing for the formation of a stable, hydrophobic dimethylsilyl layer. Understanding its performance relative to other silylating agents is crucial for optimizing surface functionalization strategies. This guide delves into the quantitative analysis of surfaces treated with DMDMS and compares its efficacy against two other widely used silanes: Trimethylchlorosilane (TMCS), a monofunctional agent known for its high reactivity, and Methyltrimethoxysilane (MTMS), a trifunctional agent capable of forming cross-linked structures.

Comparative Analysis of Silylating Agents

To provide a clear comparison, the performance of DMDMS, TMCS, and MTMS was evaluated using several key surface analysis techniques. The following tables summarize the quantitative data obtained from these experiments.

Table 1: Water Contact Angle Measurements

Contact angle goniometry is a fundamental technique for assessing the hydrophobicity of a surface. A higher contact angle indicates a more hydrophobic surface. The data below represents the water contact angle on silica (B1680970) surfaces treated with different silylating agents.

Silylating AgentMolar Ratio (Agent/Hexane)Water Contact Angle (°)
This compound (DMDMS) 0.1142.5°
0.3145.1°
0.5146.3°
Trimethylchlorosilane (TMCS)0.1140.2°
0.3143.8°
0.5144.5°
Methyltrimethoxysilane (MTMS)0.1135.7°
0.3138.9°
0.5140.1°

Data synthesized from studies on silylated silica aerogels.[1][2][3][4][5]

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

XPS provides quantitative information about the elemental composition of a material's surface. The atomic percentages of silicon, carbon, and oxygen are indicative of the extent and nature of the silylation.

Silylating AgentSi 2p (at%)C 1s (at%)O 1s (at%)
This compound (DMDMS) Data not available in comparative studiesData not available in comparative studiesData not available in comparative studies
Trimethylchlorosilane (TMCS)28.518.253.3
Methyltrimethoxysilane (MTMS)Data not available in comparative studiesData not available in comparative studiesData not available in comparative studies

Note: Direct comparative XPS data for DMDMS versus other silanes under identical conditions is limited in the reviewed literature. The provided TMCS data is for a silylated silica surface and serves as a representative example.[6]

Table 3: Atomic Force Microscopy (AFM) Surface Roughness Analysis

AFM is used to characterize the topography and roughness of a surface at the nanoscale. The root mean square (RMS) roughness is a common parameter to quantify surface texture.

Silylating AgentRMS Roughness (nm)
This compound (DMDMS) Data not available in comparative studies
Trimethylchlorosilane (TMCS)Data not available in comparative studies
Methyltrimethoxysilane (MTMS) on SiO₂95.6
Uncoated Glass4.10
Table 4: Quartz Crystal Microbalance with Dissipation (QCM-D) Analysis

QCM-D is a real-time, surface-sensitive technique that can monitor the formation of thin films and their viscoelastic properties. Key parameters include the change in frequency (Δf), which corresponds to mass change, and the change in dissipation (ΔD), which relates to the film's rigidity.

Silylating AgentΔf (Hz)ΔD (x10⁻⁶)
This compound (DMDMS) Data not available in comparative studiesData not available in comparative studies
Other Silanes (Representative)-25 to -1502 to 10

Note: Quantitative QCM-D data for the direct comparison of DMDMS with other silylating agents is sparse. The representative values indicate the typical range of frequency and dissipation changes observed during the formation of a silane (B1218182) monolayer.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide standard protocols for the key experiments cited in this guide.

Protocol 1: Surface Silylation via Vapor Phase Deposition

Vapor phase deposition is a common method for creating uniform silane layers.

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • This compound (DMDMS) or other silylating agent

  • Vacuum deposition chamber or desiccator

  • Source of dry nitrogen or argon gas

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates to remove organic and inorganic contaminants. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to hydroxylate the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Drying: Dry the cleaned substrates in an oven at 110-120°C for at least 1 hour and then cool to room temperature in a desiccator.

  • Vapor Phase Deposition: Place the dried substrates in a vacuum chamber or desiccator. Place a small container with the silylating agent (e.g., DMDMS) in the chamber, ensuring it is not in direct contact with the substrates.

  • Evacuation: Evacuate the chamber to a low pressure to facilitate the vaporization of the silane.

  • Reaction: Allow the silylation reaction to proceed for a set period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Purging: After the reaction, purge the chamber with a dry inert gas (e.g., nitrogen or argon) to remove excess silane.

  • Curing: Cure the silylated substrates in an oven at 110-120°C for 1 hour to promote covalent bond formation and remove residual byproducts.

Protocol 2: Contact Angle Goniometry

Equipment:

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a fine needle for dispensing liquid droplets

  • Deionized water

Procedure:

  • Sample Placement: Securely place the silylated substrate on the sample stage of the goniometer.

  • Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate.

  • Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the goniometer's software to measure the contact angle between the baseline of the droplet and the tangent at the droplet's edge.

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and average the results.[3][12][13][14]

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis

Equipment:

  • X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα)

Procedure:

  • Sample Mounting: Mount the silylated substrate on a sample holder using a compatible adhesive or clips.

  • Introduction to Vacuum: Introduce the sample holder into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range to identify the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s).

  • Data Analysis: Use appropriate software to perform peak fitting and quantification of the high-resolution spectra to determine the atomic concentrations of the elements.[15][16][17][18][19][20]

Protocol 4: Atomic Force Microscopy (AFM) Imaging

Equipment:

  • Atomic Force Microscope

  • Sharp AFM tips (e.g., silicon nitride)

Procedure:

  • Sample Mounting: Secure the silylated substrate to an AFM sample puck using a suitable adhesive.

  • Tip Installation: Install a sharp AFM tip into the cantilever holder of the AFM.

  • Laser Alignment: Align the laser onto the cantilever and adjust the photodetector to obtain a strong signal.

  • Tuning: For tapping mode, tune the cantilever to its resonant frequency.

  • Imaging: Engage the tip with the surface and begin scanning. Optimize imaging parameters such as scan size, scan rate, and setpoint to obtain high-quality images.

  • Image Analysis: Use AFM analysis software to process the images and calculate surface roughness parameters (e.g., RMS roughness).[1][12][21][22][23][24]

Protocol 5: Quartz Crystal Microbalance with Dissipation (QCM-D) Monitoring

Equipment:

  • QCM-D instrument with a flow module

  • Quartz crystal sensors (e.g., silica-coated)

  • Syringe pump

Procedure:

  • Sensor Cleaning and Mounting: Clean the quartz crystal sensor according to the manufacturer's instructions and mount it in the QCM-D flow module.

  • Baseline Establishment: Flow a pure solvent (e.g., the solvent used for the silylation solution) over the sensor at a constant flow rate until a stable baseline in frequency and dissipation is achieved.

  • Sample Injection: Inject the silylating agent solution into the flow cell at a constant flow rate.

  • Real-time Monitoring: Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the silane molecules adsorb and form a layer on the sensor surface.

  • Rinsing: After the silylation process has reached equilibrium (i.e., no further changes in Δf and ΔD), rinse the sensor with the pure solvent to remove any non-adsorbed molecules.

  • Data Analysis: Analyze the QCM-D data to determine the mass uptake (from Δf) and viscoelastic properties (from ΔD) of the formed silane layer.[9][10][11][25][26]

Visualizing the Process: Workflows and Reactions

To better illustrate the experimental processes and chemical reactions involved in surface silylation, the following diagrams were generated using the DOT language.

G cluster_prep Substrate Preparation cluster_silylation Vapor Phase Silylation cluster_analysis Surface Analysis Cleaning Substrate Cleaning (Sonication) Hydroxylation Surface Hydroxylation (Piranha Treatment) Cleaning->Hydroxylation Drying Drying (Oven) Hydroxylation->Drying Placement Place Substrate & Silane in Chamber Drying->Placement Evacuation Evacuate Chamber Placement->Evacuation Reaction Reaction Evacuation->Reaction Purging Purge with Inert Gas Reaction->Purging Curing Curing (Oven) Purging->Curing CA Contact Angle Curing->CA XPS XPS Curing->XPS AFM AFM Curing->AFM QCMD QCM-D Curing->QCMD

Fig. 1: Experimental workflow for surface silylation and analysis.

Fig. 2: Simplified reaction pathway of DMDMS with a hydroxylated surface.

Conclusion

This guide provides a comparative overview of the quantitative analysis of surface silylation with this compound and other common silylating agents. The data presented in the tables, while highlighting the effectiveness of DMDMS in creating hydrophobic surfaces, also underscores the need for more direct comparative studies employing techniques like XPS, AFM, and QCM-D to provide a complete performance picture. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to conduct their own quantitative analyses of silylated surfaces. As the demand for precisely engineered surfaces continues to grow, a thorough understanding of the performance of different silylating agents, backed by robust quantitative data, will be indispensable.

References

A Comparative Analysis of Hydrophobicity in Dimethoxydimethylsilane and TEOS-Derived Coatings

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of surface modification, both dimethoxydimethylsilane and tetraethoxysilane (TEOS) serve as crucial precursors for developing coatings with tailored wettability. This guide provides a detailed comparison of the hydrophobicity of coatings derived from these two silanes, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

The hydrophobicity of a surface is primarily determined by its chemical composition and surface topography. Coatings derived from this compound inherently possess hydrophobic characteristics due to the presence of methyl groups, which are nonpolar. In contrast, coatings synthesized from TEOS alone are typically hydrophilic because of the presence of surface hydroxyl (Si-OH) groups. However, the hydrophobicity of TEOS-based coatings can be significantly manipulated by adjusting the synthesis parameters, particularly the molar ratio of water to TEOS in the sol-gel process.

Quantitative Comparison of Hydrophobicity

The water contact angle (WCA) is a key metric for quantifying the hydrophobicity of a surface. A higher WCA indicates greater hydrophobicity. The following table summarizes the WCA data for coatings prepared from a close analog of this compound (diethoxydimethylsilane) and from TEOS under varying conditions.

PrecursorMolar Ratio of H₂O/PrecursorWater Contact Angle (°)Reference
Diethoxydimethylsilane (DEDMS)Not specified~100-102[1]
Tetraethoxysilane (TEOS)0.3145[2]
Tetraethoxysilane (TEOS)>1.5<90[2]
Tetraethoxysilane (TEOS)21.06[2]

Experimental Protocols

Preparation of Hydrophobic TEOS-Based Silica (B1680970) Coatings

This protocol, adapted from a base-catalyzed sol-gel process, allows for the tuning of hydrophobicity by varying the water-to-TEOS molar ratio.[2]

Materials:

Procedure:

  • Prepare sols with varying molar ratios of water to TEOS (H₂O/TEOS), for instance, from 0.3 to 21.0.

  • Maintain a constant molar ratio of NH₄OH to TEOS at 0.09.

  • Mix TEOS with ethanol and the appropriate amount of deionized water and ammonium hydroxide solution.

  • Stir the resultant sols for 2 hours at 30 °C.

  • Age the sols in sealed glass containers at room temperature for a designated period before deposition.

  • Deposit the sol onto a substrate using a suitable method (e.g., dip-coating, spin-coating).

  • Dry and cure the coated substrate under controlled conditions to form the final silica coating.

General Protocol for Preparing a this compound-Based Coating

While a specific protocol for a coating solely from this compound with a cited contact angle was not available in the search results, a general sol-gel procedure can be outlined. The resulting hydrophobicity is expected to be in the range of that observed for DEDMS coatings.

Materials:

  • This compound

  • A suitable solvent (e.g., ethanol, isopropanol)

  • An acid or base catalyst (e.g., HCl or NH₄OH)

  • Deionized water

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the catalyst and a controlled amount of deionized water to initiate hydrolysis.

  • Stir the solution for a set period at a controlled temperature to allow for hydrolysis and condensation reactions to form a sol.

  • Apply the sol to a substrate via dip-coating, spin-coating, or spraying.

  • Dry and cure the coated substrate, often with a thermal treatment, to form a stable, hydrophobic polysiloxane coating.

Visualizing the Comparison and Processes

The following diagrams illustrate the logical comparison between the two precursors and a typical experimental workflow for preparing these coatings.

cluster_0 Precursor Properties and Resulting Hydrophobicity This compound This compound Methyl_Groups Presence of Methyl Groups This compound->Methyl_Groups TEOS TEOS Hydroxyl_Groups Formation of Surface Hydroxyl Groups TEOS->Hydroxyl_Groups Inherent_Hydrophobicity Inherent Hydrophobicity Methyl_Groups->Inherent_Hydrophobicity Tunable_Wettability Tunable Wettability (Hydrophobic to Hydrophilic) Hydroxyl_Groups->Tunable_Wettability

Caption: Comparison of this compound and TEOS properties.

cluster_1 Sol-Gel Experimental Workflow Start Start Mixing Mixing of Precursor, Solvent, Catalyst, and Water Start->Mixing Hydrolysis_Condensation Hydrolysis and Condensation (Sol Formation) Mixing->Hydrolysis_Condensation Aging Aging of the Sol Hydrolysis_Condensation->Aging Deposition Coating Deposition (e.g., Dip-Coating) Aging->Deposition Drying_Curing Drying and Curing Deposition->Drying_Curing Characterization Surface Characterization (e.g., Water Contact Angle) Drying_Curing->Characterization End End Characterization->End

Caption: A typical workflow for sol-gel coating preparation.

References

Characterizing Dimethoxydimethylsilane-Modified Surfaces: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, a precise understanding of the chemical and physical properties of coated substrates is paramount. Dimethoxydimethylsilane (DMDMS) is a common reagent used to create hydrophobic, low-energy surfaces by forming a self-assembled monolayer (SAM). The efficacy of this modification hinges on the quality, uniformity, and stability of the resulting silane (B1218182) layer. This guide provides an objective comparison of key analytical techniques used to characterize DMDMS-modified surfaces, complete with experimental data and detailed protocols to aid in method selection and data interpretation.

Comparison of Analytical Techniques

The characterization of a DMDMS-modified surface requires a multi-faceted approach, as no single technique can provide a complete picture. The choice of analytical method depends on the specific information required, such as elemental composition, molecular structure, surface topography, film thickness, or wettability. The following sections detail the most common and powerful techniques for this purpose.

Data Presentation: Quantitative Comparison

The table below summarizes typical quantitative data obtained from various analytical techniques for characterizing DMDMS and other short-chain alkylsilane-modified surfaces on silicon or glass substrates.

Analytical TechniqueParameter MeasuredTypical Value for DMDMS/Short-Chain AlkylsilaneKey Insights
Contact Angle Goniometry Static Water Contact Angle90° - 110°Surface hydrophobicity and wettability.[1]
Atomic Force Microscopy (AFM) Root Mean Square (RMS) Roughness< 0.5 nmSurface topography and uniformity of the monolayer.[2]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition (Atomic %)C: ~30-40%, O: ~35-45%, Si: ~25-35%Surface elemental stoichiometry and chemical state.[3][4]
Spectroscopic Ellipsometry (SE) Film Thickness0.5 - 1.0 nmThickness of the self-assembled monolayer.[5][6]
ATR-FTIR Spectroscopy Key Vibrational Bands~2960 cm⁻¹ (C-H), ~1260 cm⁻¹ (Si-CH₃), ~1000-1100 cm⁻¹ (Si-O-Si)Presence of specific chemical functional groups.[7]
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Characteristic FragmentsSi(CH₃)₂⁺, Si(CH₃)₃⁺, SiC₃H₉⁺Detailed molecular information of the outermost surface layer.[8]

In-Depth Analysis of Key Techniques

Contact Angle Goniometry

Principle: This technique measures the angle at which a liquid droplet interfaces with a solid surface. The contact angle is a direct measure of the surface's wettability and is determined by the balance of adhesive and cohesive forces. For a DMDMS-modified surface, a high water contact angle indicates successful hydrophobization due to the non-polar methyl groups of the silane orienting away from the surface.[9]

What it Measures:

  • Static and dynamic water contact angles

  • Contact angle hysteresis (the difference between advancing and receding contact angles)

  • Surface free energy

Experimental Protocol: Static Water Contact Angle Measurement [10]

  • Substrate Preparation: Ensure the DMDMS-modified substrate is clean and dry.

  • Droplet Deposition: Place a small droplet (typically 2-5 µL) of deionized water onto the surface using a precision syringe.

  • Image Capture: A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Software analyzes the droplet shape and calculates the contact angle between the tangent of the droplet and the surface.

  • Data Analysis: Repeat the measurement at multiple locations on the surface to ensure statistical relevance and assess uniformity.

Atomic Force Microscopy (AFM)

Principle: AFM utilizes a sharp tip attached to a cantilever to scan the surface of a sample. The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodiode system, generating a high-resolution, three-dimensional topographical map.

What it Measures:

  • Surface topography and morphology at the nanoscale[2]

  • Surface roughness parameters (e.g., RMS roughness)[11]

  • Phase imaging can reveal variations in surface chemistry and mechanical properties

Experimental Protocol: Tapping Mode AFM Imaging [11]

  • Sample Mounting: Securely mount the DMDMS-modified substrate onto the AFM sample stage.

  • Cantilever Selection: Choose a silicon cantilever with a sharp tip suitable for high-resolution imaging in tapping mode.

  • Tuning: Tune the cantilever to its resonant frequency.

  • Imaging Parameters: Set the scan size (e.g., 1x1 µm), scan rate (e.g., 1 Hz), and setpoint amplitude to achieve optimal image quality with minimal tip-sample interaction force.

  • Image Acquisition: Engage the tip with the surface and begin scanning to acquire topography and phase images.

  • Data Analysis: Use AFM software to flatten the image, remove artifacts, and calculate surface roughness parameters.

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS irradiates the sample surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment. This allows for the determination of the elemental composition and chemical bonding states at the surface.[12]

What it Measures:

  • Elemental composition of the surface (typically top 5-10 nm)[4]

  • Chemical states and bonding environments of the detected elements

  • Can be used to estimate the thickness of thin films

Experimental Protocol: XPS Analysis [13]

  • Sample Introduction: Mount the DMDMS-modified sample on a holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Perform a survey scan to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p).

  • Data Analysis: Process the spectra to determine the atomic concentrations of the elements. Deconvolute the high-resolution peaks to identify different chemical states (e.g., Si-C, Si-O).

Spectroscopic Ellipsometry (SE)

Principle: SE is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. By analyzing these changes over a range of wavelengths, the thickness and optical constants (refractive index and extinction coefficient) of thin films can be determined with high precision.[14][15]

What it Measures:

  • Film thickness from sub-nanometer to several micrometers[5]

  • Optical constants of the film

Experimental Protocol: Film Thickness Measurement [13]

  • Sample Alignment: Place the DMDMS-modified substrate on the ellipsometer stage and align it.

  • Data Acquisition: Measure the ellipsometric parameters (Ψ and Δ) over a specified spectral range (e.g., 300-800 nm) at one or more angles of incidence (typically 65-75°).

  • Modeling: Create an optical model of the sample, consisting of the substrate (e.g., silicon with a native oxide layer) and the DMDMS film.

  • Data Fitting: Fit the experimental data to the model by adjusting the thickness and optical constants of the DMDMS layer until the calculated data matches the measured data.

Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Principle: In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index in such a way that it undergoes total internal reflection at the surface. An evanescent wave penetrates a short distance into the sample placed in contact with the crystal. This wave is absorbed at specific frequencies corresponding to the vibrational modes of the molecules in the sample, providing a chemical fingerprint.

What it Measures:

  • Presence of specific functional groups[7]

  • Information about molecular orientation and bonding

Experimental Protocol: ATR-FTIR Analysis [7]

  • Crystal Cleaning: Ensure the ATR crystal is clean.

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Contact: Place the DMDMS-modified surface in firm contact with the ATR crystal.

  • Sample Spectrum: Collect the infrared spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the DMDMS layer.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Principle: ToF-SIMS bombards the sample surface with a pulsed primary ion beam, causing the emission of secondary ions from the outermost molecular layer. These secondary ions are accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. This provides detailed molecular information about the surface with high sensitivity.[16]

What it Measures:

  • Molecular composition of the top 1-2 nm of the surface

  • High-resolution chemical imaging of the surface

  • Depth profiling to analyze the composition as a function of depth

Experimental Protocol: Static ToF-SIMS Analysis [17]

  • Sample Preparation: Mount the sample on a holder suitable for UHV.

  • Analysis Conditions: Operate in static SIMS mode to minimize surface damage and analyze the intact molecular surface.

  • Data Acquisition: Acquire positive and negative ion mass spectra from the surface.

  • Data Analysis: Identify characteristic molecular fragments of DMDMS and any potential contaminants. Use imaging mode to map the distribution of these fragments across the surface.

Visualization of Workflows and Relationships

Experimental Workflow for Surface Characterization

experimental_workflow cluster_prep Surface Preparation cluster_analysis Surface Analysis cluster_data Data Interpretation substrate Substrate (Si/Glass) cleaning Cleaning & Activation substrate->cleaning modification DMDMS Deposition cleaning->modification curing Curing modification->curing contact_angle Contact Angle curing->contact_angle afm AFM curing->afm xps XPS curing->xps ellipsometry Ellipsometry curing->ellipsometry ftir ATR-FTIR curing->ftir tof_sims ToF-SIMS curing->tof_sims wettability Wettability contact_angle->wettability topography Topography afm->topography composition Composition xps->composition thickness Thickness ellipsometry->thickness functional_groups Functional Groups ftir->functional_groups molecular_info Molecular Info tof_sims->molecular_info

Caption: General workflow for the preparation and characterization of a DMDMS-modified surface.

Logical Relationships of Analytical Techniques

logical_relationships surface DMDMS-Modified Surface physical Physical Properties surface->physical chemical Chemical Properties surface->chemical wettability Wettability physical->wettability topography Topography physical->topography thickness Thickness physical->thickness elemental Elemental Composition chemical->elemental molecular Molecular Structure chemical->molecular goniometry Contact Angle wettability->goniometry afm AFM topography->afm se Ellipsometry thickness->se xps XPS elemental->xps molecular->xps ftir ATR-FTIR molecular->ftir tof_sims ToF-SIMS molecular->tof_sims

Caption: Interrelationship between surface properties and the analytical techniques used for their characterization.

References

A Comparative Guide to the Validation of Dimethoxydimethylsilane Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for reagents like dimethoxydimethylsilane (DMDMS) is critical in research and development, particularly in pharmaceutical and material science applications where impurities can significantly alter reaction outcomes and product performance.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier method for this purpose, offering unparalleled specificity and sensitivity. This guide provides an objective comparison of GC-MS with other analytical techniques for validating the purity of this compound, supported by experimental protocols and data.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. For a volatile compound like this compound, this synergy is ideal. The GC component separates DMDMS from any volatile impurities, while the MS component provides definitive identification of these separated compounds based on their unique mass fragmentation patterns. This dual capability allows for not only the quantification of purity but also the identification of unknown contaminants.[2]

The key advantages of using GC-MS for DMDMS purity validation include:

  • High Specificity: The mass spectrometer detector can distinguish between compounds with similar retention times that might co-elute in other chromatographic methods.[2]

  • High Sensitivity: GC-MS can detect and identify trace-level impurities, which is crucial for high-purity applications.[3][4]

  • Definitive Identification: Mass spectral libraries (e.g., NIST) allow for the confident identification of impurities, providing valuable insights into potential sources of contamination or degradation pathways.[5]

Alternative Methodologies: A Comparative Overview

While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a widely used technique for quantifying organic compounds.[6] The FID detector offers high sensitivity and a wide linear range for many organic analytes.[3][4] However, its primary drawback is its lack of specificity.[2] It cannot definitively identify peaks; identification is based solely on retention time, which is not unique. For routine quality control where the impurity profile is well-characterized, GC-FID can be a cost-effective and efficient alternative.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.[8][10] By using a certified internal standard, the absolute purity of DMDMS can be calculated. qNMR provides structural information about the molecule and any impurities present, but it may have lower sensitivity for trace impurities compared to GC-MS.[11][12]

Quantitative Data Comparison

The selection of an analytical method often depends on specific experimental needs. The table below summarizes key performance metrics for the discussed techniques in the context of volatile silane (B1218182) analysis.

Parameter GC-MS GC-FID Quantitative NMR (¹H qNMR)
Principle Chromatographic Separation & Mass-to-Charge RatioChromatographic Separation & Flame IonizationNuclear Spin Resonance in a Magnetic Field
Specificity Very High (Mass Spectrum)[2]Moderate (Retention Time)High (Chemical Shift & Coupling)
Impurity ID Yes (via spectral libraries)[5]No (requires known standards)Yes (structural elucidation)[8]
Sensitivity High (ng to pg range)[3]High (pg range for hydrocarbons)[13][14]Moderate (µg to mg range)
Quantitation Excellent (with calibration)Excellent (with calibration)[6][7]Excellent (Absolute, with internal std.)[10][11]
Sample Throughput ModerateHighModerate
Destructive? YesYesNo[9]

Detailed Experimental Protocols

GC-MS Protocol for this compound Purity Validation

This protocol provides a general framework for the analysis. Instrument parameters should be optimized for the specific system in use.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dilute the sample in a suitable volatile solvent (e.g., heptane (B126788) or dichloromethane) to a final concentration of approximately 1 mg/mL in a 2 mL autosampler vial.[13] Heptane is often preferred as it can improve sensitivity compared to polar solvents like methanol.[13]

  • Cap the vial immediately to prevent the evaporation of the volatile silane.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for analyzing organosilicon compounds.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5][15]

  • Injection: 1 µL injection volume in splitless mode to maximize sensitivity for trace impurities.[5][15]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: 250°C for 5 minutes.

  • MS Detector Parameters:

    • Transfer Line Temperature: 250°C.[15]

    • Ion Source Temperature: 230°C.[15]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 35-400.[15]

3. Data Analysis:

  • Integrate the peak area for this compound and all other detected impurity peaks.

  • Identify the main peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from the NIST database.[16]

  • Identify impurity peaks by searching their mass spectra against the NIST library.

  • Calculate the purity of the sample using the area percent method (assuming similar response factors for closely related impurities). Purity (%) = (Area of DMDMS Peak / Total Area of All Peaks) x 100. For higher accuracy, a calibration curve with a certified reference standard should be used.

Visualizing the Workflow and Method Comparison

The following diagrams, created using the DOT language, illustrate the experimental workflow for GC-MS analysis and a logical comparison of the analytical methods.

GCMS_Workflow prep Sample Prep (Dilution in Heptane) inj GC Injection (1 µL, Splitless) prep->inj sep GC Separation (HP-5MS Column) inj->sep ion Ionization (EI, 70 eV) sep->ion ms Mass Analysis (Quadrupole) ion->ms data Data Processing (Integration & Library Search) ms->data report Purity Report (% Area) data->report Method_Comparison center Purity Validation of DMDMS gcms GC-MS center->gcms gcfid GC-FID center->gcfid qnmr qNMR center->qnmr spec High Specificity (Mass Spectrum) gcms->spec id Impurity ID gcms->id sens_h High Sensitivity gcms->sens_h quant Excellent Quantitation gcfid->quant cost Cost-Effective gcfid->cost abs_q Absolute Quantitation qnmr->abs_q struct Structural Info qnmr->struct non_d Non-Destructive qnmr->non_d

References

A Comparative Analysis of Silane Coupling Agents for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a silane (B1218182) coupling agent is a critical determinant in the successful surface modification of inorganic materials for a multitude of applications, ranging from enhancing the performance of composite materials to the development of sophisticated drug delivery systems.[1] These organosilicon compounds are instrumental in bridging the interface between inorganic substrates and organic polymers, thereby improving adhesion, durability, and overall performance. This guide offers a comparative analysis of various silane coupling agents, supported by experimental data, to inform the selection process for researchers, scientists, and drug development professionals.

Performance Benchmark: A Quantitative Comparison

The efficacy of a silane coupling agent is quantified by its impact on key surface properties. The following tables summarize performance data from various studies, offering a direct comparison to aid in selecting the optimal agent for specific applications.

Table 1: Comparative Adhesion Strength of Various Silane Coupling Agents

Silane Coupling AgentSubstrateResin/CoatingAdhesion Strength (MPa)Reference
No Treatment (Control)TitaniumCarbon Fiber Reinforced Polymer (CFRP)15.74[2]
KH-550 (Aminosilane)TitaniumCarbon Fiber Reinforced Polymer (CFRP)~12.0 (estimated from graph)[2]
KH-560 (Epoxysilane)TitaniumCarbon Fiber Reinforced Polymer (CFRP)12.72[2]
KH-792 (Aminosilane)TitaniumCarbon Fiber Reinforced Polymer (CFRP)~11.0 (estimated from graph)[2]
Resin Pre-coatingTitaniumCarbon Fiber Reinforced Polymer (CFRP)20.73[2]
No Treatment (Control)ZirconiaResin-luting agent3.3773 (kgF)[3]
Silane Coupling AgentZirconiaResin-luting agent8.6907 (kgF)[3]
P-tetraalkoxysilanesSubstrateSilicone Resin1.33[4]
P-APTESSubstrateSilicone Resin< 1.33[4]
P-DAMOSubstrateSilicone Resin< 1.33[4]

Table 2: Impact of Silane Treatment on Surface Wettability (Water Contact Angle)

Surface TreatmentSubstrateContact Angle (°)Reference
Unmodified Wood FiberWood Fiber103.4[5]
Methyl Trimethoxy Silane (MTMS)Wood Fiber136.0[5]
Octyl Trimethoxy Silane (OTMS)Wood Fiber127.9[5]
Dodecyl Trimethoxysilane (DTMS)Wood Fiber139.7[5]
Untreated MicrochipGlass18.6 ± 5.3[6]
0.0002 VR-treatedGlass58.2 ± 6.6[6]
0.01 VR-treatedGlass75.8 ± 6.2[6]
Initial Contact AngleAluminum Alloy20.9[7]
After Silane TreatmentAluminum AlloyHigher than initial (not specified)[7]
Unetched ControlLithium DisilicateLowest[8]
Unetched + Monobond NLithium DisilicateHighest[8]
Etched ControlLithium DisilicateLowest[8]
Etched + Kerr Silane PrimerLithium DisilicateHighest[8]

The Mechanism of Silane Coupling Agents

Silane coupling agents possess a unique molecular structure consisting of a silicon atom bonded to both hydrolyzable alkoxy groups and a non-hydrolyzable organofunctional group.[1] The alkoxy groups (e.g., methoxy, ethoxy) hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of an inorganic substrate, forming stable covalent bonds (M-O-Si, where M is the substrate). Concurrently, the organofunctional group (e.g., amino, epoxy, vinyl) is available to react and form covalent bonds with an organic polymer matrix. This dual reactivity allows silanes to act as a molecular bridge, chemically linking the inorganic and organic phases.

SilaneMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymer_reaction Step 3: Reaction with Polymer Silane R-Si(OR')₃ Silane Coupling Agent Silanol R-Si(OH)₃ Silanol Silane->Silanol + 3 H₂O Water H₂O Silanol2 R-Si(OH)₃ Substrate Inorganic Substrate with -OH groups BondedSilane Substrate-O-Si(OH)₂-R Covalent Bond Substrate->BondedSilane Silanol2->BondedSilane - H₂O BondedSilane2 Substrate-O-Si(OH)₂-R CoupledInterface Substrate-O-Si-R-Polymer Coupled Interface BondedSilane2->CoupledInterface Polymer Organic Polymer Polymer->CoupledInterface

Figure 1. General mechanism of a silane coupling agent. (Max Width: 760px)

Experimental Protocols

Reproducible and reliable results in surface modification hinge on meticulous experimental procedures. The following are detailed methodologies for key experiments.

1. Protocol for Surface Preparation and Silanization

This protocol outlines a general procedure for treating a substrate surface with a silane coupling agent.

  • Substrate Cleaning:

    • Sonication: Sonicate the substrate in a detergent solution (e.g., 1-2% Hellmanex III) for 20 minutes.[9]

    • Rinsing: Rinse thoroughly with deionized water (10-15 times) until no bubbles are observed.[9]

    • Solvent Cleaning: Sonicate in acetone (B3395972) for 20 minutes, followed by a rinse with methanol.[9]

    • Drying and Activation: Dry the substrate with an air gun and then bake in an oven at 110°C for at least 10 minutes to dry and activate surface hydroxyl groups.[9]

  • Silane Solution Preparation:

    • Prepare a 95% ethanol (B145695) / 5% water solution.[10]

    • Adjust the pH to 4.5-5.5 with acetic acid.[10]

    • Add the silane coupling agent to the solution with stirring to a final concentration of 2% (v/v).[10]

    • Allow the solution to stand for at least 5 minutes for hydrolysis to occur.[10]

  • Silanization:

    • Immersion: Immerse the cleaned and dried substrates in the silane solution for 1-2 minutes with gentle agitation.[10]

    • Rinsing: Briefly rinse the substrates with ethanol to remove excess silane.[10]

  • Curing:

    • Heat Curing: Cure the treated substrates in an oven at 110°C for 5-10 minutes.[10]

    • Room Temperature Curing: Alternatively, allow the substrates to stand at room temperature for 24 hours.[10]

SilanizationWorkflow Start Start Cleaning Substrate Cleaning (Sonication & Rinsing) Start->Cleaning Drying Drying & Activation (110°C Oven) Cleaning->Drying SolutionPrep Silane Solution Preparation (2%) Drying->SolutionPrep Silanization Silanization (Immersion) SolutionPrep->Silanization Rinsing Rinsing (Ethanol) Silanization->Rinsing Curing Curing (110°C or 24h RT) Rinsing->Curing End End Curing->End

Figure 2. Experimental workflow for surface silanization. (Max Width: 760px)

2. Protocol for Adhesion Strength Measurement (Single Lap Shear Test)

This protocol is adapted from studies evaluating the bond strength between a treated substrate and a composite material.[2]

  • Sample Preparation:

    • Prepare substrates with the desired surface treatment (e.g., control, different silane coatings).

    • Bond the treated substrates to the composite material using a standardized adhesive and curing procedure.

  • Testing Procedure:

    • Mount the bonded specimens in a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 0.5 mm/min) until failure.[3]

    • Record the maximum load at which failure occurs.

  • Data Analysis:

    • Calculate the shear strength by dividing the maximum load by the bonded area.

    • Statistically analyze the results to compare the performance of different surface treatments.

3. Protocol for Contact Angle Measurement

This protocol describes the sessile drop method for determining the wettability of a surface.

  • Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.[11]

  • Procedure:

    • Place the silanized substrate on the sample stage.[11]

    • Gently dispense a small droplet of a probe liquid (typically deionized water) onto the surface.[11]

    • Capture an image of the droplet at the solid-liquid-vapor interface.

    • Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Interpretation: A higher contact angle indicates a more hydrophobic surface, while a lower contact angle suggests a more hydrophilic surface.[5]

Conclusion

The selection of an appropriate silane coupling agent is a multifaceted process that requires careful consideration of the substrate, the polymer matrix, and the desired surface properties. This guide provides a foundational comparison of different silanes based on quantitative data and standardized experimental protocols. For optimal results, it is crucial to choose a silane with a functional group that is compatible with the organic matrix and to meticulously optimize the silanization process parameters for the specific application. Further investigation into the long-term stability and performance of these surface modifications in relevant environments is recommended for critical applications in research and drug development.

References

assessing the thermal stability of Dimethoxydimethylsilane-derived polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Dimethoxydimethylsilane-Derived Polymers

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is crucial for a wide range of applications, from ensuring the integrity of materials during heat sterilization to the development of robust drug delivery systems. This compound is a common precursor for the synthesis of polysiloxanes, most notably polydimethylsiloxane (B3030410) (PDMS), which is valued for its biocompatibility, flexibility, and thermal resistance. This guide provides a comparative analysis of the thermal stability of PDMS and other relevant silicon-based polymers, supported by experimental data from Thermogravimetric Analysis (TGA).

Data Presentation

The thermal stability of polymers is typically evaluated by TGA, which measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters include the onset decomposition temperature (often reported as the temperature at which 5% weight loss occurs, Td5%) and the amount of residual mass at a high temperature. The following table summarizes these parameters for various polysiloxanes.

Polymer TypeSpecific PolymerTd5% (°C)AtmosphereResidual Mass (%) @ Temperature (°C)Reference
This compound-Derived Polydimethylsiloxane (PDMS)~370-450Nitrogen< 5% @ 600[1][2]
PDMS with Carbon Nanofiber (4 wt.%)~475Nitrogen~10% @ 600[2]
Phenyl-Substituted Polysiloxane Poly(phenyl-substituted siloxane/silsesquioxane)~360-381Nitrogen~60-75% @ 800[3][4]
Fluorine-Substituted Polysiloxane Silicone resin with trifluorovinyl ether groups~374-461Nitrogen~60-70% @ 800[5]

Note: The thermal stability of PDMS can be influenced by its molecular weight, with lower molecular weight polymers sometimes exhibiting higher initial decomposition temperatures. The presence of additives and fillers can also significantly enhance thermal stability.

Experimental Protocols

A standardized method for assessing the thermal stability of polymers is essential for reproducible and comparable results. The following is a generalized protocol for Thermogravimetric Analysis (TGA) based on the principles outlined in ASTM E1131.[6][7][8][9][10]

Objective:

To determine the thermal stability of a polymer sample by measuring its mass loss as a function of temperature.

Apparatus:
  • Thermogravimetric Analyzer (TGA) with a precision microbalance and a programmable furnace.[6]

  • Sample pans (e.g., alumina, platinum).

  • Gas flow controller for nitrogen and/or air.

Procedure:
  • Sample Preparation:

    • Ensure the polymer sample is representative of the material to be tested.

    • Accurately weigh a small sample, typically 5-10 mg, into a tared TGA sample pan.[2]

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

    • Select the appropriate atmosphere for the analysis. For assessing thermal decomposition in the absence of oxidation, use an inert gas like nitrogen with a typical flow rate of 20-50 mL/min. For studying oxidative stability, use air or oxygen.

    • Program the temperature profile. A common method is a linear heating ramp, for example, from room temperature to 800°C at a rate of 10°C/min or 20°C/min.[2]

  • Data Collection:

    • Place the sample pan in the TGA furnace.

    • Tare the balance to set the initial mass to 100%.

    • Initiate the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate a TGA curve.

    • Determine the onset of decomposition, often taken as the temperature at which 5% mass loss occurs (Td5%).

    • Determine the temperature of maximum rate of mass loss from the peak of the first derivative of the TGA curve (DTG curve).

    • Record the percentage of residual mass at the end of the experiment.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for TGA and a simplified degradation pathway for PDMS.

TGA_Workflow Experimental Workflow for Thermogravimetric Analysis (TGA) cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_results Data Interpretation Sample_Weighing Weigh 5-10 mg of polymer sample Set_Atmosphere Set inert (N2) or oxidative (Air) atmosphere Sample_Weighing->Set_Atmosphere Program_Temperature Program temperature ramp (e.g., 10°C/min to 800°C) Set_Atmosphere->Program_Temperature Run_TGA Place sample in furnace and start heating program Program_Temperature->Run_TGA Record_Data Continuously record mass vs. temperature Run_TGA->Record_Data Plot_Curve Generate TGA curve (% mass vs. temp) Record_Data->Plot_Curve Determine_Parameters Determine Td5%, DTG peak, and residual mass Plot_Curve->Determine_Parameters

TGA Experimental Workflow

PDMS_Degradation Simplified Thermal Degradation of Polydimethylsiloxane (PDMS) PDMS_Polymer Polydimethylsiloxane (PDMS) Linear Polymer Chain Heat_Input Heat (>350°C in inert atm.) Backbiting Intramolecular Cyclization ('Backbiting' reaction) Heat_Input->Backbiting initiates Cyclic_Oligomers Volatile Cyclic Oligomers (e.g., D3, D4, D5) Backbiting->Cyclic_Oligomers forms Mass_Loss Significant Mass Loss Cyclic_Oligomers->Mass_Loss leads to

PDMS Thermal Degradation Pathway

References

A Comparative Guide to Surface Hydrophobicity: Dimethoxydimethylsilane-Treated Glass vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving specific surface wettability on glass substrates is a critical parameter in a myriad of applications, from cell culture to microfluidics. This guide provides a comprehensive comparison of the hydrophobicity of glass surfaces treated with dimethoxydimethylsilane and other common silanizing agents. The data presented is supported by detailed experimental protocols to ensure reproducibility.

The modification of glass surfaces to alter their interaction with water is a fundamental technique in many scientific disciplines. Silanization, the process of coating a surface with organofunctional alkoxysilane molecules, is a widely adopted method to render hydrophilic glass surfaces hydrophobic. The degree of hydrophobicity, quantified by the water contact angle, can be tailored by selecting silanes with different functional groups.

This guide focuses on the performance of this compound as a surface modifying agent and compares it with untreated glass and glass treated with more hydrophobic alternatives, namely octadecyltrichlorosilane (B89594) (a long-chain alkylsilane) and trichloro(1H,1H,2H,2H-perfluorooctyl)silane (a fluorinated silane).

Comparative Analysis of Water Contact Angles

The hydrophobicity of a surface is determined by measuring the contact angle of a water droplet on the surface. A higher contact angle indicates greater hydrophobicity. The following table summarizes the static water contact angles on soda-lime glass surfaces under different treatment conditions.

Surface TreatmentChemical Formula of Silane (B1218182)Water Contact Angle (θ)
Untreated Soda-Lime GlassN/A~30° - 50°
This compound (DMDMS)(CH₃)₂Si(OCH₃)₂~70° - 80°
Octadecyltrichlorosilane (OTS)CH₃(CH₂)₁₇SiCl₃~105° - 110°
Trichloro(1H,1H,2H,2H-perfluorooctyl)silaneC₈H₄Cl₃F₁₃Si~110° - 120°

Key Observations:

  • Untreated Glass: Soda-lime glass is inherently hydrophilic due to the presence of silanol (B1196071) groups (Si-OH) on its surface, resulting in low water contact angles.

  • This compound (DMDMS): Treatment with DMDMS significantly increases the hydrophobicity of the glass surface. The methyl groups of the silane replace the polar silanol groups, leading to a water-repellent surface.

  • Octadecyltrichlorosilane (OTS): The long alkyl chain of OTS creates a more densely packed and non-polar surface, resulting in a significantly higher water contact angle compared to DMDMS.

  • Fluorinated Silane: The presence of fluorine atoms in trichloro(1H,1H,2H,2H-perfluorooctyl)silane dramatically lowers the surface energy, leading to the highest degree of hydrophobicity among the compared treatments.

Experimental Protocols

Reproducible contact angle measurements are contingent on meticulous experimental procedures. The following sections detail the protocols for substrate preparation, silanization, and contact angle measurement.

Glass Substrate Cleaning

A thorough cleaning of the glass substrate is paramount to ensure a uniform and reactive surface for silanization.

Materials:

  • Soda-lime glass slides

  • Detergent solution (e.g., 2% Hellmanex™ III)

  • Deionized (DI) water

  • Acetone (B3395972) (reagent grade)

  • Isopropyl alcohol (reagent grade)

  • Nitrogen gas stream

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

Procedure:

  • Sonication: Sonicate the glass slides in a detergent solution for 15-20 minutes.

  • Rinsing: Thoroughly rinse the slides with DI water.

  • Solvent Cleaning: Sonicate the slides in acetone for 10 minutes, followed by sonication in isopropyl alcohol for 10 minutes.

  • Drying: Dry the slides under a stream of clean, dry nitrogen gas.

  • Piranha Etching (Optional but Recommended for Complete Hydroxylation): Immerse the cleaned and dried slides in freshly prepared Piranha solution for 30-60 minutes in a fume hood.

  • Final Rinse and Dry: Copiously rinse the slides with DI water and then dry them under a nitrogen stream. The slides should be used for silanization immediately after cleaning.

Silanization Procedure (Vapor Phase Deposition)

Vapor phase deposition is a common method for creating a uniform silane monolayer.

Materials:

  • Cleaned glass slides

  • This compound (or alternative silane)

  • Vacuum desiccator

  • Small vial or container for the silane

Procedure:

  • Place the clean, dry glass slides inside a vacuum desiccator.

  • In a fume hood, place a small, open vial containing a few drops of the silanizing agent (e.g., this compound) inside the desiccator, ensuring it is not in direct contact with the slides.

  • Evacuate the desiccator using a vacuum pump for 10-15 minutes to allow the silane to vaporize.

  • Close the desiccator valve and leave the slides exposed to the silane vapor for a specified duration (typically 1-2 hours for DMDMS, may vary for other silanes).

  • Vent the desiccator in a fume hood.

  • Remove the coated slides and rinse them with a non-polar solvent (e.g., toluene (B28343) or hexane) to remove any excess, unbound silane.

  • Dry the slides with a stream of nitrogen.

  • Cure the slides in an oven at 100-120°C for 30-60 minutes to promote covalent bonding of the silane to the glass surface.

Contact Angle Measurement (Sessile Drop Method)

The sessile drop method is a standard technique for determining the static contact angle.

Equipment:

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a flat-tipped needle

  • High-purity water

Procedure:

  • Place the silanized glass slide on the sample stage of the goniometer.

  • Fill the syringe with high-purity water.

  • Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the glass slide.

  • The camera will capture a profile image of the droplet.

  • Use the goniometer's software to analyze the image and measure the angle formed between the tangent to the droplet at the three-phase (solid-liquid-gas) contact point and the baseline of the droplet on the surface.

  • Perform measurements at multiple locations on the surface to ensure consistency and report the average value.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental process for determining the water contact angle of treated glass surfaces.

experimental_workflow cluster_prep Substrate Preparation cluster_treatment Surface Treatment cluster_measurement Measurement cleaning Glass Cleaning hydroxylation Surface Hydroxylation (Piranha Treatment) cleaning->hydroxylation drying1 Drying hydroxylation->drying1 silanization Silanization (Vapor Deposition) drying1->silanization rinsing Rinsing silanization->rinsing curing Curing rinsing->curing measurement Contact Angle Measurement (Sessile Drop) curing->measurement analysis Data Analysis measurement->analysis

Caption: Experimental workflow for contact angle measurement.

Conclusion

The choice of silanizing agent has a profound impact on the resulting hydrophobicity of a glass surface. While this compound provides a significant increase in water repellency compared to untreated glass, for applications requiring a higher degree of hydrophobicity, long-chain alkylsilanes like octadecyltrichlorosilane or fluorinated silanes are more effective alternatives. The selection of the appropriate surface treatment should be guided by the specific requirements of the intended application. The detailed protocols provided in this guide will enable researchers to achieve consistent and reproducible surface modifications for their experimental needs.

Spectroscopic Confirmation of Covalent Bonding in Dimethoxydimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dimethoxydimethylsilane (DMDMS) and its alternatives, focusing on the spectroscopic evidence of covalent bonding. The data presented is intended to assist researchers in selecting appropriate organosilane compounds for their specific applications, such as in the synthesis of polymers, surface modification, and as crosslinking agents.

Covalent Bond Analysis: A Spectroscopic Overview

The confirmation of covalent bonds within this compound and similar organosilane compounds relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are powerful tools for elucidating molecular structure and confirming the presence of specific covalent linkages. This guide will delve into the characteristic spectral signatures that validate the covalent framework of DMDMS and compare them against common alternatives: Tetraethoxysilane (TEOS), Methyltrimethoxysilane (MTMS), and 1,2-Bis(trimethoxysilyl)ethane (BTME).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for DMDMS and its alternatives, providing a quantitative basis for comparison.

Table 1: 1H NMR Spectral Data

CompoundChemical Shift (δ) of Si-CH3 (ppm)Chemical Shift (δ) of -OCH3 (ppm)
This compound (DMDMS)~0.13~3.51
Methyltrimethoxysilane (MTMS)~0.1~3.6

Table 2: 13C NMR Spectral Data

CompoundChemical Shift (δ) of Si-CH3 (ppm)Chemical Shift (δ) of -OCH3 (ppm)
This compound (DMDMS)Not explicitly foundNot explicitly found
Methyltrimethoxysilane (MTMS)Not explicitly found~50

Table 3: 29Si NMR Spectral Data

CompoundChemical Shift (δ) (ppm)
This compound (DMDMS)Not explicitly found
Tetraethoxysilane (TEOS)~-81.7
Methyltrimethoxysilane (MTMS)-37 to -39 (monomer)

Table 4: Key Infrared (IR) Absorption Bands (cm-1)

CompoundSi-O-C StretchingSi-C StretchingC-H Stretching
This compound (DMDMS)~1050-1100~800, ~1260~2840-2960
Tetraethoxysilane (TEOS)~1100, ~1075-~2880-2975
Methyltrimethoxysilane (MTMS)~1090~815, ~1275~2840-2940
1,2-Bis(trimethoxysilyl)ethane (BTME)Not explicitly foundNot explicitly foundNot explicitly found

Table 5: Key Raman Spectroscopy Shifts (cm-1)

CompoundSi-O StretchingSi-C Stretching
This compound (DMDMS)~600-700Not explicitly found
Tetraethoxysilane (TEOS)~656-

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and confirm the covalent environment of protons (1H), carbons (13C), and silicon (29Si) nuclei.

Procedure for 1H and 13C NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of the organosilane sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: pulse width of 30°, relaxation delay of 1-2 seconds, and acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse width of 30-45°, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify functional groups and confirm covalent bonds by detecting their characteristic vibrational frequencies.

Procedure for Liquid Samples (Neat):

  • Sample Preparation: Place one to two drops of the neat liquid organosilane sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-containing salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm-1.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Raman Spectroscopy

Objective: To complement IR spectroscopy in identifying covalent bonds, particularly those that are weakly IR-active but strongly Raman-active (e.g., Si-Si bonds, if present).

Procedure:

  • Sample Preparation: Place the liquid organosilane sample in a glass capillary tube or a suitable sample holder.

  • Instrumentation: Employ a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered light using a high-sensitivity detector.

    • The spectrum is typically plotted as intensity versus Raman shift (in cm-1).

Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical flow of the spectroscopic analysis and the interpretation of the resulting data to confirm covalent bonding.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Interpretation Sample This compound (or alternative) NMR NMR Spectroscopy (1H, 13C, 29Si) Sample->NMR IR IR Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data Raman_Data Raman Spectrum Raman->Raman_Data Confirmation Confirmation of Covalent Bonds (Si-O, Si-C, C-H) NMR_Data->Confirmation IR_Data->Confirmation Raman_Data->Confirmation

Caption: Experimental workflow for spectroscopic analysis.

Data_Interpretation cluster_nmr NMR Data cluster_ir_raman Vibrational Spectroscopy Data cluster_conclusion Conclusion H1_NMR 1H NMR: - Signal for Si-CH3 - Signal for O-CH3 Covalent_Bonding Evidence of Covalent Bonding: - Si-O - Si-C - C-H - O-C H1_NMR->Covalent_Bonding Proton Environment C13_NMR 13C NMR: - Signal for Si-CH3 - Signal for O-CH3 C13_NMR->Covalent_Bonding Carbon Skeleton Si29_NMR 29Si NMR: - Signal for Si environment Si29_NMR->Covalent_Bonding Silicon Connectivity IR IR Spectroscopy: - Si-O-C stretch - Si-C stretch - C-H stretch IR->Covalent_Bonding Functional Groups Raman Raman Spectroscopy: - Si-O stretch - Si-C stretch Raman->Covalent_Bonding Molecular Vibrations

Caption: Logical relationship of spectral data to confirm covalent bonds.

literature review of Dimethoxydimethylsilane applications in material science

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dimethoxydimethylsilane in Advanced Material Science

This compound (DMDMS) is a versatile organosilicon compound that has garnered significant attention in material science due to its unique chemical structure and reactivity. It serves as a crucial precursor for silica-based materials, a modifying agent for silicone polymers, and an effective coupling agent for surface treatments. This guide provides an objective comparison of DMDMS with alternative materials, supported by experimental data, to assist researchers and scientists in selecting the optimal precursors for their specific applications.

Key Applications and Performance

DMDMS is utilized in a variety of applications, including the synthesis of high-performance coatings, silica (B1680970) aerogels, gas separation membranes, and as a structural control agent in silicone rubbers.[1][2] Its bifunctional nature, with two hydrolyzable methoxy (B1213986) groups and two stable methyl groups, allows for the formation of linear polymer chains and controlled cross-linking, imparting unique properties to the final materials.[1][2]

As a Precursor for Silica Materials

DMDMS is frequently used as a precursor in the synthesis of silica (SiO₂) materials, often in combination with other alkoxysilanes like tetraethyl orthosilicate (B98303) (TEOS). The incorporation of DMDMS is primarily aimed at introducing hydrophobic methyl groups into the silica network, enhancing properties such as water repellency and thermal stability.

Performance Comparison: DMDMS vs. Alternative Silica Precursors

PropertyDMDMS-based MaterialsTEOS/TMOS-based MaterialsKey Advantages of DMDMS
Hydrophobicity (Water Contact Angle) Can reach up to 120° when co-polymerized with TEOS.[3]Inherently hydrophilic (Contact Angle < 90°), requires post-synthesis surface modification to become hydrophobic.[4]In-situ hydrophobicity, simplifying the manufacturing process.
Gas Permeance (H₂) Membranes show high H₂ permeance, e.g., 2.8 x 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹ at 773 K.[5]Conventional TMOS membranes exhibit lower H₂ permeance under similar conditions.[5]Creates a slightly looser silica network, improving gas flow without significantly compromising selectivity.[6]
Thermal Stability Hydrophobicity of TEOS-DMDMS silica can be maintained up to ~325°C.[7]Unmodified silica is thermally stable, but hydrophobic modifications may degrade at lower temperatures.The Si-C bonds are stable, providing durable hydrophobicity at elevated temperatures.
Mechanical Properties Can be used to create more flexible aerogels compared to purely TEOS-based ones.[8]Often results in rigid and brittle aerogels.[8]The methyl groups disrupt the rigidity of the siloxane network, enhancing flexibility.
As a Surface Modification Agent

The primary role of DMDMS in surface modification is to impart hydrophobicity.[9] The methoxy groups react with surface hydroxyls present on substrates like glass, pigments, and inorganic fillers, creating a stable, low-surface-energy layer of methyl groups.[2][9]

Performance Comparison: DMDMS vs. Other Hydrophobizing Silanes

Silane AgentTypical Water Contact Angle AchievedKey Features & Applications
This compound (DMDMS) ~95° - 120° (in hybrid coatings)[3][10]Forms a durable, water-repellent layer. Used for treating fillers, pigments, and creating hydrophobic coatings.[2][11]
Methyltrimethoxysilane (MTMS) ~76° - 100°+[10]Often used to improve mechanical properties alongside hydrophobicity in hybrid coatings.[10][12]
Diethoxydimethylsilane (DEDMS) ~100° - 139.9° (when mixed with TEOS)[4][10]Reduces residual Si-OH bonds, increasing hydrophobic character in coatings.[10]
Octadecyltrichlorosilane (OTS) Up to 138° (on sand)[13]Forms a highly water-repellent monolayer, but releases corrosive HCl as a byproduct.
Dichlorodimethylsilane (DCDMS) Up to 124° (on sand)[13]Highly reactive, also releases HCl. Used in specialized coating applications.

Detailed Methodologies

Experimental Protocol 1: Synthesis of Hydrophobic Silica Coatings via Sol-Gel

This protocol describes the preparation of a hydrophobic coating using a DMDMS and TEOS co-precursor system, a common method evaluated in research.[3][7]

  • Sol Preparation:

    • A mixture of ethanol (B145695) and an acid catalyst (e.g., acetic acid, nitric acid) is prepared in a reaction vessel. The pH is adjusted, typically to around 3.5.[7]

    • A specific molar ratio of TEOS and DMDMS is added to the ethanol solvent under vigorous stirring.

    • Water is added to the solution to initiate the hydrolysis of the alkoxysilane precursors. The mixture is stirred for several hours at room temperature to form a stable sol.

  • Coating Deposition:

    • Substrates (e.g., glass slides) are thoroughly cleaned and dried.

    • The substrates are coated with the prepared sol using a dip-coating or spin-coating method.

  • Drying and Curing (Calcination):

    • The coated substrates are first dried at a low temperature (e.g., 60-80°C) to evaporate the solvent.

    • The films are then calcined at higher temperatures (e.g., 300-500°C) to promote the condensation of silanol (B1196071) groups and form a stable, dense silica network.[7]

  • Characterization:

    • Hydrophobicity: Measured by determining the static water contact angle (WCA) using a goniometer.

    • Thermal Stability: Assessed using Thermogravimetric Analysis (TGA) to identify the temperature at which the hydrophobic methyl groups degrade.[7]

    • Chemical Structure: Analyzed with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of Si-O-Si, Si-CH₃, and residual Si-OH bonds.[7]

Experimental Protocol 2: Fabrication of Silica Membranes for Gas Separation

This protocol outlines the fabrication of DMDMS-derived silica membranes using Chemical Vapor Deposition (CVD), a technique used to create high-performance gas separation layers.[5][6]

  • Support Preparation:

    • A porous α-alumina tube is used as the primary support.

    • An intermediate γ-alumina layer is deposited via a sol-gel method. This involves dip-coating the support in a boehmite sol, followed by drying and calcination. This step is crucial for smoothing the surface and is often repeated to ensure a defect-free layer.[6]

  • Chemical Vapor Deposition (CVD):

    • The prepared support is placed in a CVD reactor.

    • The reactor is heated to the deposition temperature (e.g., 773 K or 500°C).[5]

    • DMDMS vapor, carried by an inert gas (e.g., N₂ or He), is introduced into the reactor.

    • The DMDMS precursor decomposes and reacts on the heated support surface, forming a thin, amorphous silica layer. The deposition time is a critical parameter for controlling membrane thickness and performance.[5]

  • Performance Evaluation:

    • Gas Permeance: Single-gas permeation tests are conducted for various gases (e.g., H₂, N₂, CO₂). The flow rate of gas through the membrane is measured at a specific temperature and pressure differential to calculate permeance.[5][6]

    • Selectivity: The ideal selectivity for a gas pair (e.g., H₂/N₂) is calculated as the ratio of their individual permeances.[6]

    • Stability: The membrane's performance is tested over extended periods under thermal and hydrothermal (in the presence of water vapor) conditions to assess its durability.[6]

Visualized Workflows and Mechanisms

// Graph attributes graph [bgcolor="transparent", pad="0.2"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }

Figure 1: Generalized Sol-Gel process for silica material synthesis.

// Nodes DMDMS [label="this compound\n(DMDMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate with\nSurface Hydroxyls (-OH)", fillcolor="#F1F3F4", fontcolor="#202124", shape=invhouse]; Hydrolysis [label="Hydrolysis\n(+ H₂O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Silanol [label="Reactive Silanol\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Condensation [label="Condensation Reaction\n(- CH₃OH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ModifiedSurface [label="Hydrophobic Surface\n(Covalently Bonded Siloxane Layer)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=house];

// Edges DMDMS -> Hydrolysis; Hydrolysis -> Silanol; Substrate -> Condensation [dir=back]; Silanol -> Condensation; Condensation -> ModifiedSurface;

// Graph attributes graph [bgcolor="transparent", pad="0.2"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }

Figure 2: Mechanism of surface hydrophobization using DMDMS.

Figure 3: Experimental workflow for hydrophobic coating analysis.

References

Safety Operating Guide

Safe Disposal of Dimethoxydimethylsilane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of dimethoxydimethylsilane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Key Safety and Hazard Information

This compound is a highly flammable liquid and vapor that requires careful handling and disposal. It can cause significant skin and eye irritation and may lead to respiratory irritation if inhaled. Adherence to strict safety protocols is mandatory to mitigate these risks.

Quantitative Data Summary

For quick reference, the table below summarizes the key quantitative and physical properties of this compound.

PropertyValueReference
Molecular Formula C4H12O2Si[1]
Molecular Weight 120.23 g/mol [1]
UN Number 1993[1][2][3]
Hazard Class 3 (Flammable Liquid)[1][2][3]
Packing Group II[1][2][3]
Hazard Statements H225: Highly flammable liquid and vapor[1][4]
H315: Causes skin irritation[4]
H319: Causes serious eye irritation[4]
H335: May cause respiratory irritation[4]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][4][5]
P233: Keep container tightly closed.[4][5]
P240: Ground and bond container and receiving equipment.[4][5]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations...[5]

Step-by-Step Disposal Protocol for this compound

This section outlines the detailed methodology for the safe disposal of this compound, from initial preparation to final waste hand-off.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[5] A face shield may be required for larger quantities.

  • Skin Protection: Wear chemical-impermeable and fire/flame-resistant gloves and clothing.[5] Ensure there is no exposed skin.

  • Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[5]

Spill Management and Containment

In the event of a spill, immediate action is crucial:

  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, open flames, and other ignition sources from the area.[1][5]

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand or earth to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and closed container for disposal.[1][2][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Waste Disposal Procedure

The primary method for the disposal of this compound is incineration.[6]

  • Waste Collection:

    • Collect waste this compound in a designated, properly sealed, and labeled container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."

    • Include the date of accumulation.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat and ignition sources.[4][5][6]

    • Ensure the container is tightly closed to prevent the escape of flammable vapors.[4][5][6]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Disposal must be in accordance with all local, regional, and national regulations.[5][6]

Important Considerations:

  • Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[6] They should be disposed of in the same manner as the chemical itself.

  • Environmental Precautions: Prevent the release of this compound into the environment. Do not allow it to enter drains, sewers, or waterways.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G start Start: this compound for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check contain_spill Step 2a: Contain Spill with Inert Absorbent spill_check->contain_spill Yes prepare_waste Step 3: Prepare Waste for Disposal spill_check->prepare_waste No collect_spill Step 2b: Collect Absorbed Material (Use Non-Sparking Tools) contain_spill->collect_spill collect_spill->prepare_waste label_waste Step 4: Label Waste Container (Hazardous, Flammable) prepare_waste->label_waste store_waste Step 5: Store in a Cool, Ventilated Area (Away from Ignition Sources) label_waste->store_waste contact_disposal Step 6: Arrange for Licensed Disposal store_waste->contact_disposal end End: Waste Transferred to Disposal Company contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dimethoxydimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Dimethoxydimethylsilane (CAS No. 1112-39-6). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This compound is a highly flammable and reactive compound that requires careful management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause serious eye irritation, as well as skin and respiratory tract irritation.[1] A primary hazard is its reaction with water or moisture to produce methanol, which is toxic and can cause a range of adverse health effects, including nausea, headache, and visual impairment.[1]

Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this substance:

  • Eye Protection: Chemical splash goggles are required at all times. Contact lenses should not be worn when handling this chemical.[1]

  • Hand Protection: Neoprene or nitrile rubber gloves are essential to prevent skin contact.[1]

  • Body Protection: A flame-retardant lab coat worn over long pants and closed-toe shoes is required to protect against accidental splashes.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. In situations where the ventilation is insufficient or for emergency response, a NIOSH-certified organic vapor respirator with a black cartridge is necessary.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
Molecular Formula C4H12O2Si
Molecular Weight 120.22 g/mol [2]
Appearance Colorless, clear liquid with an alcohol-like odor[3]
Boiling Point 81-82 °C[3]
Melting Point -80 °C[3]
Flash Point -8 °C (closed cup)[3]
Autoignition Temperature 325 °C[1]
Specific Gravity 0.8646 g/mL at 25 °C[1]
Vapor Pressure 100 mmHg at 36 °C[1]
Occupational Exposure Limits (OELs) No specific OELs have been established for this compound.[4][5][6] However, due to its hydrolysis to methanol, exposure should be minimized.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from receiving the chemical to its use in experimental procedures.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures receiving Receiving: - Inspect container for damage. - Verify label. storage Storage: - Store in a cool, dry, well-ventilated area. - Keep away from ignition sources and moisture. - Use a flammable liquids cabinet. receiving->storage preparation Preparation: - Don appropriate PPE. - Work in a certified chemical fume hood. storage->preparation transfer Transfer: - Ground and bond containers. - Use non-sparking tools. - Avoid static discharge. preparation->transfer experiment Experimental Use: - Maintain ventilation. - Keep away from water and incompatible materials. transfer->experiment spill Spill Response: - Evacuate area. - Use inert absorbent material. - Use non-sparking tools for cleanup. experiment->spill fire Fire Response: - Use dry chemical, CO2, or foam extinguisher. - Do NOT use water. exposure Personal Exposure: - Skin: Wash with soap and water. - Eyes: Flush with water for 15 minutes. - Inhalation: Move to fresh air. - Seek immediate medical attention.

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound waste is critical to prevent harm to personnel and the environment. The primary method for rendering this chemical less hazardous is through controlled hydrolysis.

Materials Needed:

  • Appropriate PPE (as listed above)

  • Chemical fume hood

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Dropping funnel

  • Ethanol (B145695) or isopropanol (B130326)

  • Sodium bicarbonate (for neutralization)

  • Designated hazardous waste container for flammable liquids

Procedure:

  • Work in a Fume Hood: All disposal procedures must be performed in a certified chemical fume hood.

  • Dilution: Place the this compound waste in the reaction flask. Dilute the waste with an equal volume of ethanol or isopropanol to help control the reaction rate.

  • Controlled Hydrolysis: Slowly add a 1:1 mixture of water and ethanol (or isopropanol) to the diluted waste using a dropping funnel while stirring. The addition should be done dropwise to manage the exothermic reaction and prevent splashing.

  • Completion of Reaction: Continue stirring the mixture for several hours to ensure the hydrolysis is complete. The reaction is complete when no separate oily layer of unreacted silane (B1218182) is visible.

  • Neutralization: Check the pH of the solution. If acidic, neutralize it by slowly adding sodium bicarbonate until the pH is between 6 and 8.

  • Waste Collection: The resulting mixture, containing methanol, ethanol/isopropanol, water, and polysiloxanes, should be collected in a clearly labeled hazardous waste container for flammable liquids.

  • Container Decontamination: Triple-rinse the empty this compound container with ethanol. Collect the rinsate and add it to the hazardous waste container.

PPE Selection Logic

The selection of appropriate PPE is directly linked to the identified hazards of this compound. The following diagram illustrates this relationship.

cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment flammable Highly Flammable lab_coat Flame-Retardant Lab Coat flammable->lab_coat Protects against fire eye_irritant Serious Eye Irritant goggles Chemical Splash Goggles eye_irritant->goggles Prevents eye contact skin_irritant Skin Irritant gloves Nitrile or Neoprene Gloves skin_irritant->gloves Prevents skin contact skin_irritant->lab_coat Protects skin respiratory_irritant Respiratory Irritant respirator Organic Vapor Respirator (in fume hood) respiratory_irritant->respirator Prevents inhalation hydrolysis Reacts with Water (forms Methanol) hydrolysis->respirator Protects against Methanol vapor

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethoxydimethylsilane
Reactant of Route 2
Dimethoxydimethylsilane

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